molecular formula C34H34N4O4 B8529689 Dipropanoic acid

Dipropanoic acid

Cat. No.: B8529689
M. Wt: 562.7 g/mol
InChI Key: OXTIQTUKEUGAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropanoic acid is a dicarboxylic acid compound supplied for research use only. It is not for diagnostic or therapeutic use. This molecule features two terminal carboxylate groups, which act as versatile handles for further chemical modification. As a result, it serves as a valuable building block in organic synthesis, particularly for creating more complex molecular architectures. Researchers utilize dicarboxylic acids of this nature as precursors in polymer chemistry and material science, where they can be incorporated into polyesters, polyamides, and other functional materials. The compound's structure also makes it a candidate for developing linker molecules in bioconjugation and for synthesizing metal-organic frameworks (MOFs). Its applications extend to the preparation of specialized intermediates for pharmaceutical research and the development of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H34N4O4

Molecular Weight

562.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,36,38H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42)

InChI Key

OXTIQTUKEUGAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Ambiguity in "Dipropanoic Acid" Nomenclature Requires Clarification for In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of chemical databases and scientific literature reveals that the term "Dipropanoic acid" is not a standard, unambiguous chemical name. Instead, it appears as a synonym or part of the name for several distinct and structurally diverse chemical compounds. To provide an accurate and in-depth technical guide as requested, it is crucial to first identify the specific molecule of interest.

Initial research has identified at least three different complex molecules referred to as or containing "this compound" in their nomenclature:

  • A Porphyrin Derivative: One compound identified is 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid.[1] This is a large, complex molecule with a porphyrin core, which is a class of compounds significant in biochemistry, for example, as part of hemoglobin and chlorophyll. Its properties and applications would be vastly different from simpler dicarboxylic acids.

  • A Triazine Derivative: Another compound is Bis(2-carboxyethyl) Isocyanurate, also known as 1,3,5-Triazine-1,3(2H,4H)-dipropanoic acid.[2] This molecule is based on a triazine ring structure and is used in applications such as flame retardants and heat stabilizers.[2]

  • A Thio-urea Derivative: A third, distinct structure is 3,3'-(DECYLCARBAMOTHIOYLAZANEDIYL)this compound. This is a more specialized chemical with a thio-urea functional group.

The significant structural differences between these molecules mean that their chemical and physical properties, experimental protocols for their study, and their roles in signaling pathways or other biological and chemical processes are entirely different.

To proceed with the creation of a detailed technical guide that includes quantitative data, experimental methodologies, and pathway visualizations, the user is requested to clarify which of these compounds, or if another specific structure, is the intended subject of the report.

Once the specific "this compound" compound of interest is identified, a comprehensive guide will be developed to address the core requirements of the request.

References

Navigating the Identity of Dipropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "dipropanoic acid" presents a degree of ambiguity within chemical nomenclature, as it can refer to several distinct molecules. This technical guide addresses this ambiguity by identifying and characterizing four representative compounds that fall under this general description. Each compound is detailed with its unique Chemical Abstracts Service (CAS) number, physicochemical properties, synthesis protocols, and known biological relevance. This in-depth guide is designed to provide clarity and comprehensive data for researchers and professionals in drug development and chemical sciences.

Understanding the Ambiguity: Four Interpretations of "this compound"

The lack of a single, universally accepted structure for "this compound" necessitates a clear definition of the specific compound in any research or development context. This guide explores the following four compounds, each a valid interpretation of the term:

  • 3,3'-Thiodipropionic acid: Two propanoic acid molecules linked by a sulfur atom.

  • Propionic anhydride (B1165640): Formed from the dehydration of two propanoic acid molecules.

  • 3,3'-Iminodipropionic acid: Two propanoic acid molecules linked by an imino (-NH-) group.

  • 2,2-Dimethylpropanoic acid (Pivalic Acid): An isomer of propanoic acid that contains a total of five carbon atoms, which can be conceptually considered in the context of propanoic acid derivatives.

Each of these compounds possesses distinct chemical and biological properties, which are detailed in the following sections.

3,3'-Thiodipropionic Acid

CAS Number: 111-17-1

3,3'-Thiodipropionic acid is a dicarboxylic acid containing a thioether linkage. It is recognized for its antioxidant properties and is used in various industrial applications, including as a stabilizer in plastics, rubbers, and oils.

Quantitative Data
PropertyValueSource
Molecular Formula C6H10O4S[1]
Molecular Weight 178.21 g/mol [1]
Melting Point 131-134 °C[1]
Solubility Soluble in water and ethanol.[2]
pKa Not readily available
Appearance White crystalline solid[3]
Experimental Protocols

Synthesis of 3,3'-Thiodipropionic Acid via Michael Addition:

A common method for the synthesis of 3,3'-thiodipropionic acid involves the reaction of acrylonitrile (B1666552) with a sulfide (B99878) source, followed by hydrolysis of the resulting dinitrile.

Materials:

  • Acrylonitrile

  • Sodium sulfide (or sodium hydrosulfide)

  • Sodium hydroxide (B78521)

  • Sulfuric acid

  • Water

Procedure:

  • In a reaction vessel, an aqueous solution of sodium sulfide is prepared.

  • Acrylonitrile is added dropwise to the sodium sulfide solution at a controlled temperature, typically between 20-50°C. The reaction is allowed to proceed for several hours.

  • The resulting 3,3'-thiodipropionitrile (B89633) is then hydrolyzed without isolation by adding a solution of sodium hydroxide and heating the mixture.

  • After hydrolysis is complete, the reaction mixture is acidified with sulfuric acid to precipitate the 3,3'-thiodipropionic acid.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the final product.

This process provides a high yield of 3,3'-thiodipropionic acid and is suitable for industrial-scale production.[4]

Biological Activity and Signaling

3,3'-Thiodipropionic acid and its esters are utilized as antioxidants in food packaging and cosmetics to prevent the degradation of fats and oils.[3][5] Its antioxidant activity is attributed to the sulfur atom, which can scavenge reactive oxygen species. In the bacterium Variovorax paradoxus, specific transport proteins have been identified that are involved in the uptake of 3,3'-thiodipropionic acid, suggesting a role for this compound in microbial metabolism.[6] While it is known to be an antioxidant, detailed signaling pathways of its action in mammalian cells are not extensively documented in the provided search results.

Experimental Workflow: Antioxidant Activity Assay

G Workflow for Assessing Antioxidant Activity cluster_prep Sample Preparation cluster_assay DPPH Radical Scavenging Assay cluster_analysis Data Analysis prep_sample Dissolve 3,3'-Thiodipropionic Acid in appropriate solvent mix Mix sample/control/blank with DPPH solution prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->mix prep_blank Prepare blank (solvent only) prep_blank->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate percentage of radical scavenging activity measure->calculate determine Determine IC50 value calculate->determine

Caption: A generalized workflow for evaluating the antioxidant capacity of 3,3'-thiodipropionic acid using the DPPH assay.

Propionic Anhydride

CAS Number: 123-62-6

Propionic anhydride is the acid anhydride of propionic acid. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis, particularly for the introduction of the propionyl group.

Quantitative Data
PropertyValueSource
Molecular Formula C6H10O3[7]
Molecular Weight 130.14 g/mol [7]
Boiling Point 167-170 °C[7]
Melting Point -42 °C[7]
Density 1.015 g/cm³[7]
Solubility Reacts with water; soluble in chloroform, ether, and ethanol.[8]
Appearance Colorless liquid[7]
Experimental Protocols

Synthesis of Propionic Anhydride by Dehydration:

A common industrial method for preparing propionic anhydride is the thermal dehydration of propionic acid.

Materials:

  • Propionic acid

Procedure:

  • Propionic acid is heated, leading to the removal of one molecule of water from two molecules of propionic acid.

  • The water produced is continuously removed by distillation to drive the equilibrium towards the formation of the anhydride.[7]

Alternative Synthesis using Oxalyl Chloride:

Materials:

  • Propionic acid

  • Oxalyl chloride

Procedure:

  • Dry propionic acid is placed in a round-bottom flask.

  • Oxalyl chloride is added slowly. Hydrogen chloride gas evolves during the addition.

  • The reaction mixture is gently refluxed.

  • The product, propionic anhydride, is then isolated by distillation. This method can yield approximately 51% of the product.[9]

Biological Activity and Signaling

Propionic anhydride itself does not have significant direct biological activity; its importance lies in its reactivity. Upon contact with water, it hydrolyzes to form propionic acid.[8] Propionic acid is a short-chain fatty acid that is naturally produced in the gut by the microbiome and plays a role in various physiological processes, including serving as an energy source and modulating the immune system. Due to its use in the synthesis of certain controlled substances, the purchase and use of propionic anhydride are regulated in some jurisdictions.[8]

Synthesis Workflow Diagram

G Synthesis of Propionic Anhydride cluster_reactants Reactants cluster_process Reaction Process cluster_products Products reactant1 Propionic Acid reaction Dehydration Reaction reactant1->reaction reactant2 Dehydrating Agent (e.g., heat or chemical) reactant2->reaction separation Distillation to remove water and purify product reaction->separation product Propionic Anhydride separation->product byproduct Water separation->byproduct

Caption: A simplified workflow illustrating the synthesis of propionic anhydride through dehydration of propionic acid.

3,3'-Iminodipropionic Acid

CAS Number: 505-47-5

3,3'-Iminodipropionic acid is a dicarboxylic acid containing a secondary amine group. It can be used as a building block in the synthesis of various organic molecules.

Quantitative Data
PropertyValueSource
Molecular Formula C6H11NO4[10]
Molecular Weight 161.16 g/mol [10]
Melting Point 156 °C[10]
Solubility Information not readily available in search results.
Appearance White crystalline substance[10]
Experimental Protocols

Detailed experimental protocols for the synthesis of 3,3'-iminodipropionic acid were not extensively covered in the provided search results. However, a general synthetic approach would likely involve the reaction of a suitable nitrogen-containing starting material with a propionic acid derivative.

Biological Activity and Signaling

The biological activity and involvement in specific signaling pathways of 3,3'-iminodipropionic acid are not well-documented in the provided search results. Its structural similarity to other amino acids suggests potential roles in biological systems, but further research is needed to elucidate these.

Logical Relationship Diagram

G Structural Relationship of 3,3'-Iminodipropionic Acid cluster_components Structural Components cluster_properties Chemical Properties center_node 3,3'-Iminodipropionic Acid prop_acid1 Propanoic Acid Moiety 1 center_node->prop_acid1 prop_acid2 Propanoic Acid Moiety 2 center_node->prop_acid2 imino Imino (-NH-) Linker center_node->imino dicarboxylic Dicarboxylic Acid center_node->dicarboxylic secondary_amine Secondary Amine center_node->secondary_amine

Caption: A diagram showing the key structural components and resulting chemical properties of 3,3'-iminodipropionic acid.

2,2-Dimethylpropanoic Acid (Pivalic Acid)

CAS Number: 75-98-9

Also known as pivalic acid, this compound is a carboxylic acid with a branched structure. It is an isomer of valeric acid. While not a "dipropanoic" acid in the sense of containing two propanoic units, its name relates to the propanoic acid structure. It is used in the production of polymers, esters, and other chemicals.

Quantitative Data
PropertyValueSource
Molecular Formula C5H10O2[11]
Molecular Weight 102.13 g/mol [11]
Boiling Point 163-164 °C[12]
Melting Point 33-35 °C[12]
Solubility Soluble in water, alcohol, and ether.[12]
Appearance Colorless to white solid[12]
Experimental Protocols

The synthesis of 2,2-dimethylpropanoic acid was not detailed in the provided search results.

Biological Activity and Signaling

Information regarding the specific biological activities and signaling pathways of 2,2-dimethylpropanoic acid is not available in the provided search results. It is primarily used as a chemical intermediate.

Isomeric Relationship Diagram

Caption: A diagram illustrating that 2,2-dimethylpropanoic acid is one of the isomers of valeric acid.

References

An In-depth Technical Guide to the Synthesis of α,α-Dialkylated Propanoic Acids for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical synthesis of α,α-dialkylated propanoic acids, often colloquially referred to as "dipropanoic acids," for research and development purposes. The synthesis of these compounds is of significant interest to researchers in medicinal chemistry and materials science due to their utility as building blocks for more complex molecules and as standalone compounds with potential biological activity. This document details the prevalent synthetic methodologies, presents quantitative data for key reactions, and provides illustrative diagrams of the synthetic workflow.

The most common and versatile method for the synthesis of α,α-disubstituted propanoic acids is the malonic ester synthesis. This method allows for the sequential introduction of two alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired disubstituted acetic acid. By using propyl halides as the alkylating agents, one can synthesize 2,2-dipropylmalonic acid, which upon decarboxylation would yield 2-propylpentanoic acid. However, for the purpose of this guide, we will focus on the synthesis of the stable dicarboxylic acid intermediate, a dialkylated malonic acid, which can be considered a form of "dipropanoic acid" derivative.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of a representative α,α-dialkylated propanoic acid, diethyl 2,2-dipropylmalonate, and its subsequent hydrolysis to 2,2-dipropylmalonic acid.

Table 1: Reaction Parameters for the Synthesis of Diethyl 2,2-dipropylmalonate

ParameterValueReference
Reactants
Diethyl malonate1.0 eq
Sodium ethoxide2.2 eq
1-Bromopropane (B46711)2.5 eq
Reaction Conditions
SolventAbsolute Ethanol (B145695)
Temperature78 °C (Reflux)
Reaction Time6 hours
Yield
Product Yield (diethyl 2,2-dipropylmalonate)85-95%

Table 2: Reaction Parameters for the Hydrolysis of Diethyl 2,2-dipropylmalonate

ParameterValueReference
Reactants
Diethyl 2,2-dipropylmalonate1.0 eq
Potassium Hydroxide (B78521)2.5 eq
Reaction Conditions
SolventEthanol/Water (1:1)
Temperature100 °C (Reflux)
Reaction Time4 hours
Yield
Product Yield (2,2-dipropylmalonic acid)>90%

Experimental Protocols

1. Synthesis of Diethyl 2,2-dipropylmalonate

This protocol details the dialkylation of diethyl malonate using 1-bromopropane.

  • Materials: Diethyl malonate, sodium metal, absolute ethanol, 1-bromopropane, diethyl ether, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Procedure:

    • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser.

    • Diethyl malonate (1.0 eq) is added dropwise to the stirred sodium ethoxide solution at room temperature.

    • After the addition is complete, 1-bromopropane (2.5 eq) is added dropwise.

    • The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 6 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 2,2-dipropylmalonate.

    • The crude product can be purified by vacuum distillation.

2. Synthesis of 2,2-Dipropylmalonic Acid

This protocol describes the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

  • Materials: Diethyl 2,2-dipropylmalonate, potassium hydroxide, ethanol, water, hydrochloric acid (concentrated), diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • A solution of potassium hydroxide (2.5 eq) in a 1:1 mixture of ethanol and water is prepared in a round-bottom flask.

    • Diethyl 2,2-dipropylmalonate (1.0 eq) is added to the potassium hydroxide solution.

    • The mixture is heated to reflux for 4 hours.

    • After cooling, the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the dicarboxylic acid.

    • The precipitate is collected by filtration, washed with cold water, and dried.

    • Alternatively, the acidified aqueous solution can be extracted with diethyl ether. The combined ether extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the 2,2-dipropylmalonic acid.

    • The product can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) for further purification.

Mandatory Visualization

The following diagrams illustrate the chemical synthesis workflow for 2,2-dipropylmalonic acid.

Synthesis_Workflow Reactants Diethyl Malonate + Sodium Ethoxide + 1-Bromopropane Reaction1 Dialkylation (Reflux in Ethanol) Reactants->Reaction1 Intermediate Diethyl 2,2-dipropylmalonate Reaction1->Intermediate Yield: 85-95% Purification1 Purification (Vacuum Distillation) Intermediate->Purification1 Hydrolysis_Reactants Intermediate + Potassium Hydroxide Reaction2 Hydrolysis (Reflux in EtOH/H2O) Hydrolysis_Reactants->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Product 2,2-Dipropylmalonic Acid Acidification->Product Yield: >90% Purification2 Purification (Recrystallization) Product->Purification2 Purification1->Hydrolysis_Reactants

Caption: Synthetic workflow for 2,2-dipropylmalonic acid.

This guide provides a foundational understanding of the synthesis of α,α-dialkylated propanoic acids, which should serve as a valuable resource for researchers in the field. The provided protocols are general and may require optimization based on specific laboratory conditions and the desired scale of the reaction.

Physicochemical properties of Dipropanoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Dipropanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of the isomers of this compound, which are more formally known as dimethylglutaric acids. With a shared molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol , these structural isomers exhibit distinct properties that are critical for applications in drug development, materials science, and organic synthesis.[1][2][3][4] This document summarizes key quantitative data, details common experimental protocols for their determination, and provides a visual representation of their structural diversity.

Comparative Physicochemical Data

The arrangement of the two methyl groups on the glutaric acid backbone significantly influences the intermolecular forces and, consequently, the physical properties of each isomer. The following table summarizes the key physicochemical data for the primary isomers of this compound.

Property2,2-Dimethylglutaric Acid2,3-Dimethylglutaric Acid2,4-Dimethylglutaric Acid3,3-Dimethylglutaric Acid
CAS Number 681-57-2[5]Varies by stereoisomer2121-67-7[1]4839-46-7[6][7]
Molecular Weight ( g/mol ) 160.17[2][8]160.17[3]160.17[1][9]160.17[4][6]
Melting Point (°C) 82-86[5][10]Not Available104-108[1]100-103.5[4][6][7][11]
Boiling Point (°C) Not AvailableNot Available300.4 (at 760 mmHg)[1]Not Available
logP (Octanol-Water Partition Coefficient) 0.7 (Computed)[8]0.6 (Computed)[3]0.7 (Computed)[9]0.4 (Computed)[4]
Appearance White crystalline solid[2][10]Not AvailableLight beige powder[9]White crystalline powder[4]

Structural Isomerism of this compound

The structural variations among the dimethylglutaric acid isomers are visualized in the diagram below. The positioning of the methyl groups along the pentanedioic acid chain is the defining feature of each isomer.

Dipropanoic_Acid_Isomers cluster_22 2,2-Dimethylglutaric Acid cluster_23 2,3-Dimethylglutaric Acid cluster_24 2,4-Dimethylglutaric Acid cluster_33 3,3-Dimethylglutaric Acid s22 HOOC-C(CH₃)₂-CH₂-CH₂-COOH s23 HOOC-CH(CH₃)-CH(CH₃)-CH₂-COOH s24 HOOC-CH(CH₃)-CH₂-CH(CH₃)-COOH s33 HOOC-CH₂-C(CH₃)₂-CH₂-COOH Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Synthesis Synthesize Isomer Purification Purify by Recrystallization/Chromatography Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint pKa pKa Titration Purification->pKa logP logP Measurement Purification->logP BoilingPoint Boiling Point (if liquid) Purification->BoilingPoint Purity Assess Purity MeltingPoint->Purity Properties Characterize Properties pKa->Properties logP->Properties BoilingPoint->Properties Purity->Properties Comparison Compare with other Isomers Properties->Comparison

References

An In-depth Technical Guide to the Mechanism of Action of Dipropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the multifaceted mechanism of action of dipropanoic acid derivatives, with a primary focus on Valproic Acid (VPA), the most clinically significant member of this class. VPA is a branched-chain carboxylic acid widely used in the treatment of epilepsy, bipolar disorder, and migraines.[1] Its therapeutic efficacy stems from a complex interplay of effects on neurotransmission, ion channel activity, epigenetic regulation, and intracellular signaling cascades.[2][3]

Core Mechanisms of Action

The action of this compound derivatives is not attributed to a single target but rather to a combination of synergistic effects. The principal mechanisms are detailed below.

Enhancement of GABAergic Neurotransmission

A primary mechanism is the potentiation of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][4] By increasing GABAergic tone, VPA reduces neuronal hyperexcitability, which is central to its anticonvulsant and mood-stabilizing effects.[3][4] This is achieved through two main pathways:

  • Inhibition of GABA Degradation: VPA inhibits GABA transaminase, the key enzyme responsible for the catabolism of GABA.[2][4][5] This action prevents the breakdown of GABA, leading to its accumulation in the synaptic cleft and enhanced inhibitory signaling.[2]

  • Increased GABA Synthesis: VPA has been shown to stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, the brain's primary excitatory neurotransmitter.[5][6] This further contributes to elevated GABA levels.[7]

GABAPathway cluster_synthesis GABA Synthesis cluster_degradation GABA Degradation Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABAT GABA Transaminase Products Inactive Products GABAT->Products GABA->GABAT VPA Valproic Acid (VPA) VPA->GAD Stimulates VPA->GABAT Inhibits

Caption: VPA enhances GABA levels by stimulating synthesis and inhibiting degradation.
Blockade of Voltage-Gated Ion Channels

VPA directly modulates the activity of voltage-gated ion channels, which are crucial for the initiation and propagation of action potentials.[2][3] This contributes to the stabilization of neuronal membranes and a reduction in high-frequency neuronal firing.[3][5]

  • Sodium Channels: VPA blocks voltage-gated sodium channels, reducing neuronal excitability and thereby contributing to its anticonvulsant properties.[2][3][4]

  • Calcium Channels: VPA also inhibits T-type calcium channels.[3][4] These channels are implicated in the generation of rhythmic electrical activity in thalamic neurons, and their inhibition is particularly relevant to the treatment of absence seizures.[5]

IonChannel cluster_membrane Neuronal Membrane cluster_effect Result VPA Valproic Acid (VPA) Na_Channel Voltage-Gated Na+ Channel VPA->Na_Channel Blocks Ca_Channel T-type Ca2+ Channel VPA->Ca_Channel Blocks Excitability Reduced Neuronal Excitability Na_Channel->Excitability Ca_Channel->Excitability

Caption: VPA reduces neuronal excitability by blocking Na+ and Ca2+ channels.
Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

Beyond its direct effects on neurotransmission, VPA functions as a histone deacetylase inhibitor (HDACi).[2][8] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[9][10] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription.[10][11]

By inhibiting HDACs (notably class I HDACs), VPA promotes histone hyperacetylation.[5][10] This results in a more relaxed, open chromatin state that facilitates the binding of transcription factors and enhances the expression of multiple genes involved in cell survival, transcription regulation, and cytoskeletal modifications.[5][8][11] This epigenetic mechanism is thought to underlie some of the long-term therapeutic effects of VPA.[4]

HDACInhibition cluster_chromatin Chromatin State & Gene Expression Closed Condensed Chromatin (Gene Repression) Open Relaxed Chromatin (Gene Transcription) HDAC Histone Deacetylase (HDAC) HDAC->Closed HAT Histone Acetyltransferase (HAT) HAT->Open VPA Valproic Acid (VPA) VPA->HDAC Inhibits Histone Histone Histone->HDAC Deacetylates Histone->HAT Acetylates SignalingPathways VPA's Influence on Key Signaling Cascades cluster_GSK3 GSK-3β Pathway cluster_ERK ERK Pathway VPA Valproic Acid (VPA) GSK3b GSK-3β VPA->GSK3b Inhibits MEK MEK VPA->MEK Activates (upstream) bCatenin β-catenin GSK3b->bCatenin Phosphorylates Degradation Degradation bCatenin->Degradation (when phosphorylated) Gene_GSK Gene Expression (Cell Fate, Plasticity) bCatenin->Gene_GSK (when stable) ERK ERK MEK->ERK Phosphorylates Gene_ERK Gene Expression (Growth, Survival) ERK->Gene_ERK WesternBlot A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Size Separation) B->C D Membrane Transfer C->D E Immunoblotting (Primary & Secondary Abs) D->E F Chemiluminescent Detection & Imaging E->F G Data Analysis (Quantification) F->G

References

A Technical Guide to the Biological Activity of Substituted Dipropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities of substituted dipropanoic acids. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Substituted dipropanoic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These molecules, characterized by a core dipropanoic acid scaffold with various substituents, have shown promise as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[1][2][3] The synthetic tractability of the this compound backbone allows for the introduction of a wide range of functional groups, enabling the fine-tuning of their biological profiles.[2] This guide will delve into the key biological activities of these compounds, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action.

Antimicrobial Activity

Substituted 3-((4-hydroxyphenyl)amino)this compound derivatives have demonstrated notable structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[1] The introduction of different substituents significantly influences the minimum inhibitory concentration (MIC) of these compounds.

Table 1: Antimicrobial Activity of Substituted 3-((4-hydroxyphenyl)amino)this compound Derivatives [1]

Compound/SubstituentS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)Candida auris (MIC, µg/mL)
Phenyl (Compound 28)>64>643264ND
Phenyl (Compound 29)16>64>64>64ND
4-NO2 Phenyl (Compound 30)16163264ND
Hydrazones (Compounds 14-16)NDNDNDND0.5 - 64
Methyl (Compound 26)>64>64>64>64ND
Ethyl (Compound 27)>64>64>64>64ND
ND: Not Determined
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Test compounds (substituted dipropanoic acids) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent. Create a series of twofold dilutions of the compounds in the appropriate broth within the wells of the 96-well plates. The final concentrations should typically range from 0.5 to 256 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted test compound, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plate C Inoculate plates with microbial suspension A->C B Standardize microbial inoculum (0.5 McFarland) B->C D Incubate plates (e.g., 37°C for 24h) C->D E Visually inspect for growth inhibition D->E F Determine MIC (Lowest concentration with no growth) E->F experimental_workflow_mtt A Seed cells in 96-well plate B Treat with test compounds A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F cox_pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Inhibitor Substituted Dipropanoic Acids Inhibitor->COX inhibits Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted by isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Substituted This compound (Agonist) PPAR PPARα/γ Ligand->PPAR binds & activates Complex PPAR-RXR Heterodimer PPAR->Complex forms heterodimer with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to Transcription Target Gene Transcription PPRE->Transcription initiates Response Metabolic Regulation (Lipid & Glucose Homeostasis) Transcription->Response leads to

References

Navigating the Solubility of Dipropanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solubility of active pharmaceutical ingredients and key chemical intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides an in-depth exploration of the solubility of "dipropanoic acid," a term that can encompass several distinct chemical entities. Due to the ambiguity of the common name, this document will address the solubility of the most probable candidate, propanedioic acid (malonic acid), and provide a framework for assessing the solubility of other dicarboxylic acids.

Understanding "this compound": A Note on Chemical Nomenclature

The term "this compound" is not a standard IUPAC name and can be interpreted in several ways. Initial database searches reveal multiple compounds associated with this name, including:

  • Bis(2-carboxyethyl) Isocyanurate: An organic compound with the chemical formula C9H11N3O7.[1]

  • A Porphyrin Derivative: A complex molecule identified in chemical databases.[2]

  • 3,3'-(Decylcarbamothioylazanediyl)this compound: A specific chemical available from commercial suppliers.

However, the most common interpretation in a general chemical context, and the focus of this guide, is a dicarboxylic acid. For the purpose of providing concrete data, we will examine propanedioic acid (malonic acid) , a closely related and well-studied dicarboxylic acid. The principles and experimental methodologies discussed are broadly applicable to other this compound isomers and derivatives.

Solubility of Propanedioic Acid (Malonic Acid) in Organic Solvents

Propanedioic acid is a white crystalline solid that is highly soluble in water and other oxygenated solvents.[3] Its two carboxylic acid groups allow for strong hydrogen bonding interactions with polar solvents.

SolventTemperature (°C)Solubility
Water02.52%
Water103.49%
Water204.72%
Water306.23%
Water408.08%
Water5010.27%
Water6012.97%
Water7015.75%
Water8019.10%
Water9023.27%
Water10027.53%
Dimethylformamide-Soluble

Generally, dicarboxylic acids exhibit higher solubility in polar, protic solvents (like alcohols) and polar, aprotic solvents (like acetone (B3395972) and ethyl acetate) that can act as hydrogen bond acceptors. Their solubility in nonpolar solvents (like hexane) is typically low.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process development and formulation. The following outlines a general experimental protocol for determining the solubility of a carboxylic acid in an organic solvent.

Materials and Equipment
  • Analytical balance (accurate to ±0.1 mg)

  • Isothermal shaker or magnetic stirrer with temperature control

  • Thermostatically controlled water bath or oven

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • The carboxylic acid of interest

  • Selected organic solvents of high purity

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Equilibrate solvent to the desired temperature prep_solid Prepare a saturated solution by adding excess solid to the solvent agitate Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-72 hours) prep_solid->agitate settle Allow the solution to settle agitate->settle centrifuge Centrifuge to separate the solid and liquid phases settle->centrifuge sample Carefully withdraw an aliquot of the supernatant centrifuge->sample dilute Dilute the sample with a suitable solvent sample->dilute analyze Analyze the concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) dilute->analyze G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solubility Solubility of This compound pKa pKa Solubility->pKa crystal_lattice Crystal Lattice Energy Solubility->crystal_lattice molecular_structure Molecular Structure (e.g., chain length, branching) Solubility->molecular_structure polarity Polarity Solubility->polarity h_bond Hydrogen Bonding (Donor/Acceptor) Solubility->h_bond dielectric Dielectric Constant Solubility->dielectric temp Temperature Solubility->temp pressure Pressure Solubility->pressure pH pH (for aqueous systems) Solubility->pH

References

An In-depth Technical Guide on the Potential Research Applications of Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Ambiguity in Nomenclature

The term "Dipropanoic acid" does not correspond to a standard or commonly recognized chemical entity in contemporary chemical literature. Initial searches for this term did not yield a specific compound with established research applications. However, given the structural and phonetic similarities, it is highly probable that the intended compound of interest is Valproic Acid (VPA), chemically known as 2-propylpentanoic acid. Valproic acid is a widely researched pharmaceutical agent with a broad spectrum of clinical and investigational uses. Therefore, this technical guide will focus on the potential research applications of Valproic Acid.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Valproic Acid

Valproic acid (VPA) is a branched short-chain fatty acid that has been in clinical use for several decades.[1] Initially approved as an antiepileptic drug, its therapeutic applications have expanded to include the treatment of bipolar disorder and the prophylaxis of migraine headaches.[2][3] Beyond its established clinical uses, VPA has garnered significant attention from the research community for its diverse cellular and molecular effects, which suggest a wide range of potential therapeutic applications in oncology, neurology, and infectious diseases.[4][5]

The multifaceted mechanism of action of VPA is central to its broad research appeal. It is known to modulate several biological pathways, primarily through its activity as a histone deacetylase (HDAC) inhibitor, which leads to changes in gene expression and chromatin structure.[1][4] Additionally, VPA influences neurotransmission by increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2][6] It also affects various signaling pathways, including the Wnt/β-catenin and ERK pathways.[1][7]

This guide will provide a comprehensive overview of the current and emerging research applications of Valproic Acid, with a focus on its mechanisms of action, supporting preclinical and clinical data, and relevant experimental methodologies.

Mechanisms of Action

The diverse therapeutic and investigational effects of Valproic Acid stem from its ability to interact with multiple molecular targets and signaling pathways.

Histone Deacetylase (HDAC) Inhibition

A primary and extensively studied mechanism of VPA is its inhibition of class I and IIa histone deacetylases (HDACs).[8] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin state and the altered expression of numerous genes that regulate cellular processes such as differentiation, proliferation, and apoptosis.[1][9] This epigenetic modulation is a key factor in its potential anticancer effects.[4]

Modulation of GABAergic Neurotransmission

VPA enhances GABAergic signaling, which is the primary inhibitory neurotransmission system in the central nervous system.[2][6] It achieves this through multiple actions:

  • Inhibition of GABA degradation: VPA inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA.[2][6]

  • Increased GABA synthesis: It may also stimulate the synthesis of GABA.[7]

  • Decreased GABA turnover: VPA can reduce the overall turnover rate of GABA in the brain.[8]

The potentiation of GABAergic inhibition contributes to its anticonvulsant and mood-stabilizing properties.[7]

Regulation of Intracellular Signaling Pathways

VPA has been shown to modulate several key intracellular signaling pathways:

  • Wnt/β-catenin Pathway: VPA can activate the Wnt/β-catenin signaling pathway by inhibiting glycogen (B147801) synthase kinase 3β (GSK3β), a key negative regulator of this pathway.[1] This pathway is crucial for embryonic development, cell proliferation, and differentiation.

  • ERK Pathway: Valproate has been observed to activate the extracellular signal-regulated kinase (ERK) pathway at therapeutic doses.[7] The ERK pathway plays a central role in neurogenesis, neuronal survival, and plasticity.[7]

  • Other Pathways: VPA also interacts with other signaling molecules, including protein kinase C (PKC) and the phosphoinositol pathway.[6][8]

The interplay of these mechanisms contributes to the wide-ranging biological effects of VPA and forms the basis for its investigation in various disease contexts.

Potential Research Applications

The unique pharmacological profile of Valproic Acid has led to its investigation in a multitude of research areas beyond its primary clinical indications.

Oncology

VPA's activity as an HDAC inhibitor has positioned it as a promising candidate for cancer therapy.[4] Its anticancer effects are attributed to its ability to induce differentiation, inhibit proliferation, and promote apoptosis in transformed cells.[4]

  • Hematological Malignancies: VPA has shown activity in preclinical models of leukemia and is being investigated in clinical trials for various hematological cancers.

  • Solid Tumors: Research has explored the use of VPA in solid tumors such as neuroblastoma, glioma, and colorectal cancer.[1][10] It is often studied in combination with other anticancer agents to enhance their efficacy.[4]

Neurological Disorders

Beyond epilepsy and bipolar disorder, VPA is being explored for other neurological conditions.

  • Neurodegenerative Diseases: Due to its neuroprotective effects, VPA is being investigated as a potential therapeutic for diseases like Alzheimer's and Parkinson's disease. Its ability to modulate signaling pathways involved in neuronal survival is of particular interest.

  • Status Epilepticus: Intravenous VPA is studied as an adjuvant treatment for generalized convulsive status epilepticus in adults.[11]

Infectious Diseases

Emerging research suggests that VPA may have a role in the treatment of certain infectious diseases.

  • HIV: As an HDAC inhibitor, VPA has been investigated for its potential to reactivate latent HIV reservoirs, making the virus susceptible to antiretroviral therapy.[5]

Other Potential Applications
  • Alcohol Use Disorder: Clinical trials have evaluated the efficacy of VPA in reducing alcohol consumption and managing withdrawal symptoms, particularly in patients with co-occurring psychiatric conditions.[12]

  • Wound Healing and Fibrosis: The influence of VPA on cellular differentiation and proliferation suggests its potential application in modulating tissue repair and fibrotic processes.

Quantitative Data from Research Studies

The following tables summarize quantitative data from representative studies investigating the effects of Valproic Acid.

Table 1: In Vitro Efficacy of Valproic Acid in Cancer Cell Lines

Cell LineCancer TypeVPA Concentration (mM)EffectReference
NeuroblastomaNeuroblastoma0.5 - 2Inhibition of proliferation, induction of p21Cip/WAF1[2][13]
HematopoieticLeukemia0.5 - 1Induction of differentiation[14]
Primary Human HepatocytesN/A0.5Activation of ERK pathway[8]

Table 2: Clinical Trial Data for Valproic Acid

ConditionNumber of PatientsVPA DosageOutcomeReference
Refractory Epilepsy23Adjunct medication25-100% reduction in seizure frequency in two-thirds of patients[13]
ManiaVariesInitial: 250-500 mg TID; ER: 25 mg/kg once dailyTherapeutic range for mania: 50-125 mcg/mL[5]
Migraine ProphylaxisVariesInitial: 250-500 mg BID for 1 weekFDA approved indication[5]
Generalized Convulsive Status EpilepticusMulticenter trialLoading dose: 30 mg/kg IVInvestigational[11]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Valproic Acid research.

Cell Culture and VPA Treatment

Objective: To assess the in vitro effects of VPA on cell lines.

Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines, neural progenitor cells) in appropriate culture vessels at a predetermined density.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C and 5% CO2 in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • VPA Preparation: Prepare a stock solution of Valproic Acid (sodium salt) in sterile water or culture medium. Further dilute the stock solution to the desired final concentrations in the culture medium.

  • Treatment: Replace the existing medium with the VPA-containing medium. Include a vehicle control (medium without VPA).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).

  • Analysis: Following incubation, harvest the cells for downstream analyses such as proliferation assays (e.g., MTT, BrdU), apoptosis assays (e.g., Annexin V staining, caspase activity), or molecular analyses (e.g., Western blotting, qPCR).

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of VPA on the expression levels of specific proteins (e.g., p21Cip/WAF1, acetylated histones).

Protocol:

  • Protein Extraction: Lyse VPA-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Reconstitution of Valproic Acid for Reprogramming Experiments

Objective: To prepare VPA for use in cellular reprogramming protocols.

Protocol:

  • Weighing: Weigh out the desired amount of lyophilized Valproic Acid (e.g., 5 mg).

  • Dissolving: In a sterile conical tube, add the appropriate volume of reprogramming medium to the lyophilized VPA to achieve the desired final concentration (e.g., 1 mM).

  • Mixing: Pipette the solution and vortex until the powder is completely dissolved.

  • Sterilization: Filter the VPA-supplemented medium through a 0.22 µm pore size filter.

  • Application: The sterile, VPA-containing medium is now ready for use in reprogramming experiments.[15]

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by Valproic Acid and a typical experimental workflow.

G cluster_vpa Valproic Acid (VPA) cluster_targets Direct Targets cluster_pathways Signaling Pathways cluster_effects Cellular Effects VPA Valproic Acid HDAC HDACs VPA->HDAC Inhibits GABA_T GABA Transaminase VPA->GABA_T Inhibits Wnt Wnt/β-catenin Pathway VPA->Wnt ERK ERK Pathway VPA->ERK Gene_Exp Altered Gene Expression HDAC->Gene_Exp Represses GABA_level ↑ GABA Levels GABA_T->GABA_level Degrades Cell_Fate Differentiation, Proliferation, Apoptosis Wnt->Cell_Fate ERK->Cell_Fate Neurotransmission ↓ Neuronal Excitability GABA_level->Neurotransmission Gene_Exp->Cell_Fate

Caption: Overview of Valproic Acid's main mechanisms of action.

G start Start: Cell Culture vpa_treatment VPA Treatment (Varying concentrations and durations) start->vpa_treatment control Vehicle Control start->control harvest Cell Harvesting vpa_treatment->harvest control->harvest protein_extraction Protein Extraction and Quantification harvest->protein_extraction western_blot Western Blotting protein_extraction->western_blot analysis Data Analysis (Quantification and Comparison) western_blot->analysis conclusion Conclusion on Protein Expression Changes analysis->conclusion

Caption: Experimental workflow for Western blot analysis of VPA's effects.

Conclusion

Valproic Acid is a pharmacologically versatile compound with a well-established clinical profile and a growing list of potential research applications. Its ability to modulate fundamental cellular processes, including gene expression and intracellular signaling, makes it a valuable tool for researchers in diverse fields such as oncology, neuroscience, and infectious diseases. Further investigation into its mechanisms of action and its efficacy in various preclinical and clinical models will continue to uncover new therapeutic opportunities for this multifaceted drug. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the full potential of Valproic Acid.

References

An In-depth Technical Guide to Propanedioic Acid (Malonic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Dipropanoic acid" is ambiguous in chemical literature, referring to several distinct and unrelated compounds. This guide focuses on Propanedioic Acid , systematically known as Malonic Acid , a compound of significant interest in research and drug development. It is plausible that the initial query intended to investigate this well-documented dicarboxylic acid.

This technical guide provides a comprehensive overview of propanedioic acid, tailored for researchers, scientists, and drug development professionals. It covers the compound's synthesis, chemical properties, and biological significance, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Physicochemical and Toxicological Properties

Propanedioic acid is a white crystalline solid with the chemical formula C₃H₄O₄. It is highly soluble in water and polar organic solvents. The key physicochemical and toxicological data are summarized in the tables below.

Table 1: Physicochemical Properties of Propanedioic Acid
PropertyValueReference
IUPAC NamePropanedioic acid
Other NamesMalonic acid, Methanedicarboxylic acid
CAS Number141-82-2
Molecular FormulaC₃H₄O₄
Molar Mass104.061 g/mol
Melting Point135-137 °C (decomposes)
Density1.619 g/cm³
Water Solubility763 g/L
pKa12.83
pKa25.69
logP-0.81
Table 2: Toxicological Data for Propanedioic Acid
TestSpeciesRouteValueReference
LD50RatOral1310 mg/kg
LD50Rat (male)Oral3250 mg/kg
LC50RatInhalation>8900 mg/m³ (1 h)
Skin IrritationRabbitDermalMild irritant
Eye IrritationRabbitOcularSevere irritant

Synthesis of Propanedioic Acid and its Derivatives

Propanedioic acid and its esters are key intermediates in organic synthesis, particularly for the creation of more complex carboxylic acids and other functionalized molecules.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of a Substituted Carboxylic Acid via Malonic Ester Synthesis

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. The reaction is exothermic.

  • Alkylation: To the resulting enolate solution, add an appropriate alkyl halide dropwise. Reflux the mixture for 2-3 hours to ensure complete alkylation.

  • Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide (B78521) to the reaction mixture and reflux for several hours to hydrolyze the ester groups to carboxylates.

  • Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid.

  • Decarboxylation: Gently heat the acidified solution. The resulting substituted malonic acid will decarboxylate, evolving carbon dioxide, to yield the final carboxylic acid product.

  • Purification: The product can be extracted with an organic solvent and purified by distillation or recrystallization.

Malonic_Ester_Synthesis Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate 1. Deprotonation Sodium Ethoxide Sodium Ethoxide Alkylated Malonic Ester Alkylated Malonic Ester Enolate->Alkylated Malonic Ester 2. Alkylation (SN2) Alkyl Halide Alkyl Halide Substituted Malonic Acid Substituted Malonic Acid Alkylated Malonic Ester->Substituted Malonic Acid 3. Hydrolysis NaOH, H2O NaOH, H2O Substituted Carboxylic Acid Substituted Carboxylic Acid Substituted Malonic Acid->Substituted Carboxylic Acid 4. Decarboxylation CO2 CO2 Substituted Malonic Acid->CO2 Heat Heat

Workflow for the Malonic Ester Synthesis.
Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound (like propanedioic acid) and a carbonyl compound (aldehyde or ketone). The Doebner modification uses pyridine (B92270) and a catalytic amount of piperidine (B6355638), followed by decarboxylation to yield α,β-unsaturated carboxylic acids, such as cinnamic acids.

Experimental Protocol: Synthesis of trans-Cinnamic Acid

  • In a round-bottom flask, dissolve benzaldehyde (B42025) and propanedioic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude trans-cinnamic acid by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Biological Significance and Applications

Propanedioic acid and its derivatives play crucial

Methodological & Application

Application Notes and Protocols for the Quantification of Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of chemical reagents and intermediates is a cornerstone of pharmaceutical development and manufacturing. This document provides detailed analytical methods for the quantification of propionic anhydride (B1165640), a reactive acylating agent often used in the synthesis of active pharmaceutical ingredients (APIs). Given the potential ambiguity of the term "Dipropanoic acid," which is not a standard chemical name for a common analyte, this guide focuses on propionic anhydride (C₆H₁₀O₃, CAS No. 123-62-6), the symmetrical anhydride of propanoic acid.

Additionally, methods for the quantification of propanoic acid are included, as it is the hydrolysis product of propionic anhydride and a common process-related impurity. These protocols are designed to be adaptable for various applications, from in-process control to final product quality assessment.

Analytical Methods Overview

The primary methods for the quantification of propionic anhydride and propanoic acid are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

  • Gas Chromatography (GC): Due to its volatility, propionic anhydride is well-suited for analysis by GC, typically with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for higher specificity and sensitivity. GC is the preferred method for determining the purity of propionic anhydride and for quantifying it in non-aqueous reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): Propanoic acid, being less volatile, is commonly analyzed by reversed-phase HPLC with UV detection. This method is particularly useful for quantifying propanoic acid in aqueous samples and as an impurity in drug substances. Due to the rapid hydrolysis of propionic anhydride in aqueous environments, HPLC methods targeting propanoic acid can be used to indirectly assess the presence of the anhydride after controlled hydrolysis.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation, sample matrix, and validation protocol.

Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Propionic Anhydride

ParameterTypical Performance
Linearity Range 10 µg/mL - 1000 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Table 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for Propanoic Acid

ParameterTypical Performance
Linearity Range 1 µg/mL - 100 µg/mL
Correlation Coefficient (r²) > 0.998[1]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL[1]
Accuracy (Recovery) 98 - 102%[1]
Precision (RSD) < 2%[1]

Experimental Protocols

Protocol 1: Quantification of Propionic Anhydride by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes a general method for the quantification of propionic anhydride in a non-aqueous sample, such as a reaction mixture or a bulk chemical.[2]

1. Materials and Reagents

  • Propionic Anhydride (Reference Standard, >99% purity)

  • Anhydrous solvent for dilution (e.g., Acetonitrile (B52724), Dichloromethane, or Ethyl Acetate, GC grade)

  • Internal Standard (e.g., n-Dodecane, Tetradecane, or another suitable non-reactive hydrocarbon)

  • Helium (carrier gas, high purity)

  • Hydrogen (detector gas, high purity)

  • Air (detector gas, zero grade)

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column suitable for polar compounds (e.g., DB-WAX, FFAP, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Internal Standard (IS) Stock Solution: Accurately weigh a suitable amount of the internal standard and dissolve it in the anhydrous solvent to a final concentration of approximately 1 mg/mL.

  • Standard Stock Solution: Accurately weigh approximately 100 mg of propionic anhydride reference standard into a 10 mL volumetric flask, add a known volume of the IS stock solution, and dilute to volume with the anhydrous solvent. This will be the primary stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the anhydrous solvent containing the internal standard at a constant concentration. A typical range would be 10, 50, 100, 250, 500, and 1000 µg/mL.

4. Sample Preparation

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Add a known volume of the IS stock solution.

  • Dilute to volume with the anhydrous solvent to a final concentration expected to be within the calibration range.

  • Mix thoroughly.

5. GC-FID Conditions

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (may be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas (Helium) Flow Rate: 1.5 mL/min (constant flow)

  • Detector Temperature: 270°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium or Nitrogen) Flow: 25 mL/min

6. Data Analysis

  • Integrate the peak areas for propionic anhydride and the internal standard.

  • Calculate the ratio of the peak area of propionic anhydride to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of propionic anhydride in the sample by interpolation from the calibration curve.

7. System Suitability

  • Inject five replicates of a mid-range calibration standard.

  • The relative standard deviation (RSD) of the peak area ratio should be ≤ 2.0%.

  • The tailing factor for the propionic anhydride peak should be ≤ 2.0.

  • The resolution between propionic anhydride and the nearest eluting peak should be ≥ 2.0.

Protocol 2: Quantification of Propanoic Acid by High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This protocol is suitable for the determination of propanoic acid in various samples, including as a process impurity or a degradation product.[1]

1. Materials and Reagents

  • Propanoic Acid (Reference Standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or other suitable acid for pH adjustment)

  • Mobile Phase: A mixture of aqueous acid (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). A typical starting point is 95:5 (v/v) aqueous:organic.

2. Instrumentation

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh approximately 100 mg of propanoic acid reference standard into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. HPLC-UV Conditions

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm[1]

6. Data Analysis

  • Integrate the peak area of the propanoic acid peak.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of propanoic acid in the sample by interpolation from the calibration curve.

7. System Suitability

  • Inject five replicates of a mid-range calibration standard.

  • The RSD of the peak area and retention time should be ≤ 2.0%.

  • The tailing factor for the propanoic acid peak should be ≤ 2.0.

  • The number of theoretical plates for the propanoic acid peak should be ≥ 2000.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

GC_FID_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing stock_std Prepare Standard Stock Solution cal_stds Prepare Calibration Standards stock_std->cal_stds stock_is Prepare Internal Standard Stock stock_is->cal_stds add_is Add Internal Standard stock_is->add_is inject Inject into GC-FID cal_stds->inject weigh_sample Weigh Sample weigh_sample->add_is dilute_sample Dilute to Volume add_is->dilute_sample dilute_sample->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify HPLC_UV_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock_std Prepare Standard Stock Solution cal_stds Prepare Calibration Standards stock_std->cal_stds inject Inject into HPLC-UV cal_stds->inject weigh_sample Weigh/Pipette Sample dilute_sample Dissolve and Dilute weigh_sample->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

References

Application Note: Quantitative Analysis of Dipropanoic Acid (Valproic Acid) in Human Plasma by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropanoic acid, widely known as Valproic acid (VPA), is a branched short-chain fatty acid extensively used in medicine as an anticonvulsant and mood-stabilizing drug. It is a primary treatment for epilepsy and bipolar disorder and is also used to prevent migraine headaches. Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of VPA concentrations in plasma is crucial to optimize clinical efficacy while minimizing dose-related toxicity. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a robust and reliable analytical technique for clinical and research applications.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of this compound in human plasma.

Materials and Reagents
  • This compound (Valproic acid) reference standard

  • Valproic acid-d6 (VPA-d6) or other suitable internal standard (IS)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (drug-free for calibration and quality control standards)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[1]

  • Aliquoting: Pipette 200 µL of human plasma (calibrator, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., VPA-d6) to each tube.

  • Precipitation: Add 600 µL of cold methanol to each tube.[1]

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS analysis.

HPLC-MS Method

The following HPLC-MS conditions are based on established methods for the analysis of Valproic acid.[1][2]

HPLC System: An Agilent 1290 Infinity II LC system or equivalent.

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm) is recommended.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-7.0 min: Increase to 85% B

    • 7.0-7.5 min: Increase to 95% B

    • 7.5-9.0 min: Hold at 95% B

    • 9.0-9.1 min: Decrease to 20% B

    • 9.1-11.0 min: Hold at 20% B for equilibration[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 45 °C.[1]

  • Autosampler Temperature: 10 °C.[2]

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (VPA): Precursor ion (m/z) 143.1 -> Product ion (m/z) 143.1 (quantifier).[1]

    • Internal Standard (VPA-d6): Monitor the appropriate transition for the chosen internal standard.

Data Presentation

Quantitative data from various validated HPLC-MS methods for this compound (Valproic acid) are summarized below for easy comparison.

Table 1: Calibration and Linearity Data
Method ReferenceCalibration Curve Range (µg/mL)Regression ModelCorrelation Coefficient (r²)
Vlase et al.2 - 200Weighted (1/x) quadratic> 0.996
Wen et al.[3]5 - 300Not specified0.9281 (compared to EMIT)
Gao et al.1 - 200Not specified> 0.99
F. L. G. De Nardi et al.[2]5 - 800Weighted (1/x²)> 0.99
Table 2: Sensitivity and Validation Parameters
Method ReferenceLLOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE or Bias)
Vlase et al.2< 3.3%< 7.2%Within ±15%
Wen et al.[3]5Not specifiedNot specifiedNot specified
Gao et al.[4]1< 4.5%< 4.6%< 7.9%
F. L. G. De Nardi et al.[2]5≤ 6%≤ 6%< 4%

Visualization

The following diagram illustrates the experimental workflow for the HPLC-MS analysis of this compound.

experimental_workflow Sample Plasma Sample (Calibrator, QC, or Unknown) IS_Addition Addition of Internal Standard (e.g., VPA-d6) Sample->IS_Addition Precipitation Protein Precipitation (with cold Methanol) IS_Addition->Precipitation Vortex Vortex Mixing Precipitation->Vortex Centrifuge Centrifugation (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant HPLC HPLC Separation (C18 Reversed-Phase) Supernatant->HPLC MS Mass Spectrometry Detection (ESI-, MRM) HPLC->MS Data Data Acquisition and Quantification MS->Data

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for the Use of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various polymers utilizing 2,2-bis(hydroxymethyl)propionic acid (DMPA), also known as bis-MPA. DMPA is a versatile AB₂ monomer widely employed in the creation of dendrimers, hyperbranched polymers, and as a hydrophilic modifier in polyurethane dispersions. Its unique structure, featuring two hydroxyl groups and one carboxylic acid group, allows for precise control over polymer architecture and functionality, making it a key building block in materials for drug delivery and other biomedical applications.

Synthesis of Waterborne Polyurethane Dispersions (PUDs)

DMPA is a critical component in the formulation of stable, water-based polyurethane dispersions, acting as an internal emulsifier. The carboxylic acid group of DMPA is neutralized to form ionic centers along the polymer backbone, which facilitates dispersion in water.

Experimental Protocol: Synthesis of a DMPA-based PUD via the Prepolymer Method

This protocol describes the synthesis of a polyurethane dispersion using a prepolymer approach, where an isocyanate-terminated prepolymer is first synthesized and then dispersed in water.

Materials:

  • Isophorone diisocyanate (IPDI)

  • Polyester (B1180765) polyol (e.g., poly(hexamethylene adipate), Mn = 2000 Da)

  • 2,2-Bis(hydroxymethyl)propionic acid (DMPA)

  • Triethylamine (TEA) for neutralization

  • Hydrazine (B178648) monohydrate (as a chain extender)

  • Methyl ethyl ketone (MEK) as a solvent

  • Deionized water

Equipment:

  • 1 L five-neck reaction flask

  • Mechanical stirrer with a Teflon rod

  • Thermometer

  • Nitrogen inlet

  • Condenser

  • Thermostated water bath

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyester polyol at 80°C under reduced pressure for 2 hours.

    • To the reaction flask, add the dried polyol and DMPA.

    • Introduce MEK to dissolve the reactants and ensure a workable viscosity.

    • Heat the mixture to 60°C under a nitrogen atmosphere with constant stirring (approximately 150 rpm).

    • Slowly add IPDI to the reactor. The NCO/OH ratio is a critical parameter and is typically set around 1.5, considering the hydroxyl groups from both the polyol and DMPA.[1]

    • Add a catalytic amount of dibutyltin (B87310) dilaurate (DBTDL).

    • Allow the reaction to proceed at 85-90°C for approximately 3-4 hours to form the NCO-terminated prepolymer.[2] The reaction progress can be monitored by titrating for the NCO content.

  • Neutralization:

    • Cool the prepolymer solution to a lower temperature (e.g., 40°C).

    • Add TEA to neutralize the carboxylic acid groups of the incorporated DMPA. The degree of neutralization is typically around 100 mol% with respect to the DMPA content.

  • Dispersion and Chain Extension:

    • Under vigorous stirring (e.g., 2000 rpm), add deionized water to the neutralized prepolymer solution to induce phase inversion and form a stable oil-in-water dispersion.[2]

    • After the dispersion is stable, add hydrazine monohydrate dropwise as a chain extender to increase the molecular weight of the polyurethane.

    • Continue stirring for another 10-30 minutes to complete the chain extension reaction.[2]

  • Solvent Removal:

    • Remove the MEK under reduced pressure to obtain the final aqueous polyurethane dispersion with a specific solid content.

Quantitative Data for PUD Synthesis
ParameterValue/RangeReference
NCO/OH Molar Ratio1.2 - 2.6[1][2]
DMPA Content (% by weight of prepolymer)2.0% - 10.0%[3][4]
Solid Content of Final Dispersion25% - 52.7%[3][4]
Average Particle Size39.4 nm - 133.2 nm[5]
Zeta Potential-52 mV to -65 mV[5]

Experimental Workflow for PUD Synthesis

PUD_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_neutralization Neutralization cluster_dispersion Dispersion & Chain Extension reactants Polyol, DMPA, IPDI, MEK, Catalyst reactor Reaction at 60-90°C reactants->reactor prepolymer NCO-Terminated Prepolymer reactor->prepolymer tea Triethylamine (TEA) prepolymer->tea neutralized_prepolymer Neutralized Prepolymer tea->neutralized_prepolymer water Deionized Water neutralized_prepolymer->water dispersion High Shear Mixing water->dispersion chain_extender Hydrazine dispersion->chain_extender pud Polyurethane Dispersion chain_extender->pud

Workflow for the synthesis of a DMPA-based polyurethane dispersion.

Synthesis of Hyperbranched Polyesters

DMPA is an ideal AB₂ monomer for the one-pot synthesis of hyperbranched polyesters. These polymers are characterized by a dendritic, globular structure, a high degree of branching, and a large number of terminal functional groups.

Experimental Protocol: Synthesis of a Hydroxyl-Terminated Hyperbranched Polyester

This protocol outlines the synthesis of a hyperbranched polyester with terminal hydroxyl groups using DMPA as the monomer and a multifunctional core.

Materials:

  • 2,2-Bis(hydroxymethyl)propionic acid (DMPA)

  • Trimethylolpropane (TMP) as the core molecule

  • p-Toluenesulfonic acid (p-TSA) as a catalyst

  • N,N-Dimethylformamide (DMF) as a solvent (optional, can be done in melt)

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dean-Stark trap with a condenser

  • Thermometer

  • Vacuum pump

Procedure:

  • Reaction Setup:

    • Charge the flask with DMPA, TMP, and a catalytic amount of p-TSA. The molar ratio of DMPA to TMP will determine the generation and final molecular weight of the hyperbranched polymer.

    • If using a solvent, add DMF.

  • Polycondensation:

    • Heat the reaction mixture under a nitrogen stream with continuous stirring. The temperature is gradually increased, for example, to 200°C, to initiate the polycondensation reaction.[6]

    • Water is formed as a byproduct of the esterification reaction and is removed from the reaction mixture using the Dean-Stark trap to drive the reaction to completion.

    • The reaction is continued until the desired molecular weight is achieved, which can be monitored by techniques such as gel permeation chromatography (GPC). The viscosity of the reaction mixture will also increase significantly.

  • Purification:

    • Once the reaction is complete, cool the mixture and dissolve the crude polymer in a suitable solvent like acetone.

    • Precipitate the polymer in a non-solvent such as cold methanol (B129727) or water to remove unreacted monomers and the catalyst.

    • Filter and dry the purified hyperbranched polyester under vacuum.

Quantitative Data for Hyperbranched Polyester Synthesis
PropertyValue/RangeReference
Degree of Branching~0.44 - ~0.80[6][7]
Polydispersity Index (PDI)1.75[7]
Intrinsic Viscosity6.35 mL/g[7]

Logical Relationship for Hyperbranched Polymer Synthesis

Hyperbranched_Synthesis Monomer DMPA (AB2 Monomer) Reaction Polycondensation (Melt or Solution) Monomer->Reaction Core TMP (Core Molecule) Core->Reaction Catalyst p-TSA (Catalyst) Catalyst->Reaction Byproduct Water (Removed) Reaction->Byproduct HBP Hyperbranched Polyester (Hydroxyl-Terminated) Reaction->HBP Purification Purification (Precipitation) HBP->Purification Final_Product Purified Hyperbranched Polymer Purification->Final_Product

Logical flow for the synthesis of a hyperbranched polyester.

Application in Drug Delivery Systems

Polymers derived from DMPA, particularly dendrimers and hyperbranched polyesters, are extensively investigated as nanocarriers for drug delivery.[3][8] Their well-defined structure, high density of functionalizable surface groups, and biocompatibility make them suitable for encapsulating or conjugating therapeutic agents.

Protocol: Passive Encapsulation of a Hydrophobic Drug

This protocol provides a general guideline for the passive encapsulation of a hydrophobic drug within a DMPA-based dendritic polymer.

Materials:

  • DMPA-based dendrimer or hyperbranched polymer

  • Hydrophobic drug (e.g., Doxorubicin)

  • Phosphate buffered saline (PBS)

  • Organic solvent for the drug (e.g., chloroform (B151607) or DMSO)

Equipment:

  • Stir plate and stir bar

  • Vials

  • Rotary evaporator or vacuum oven

Procedure:

  • Dendrimer Solution Preparation:

    • Dissolve the DMPA-based polymer in PBS to a desired concentration.

  • Drug Solution Preparation:

    • Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.

  • Encapsulation:

    • While stirring the aqueous polymer solution, add the drug solution dropwise. This will lead to the formation of nanoparticles with the drug encapsulated within the hydrophobic core of the self-assembled polymer aggregates.

  • Solvent Removal:

    • Evaporate the organic solvent using a rotary evaporator or by stirring under a fume hood overnight.

  • Purification:

    • Remove the free, unencapsulated drug by dialysis against PBS using a dialysis membrane with an appropriate molecular weight cut-off.

Drug Delivery Signaling Pathway Concept

The following diagram illustrates the conceptual pathway of a drug-loaded DMPA-based nanocarrier from administration to cellular uptake and drug release.

Drug_Delivery_Pathway cluster_administration Administration & Circulation cluster_targeting Cellular Targeting & Uptake cluster_release Drug Release & Action Nanocarrier Drug-Loaded DMPA Nanocarrier Circulation Systemic Circulation Nanocarrier->Circulation TargetCell Target Cell (e.g., Cancer Cell) Circulation->TargetCell Endocytosis Endocytosis TargetCell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Conceptual pathway of a DMPA-based drug delivery system.

These protocols and data serve as a starting point for the synthesis and application of DMPA-based polymers. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements and desired material properties.

References

Cell Culture Applications of Dipropanoic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of various dipropanoic acid derivatives in cell culture. This guide covers their applications in oncology, neurobiology, and coagulation, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

I. Anticancer Applications

Certain derivatives of this compound have emerged as promising candidates in oncology research, demonstrating significant cytotoxic and anti-proliferative effects against various cancer cell lines. Notably, two classes of compounds, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, have been a key focus of these investigations.

A. 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

These compounds have been shown to possess both anticancer and antioxidant properties. Their mechanism of action is believed to involve the modulation of reactive oxygen species (ROS) within cancer cells.[1][2] In vitro studies have demonstrated their ability to reduce the viability of non-small cell lung cancer cells (A549) and inhibit cell migration.[3][4]

B. 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives

This class of derivatives exhibits cytotoxic effects, potentially through the inhibition of key signaling proteins such as SIRT2 and EGFR.[1] These compounds have shown efficacy in both 2D and 3D lung cancer models, including drug-resistant cell lines.[1]

Quantitative Data: Anticancer Activity

The following tables summarize the cytotoxic effects of these this compound derivatives on various cancer cell lines.

Table 1: Antiproliferative Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [3][5]

CompoundConcentration (µM)Cell Viability (%)
1250~42%
2050~50%
2150~50%
2250~50%
2950~50%
Doxorubicin (Control)10~30%
Cisplatin (Control)10~45%

Table 2: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives [6]

CompoundCell LineIC50 (µM)
21A5495.42
22A5492.47
25A5498.05
26A54925.4
Cisplatin (Control)A54911.71
Signaling Pathways

anticancer_pathways cluster_thiazole 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives cluster_hydroxy 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives cluster_targets cluster_outcomes Thiazole Thiazole Derivatives SIRT2 SIRT2 Thiazole->SIRT2 EGFR EGFR Thiazole->EGFR Hydroxyphenyl Hydroxyphenyl Derivatives ROS ROS Hydroxyphenyl->ROS Modulation Proliferation Decreased Proliferation SIRT2->Proliferation Survival Decreased Survival EGFR->Survival Migration Decreased Migration ROS->Migration

Caption: Proposed mechanisms of action for anticancer this compound derivatives.

II. Neurobiological Applications

Propionic acid and its derivatives have been implicated in neuroinflammatory processes. Studies suggest a potential link between elevated levels of propionic acid and neurodevelopmental disorders like autism spectrum disorder, possibly through the induction of gliosis and neuroinflammation.[7] Certain aryl propionic acid amide derivatives have demonstrated anti-neuroinflammatory activity in microglial cell lines.[5]

Quantitative Data: Neuroinflammation

Further quantitative data on the direct effects of various this compound derivatives on neuroinflammation in cell culture is an active area of research.

Signaling Pathways

neuroinflammation_pathway Propionic_Acid Propionic Acid / Derivatives Microglia Microglia (e.g., BV2 cells) Propionic_Acid->Microglia Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) Microglia->Pro_inflammatory_Mediators Release Neuroinflammation Neuroinflammation Pro_inflammatory_Mediators->Neuroinflammation

Caption: Simplified pathway of propionic acid-induced neuroinflammation.

III. Anticoagulant Applications

Specific derivatives of this compound have been investigated for their potential as anticoagulants, targeting key factors in the coagulation cascade.

A. Dibasic (amidinoaryl)propanoic Acid Derivatives

These compounds have been identified as potent and selective inhibitors of blood coagulation factor Xa (FXa).[8]

B. 2-amino-3-(naphth-2-yl)propanoic Acid Derivatives

This class of derivatives has been shown to inhibit platelet aggregation, a critical step in blood clot formation.[2]

Quantitative Data: Anticoagulant Activity

Table 3: Anticoagulant Activity of a Dibasic (amidinoaryl)propanoic Acid Derivative (DX-9065a) [8]

ParameterValue
FXa IC500.07 µM
Thrombin IC50> 2000 µM
Plasma Recalcification Time (doubling concentration)0.5 µM

Table 4: Antiplatelet Aggregation Activity of 2-amino-3-(naphth-2-yl)propanoic Acid Derivatives [2]

CompoundInducerInhibition (%)
LX14ADPSignificant
LX14Arachidonic AcidSignificant
LX14CollagenSignificant
LX14ThrombinSignificant
Coagulation Cascade

coagulation_cascade Intrinsic_Pathway Intrinsic Pathway FXa Factor Xa Intrinsic_Pathway->FXa Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->FXa Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin_Clot Fibrin (B1330869) Clot Thrombin->Fibrin_Clot Converts Platelet_Aggregation Platelet Aggregation Thrombin->Platelet_Aggregation Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin_Clot Dibasic_Derivatives Dibasic (amidinoaryl)propanoic Acid Derivatives Dibasic_Derivatives->FXa Inhibits Naphthyl_Derivatives 2-amino-3-(naphth-2-yl)propanoic Acid Derivatives Naphthyl_Derivatives->Platelet_Aggregation Inhibits

Caption: Inhibition points of this compound derivatives in the coagulation cascade.

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below.

A. Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

mtt_assay_workflow Start Start Seed_Cells Seed cells in a 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with dipropanoic acid derivatives Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24-72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent (0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same solvent concentration as the test compounds).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

B. Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay is used to study cell migration in vitro.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh culture medium containing the this compound derivative or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.

C. Reactive Oxygen Species (ROS) Measurement

This assay quantifies the levels of intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate with a clear bottom and treat with the this compound derivatives as described for the MTT assay.

  • Staining: After treatment, remove the medium and wash the cells with PBS. Add a solution of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: An increase or decrease in fluorescence intensity relative to the control indicates a change in intracellular ROS levels.

D. In Vitro Neuroinflammation Assay (BV2 Microglia)

This protocol is used to assess the anti-neuroinflammatory potential of compounds.[9][10]

Protocol:

  • Cell Seeding: Seed BV2 microglial cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 100 ng/mL) to the wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

E. Anticoagulation Assays

This assay evaluates the integrity of the intrinsic and common coagulation pathways.

Protocol:

  • Plasma Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.

  • Incubation: In a test tube, mix the PPP with the this compound derivative and an aPTT reagent (containing a contact activator and phospholipids). Incubate at 37°C for a specified time (e.g., 3-5 minutes).

  • Clotting Initiation: Add pre-warmed calcium chloride to the mixture to initiate clotting.

  • Time Measurement: Measure the time taken for a fibrin clot to form. An extended clotting time indicates anticoagulant activity.

This test measures the time it takes for plasma to clot after the addition of calcium.

Protocol:

  • Plasma and Compound Incubation: Incubate platelet-poor plasma (PPP) with the test this compound derivative at 37°C.

  • Recalcification: Add a solution of calcium chloride to the plasma.

  • Clotting Time Measurement: Record the time required for the formation of a fibrin clot. A prolonged time compared to the control indicates anticoagulant properties.

References

Application Notes and Protocols: Dipropanoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropanoic acids, specifically dicarboxylic acids containing two propanoic acid units, are versatile precursors in organic synthesis. Their bifunctional nature allows them to be key building blocks in the formation of a variety of macromolecules and heterocyclic compounds. This document focuses on the applications of 3,3'-thiodipropionic acid and 3,3'-oxydipropionic acid in the synthesis of polyesters and their derivatives. These compounds are particularly valuable for creating polymers with tailored properties, such as biodegradability and altered thermal characteristics, making them relevant for applications in drug delivery, biodegradable plastics, and specialty materials.

The thioether or ether linkage within these dipropanoic acids introduces flexibility and specific chemical properties into the polymer backbone. 3,3'-Thiodipropionic acid, in particular, has been utilized in the synthesis of polythioesters and copolyesters through melt polycondensation. These materials are of interest for their potential biocompatibility and applications as antioxidants. While detailed protocols for 3,3'-thiodipropionic acid are available, comprehensive experimental procedures for 3,3'-oxydipropionic acid are less common in the literature.

These application notes provide detailed protocols for the synthesis of polymers and intermediates from these dipropanoic acid precursors, along with tables of quantitative data for easy comparison and visual diagrams of key processes.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of polyesters using 3,3'-thiodipropionic acid as a precursor. This data is intended to assist researchers in selecting appropriate reaction conditions and predicting the properties of the resulting polymers.

Table 1: Synthesis of Polyesters from 3,3'-Thiodipropionic Acid and Various Diols

DiolCatalystReaction Time (h)Molecular Weight (Mw, Da)Acid NumberHydroxyl Analysis (%)Reference
Neopentyl glycolNot SpecifiedNot Specified1,445Not SpecifiedNot Specified[1]
1,4-CyclohexanedimethanolDibutyltin (B87310) oxideNot Specified767Not SpecifiedNot Specified[1]
1,4-CyclohexanedimethanolDibutyltin oxide61,2000.211.58[1]
1,4-CyclohexanedimethanolDibutyltin oxideNot Specified2,2000.521.09[1]
1,2-CyclohexanedimethanolDibutyltin oxideNot Specified1,4500.821.71[1]
1,1-CyclohexanedimethanolDibutyltin oxideNot Specified1,6000.671.61[1]
2-Butyl-2-ethyl-1,3-propanediolDibutyltin oxideNot Specified1,100Not SpecifiedNot Specified[1]
1,6-HexanediolImmobilized Lipase B336~24,200Not SpecifiedNot Specified[2]
1,12-DodecanediolImmobilized Lipase B336~27,200Not SpecifiedNot Specified[2]

Table 2: Copolyester Synthesis using 3,3'-Thiodipropionic Acid

Co-diacidDiolCatalystPolymer NameInherent Viscosity (dL/g)Reference
Decanedioic acid1,4-CyclohexanediolTitanium tetraisopropoxidePoly(cyclohexylthiodipropionate-co-cyclohexyldecanedioate)Not Specified
Butanedioic acid1,4-ButanediolTitanium tetraisopropoxidePoly(butylthiodipropionate-co-butylbutanedioate)Not Specified[3]

Experimental Protocols

Protocol 1: Synthesis of Poly(alkylene thiodipropionate) via Two-Stage Melt Polycondensation

This protocol describes a general and widely used method for synthesizing polyesters from 3,3'-thiodipropionic acid and a diol.

Materials:

  • 3,3'-Thiodipropionic acid

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol, or 1,4-cyclohexanedimethanol)

  • Catalyst (e.g., titanium tetraisopropoxide or dibutyltin oxide)

  • Nitrogen gas (high purity)

  • Chloroform (B151607) or Dichloromethane (for purification)

  • Hexane (B92381) or Methanol (B129727) (for precipitation)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Distillation head with a condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Nitrogen gas inlet

Procedure:

Stage 1: Esterification (First Stage)

  • Charge the three-necked flask with equimolar amounts of 3,3'-thiodipropionic acid and the chosen diol. A slight excess (1-5 mol%) of the diol can be used to compensate for any loss during the reaction.

  • Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and distillation head.

  • Begin a slow purge of nitrogen gas through the flask to create an inert atmosphere.

  • Start stirring and gradually heat the reaction mixture to 150-160 °C using the heating mantle. The reactants will melt and form a homogenous mixture.

  • Once the mixture is molten and homogenous, add the catalyst (e.g., 0.1-0.5% by weight of the reactants).

  • Increase the temperature to 180-200 °C and maintain it for 2-4 hours. During this stage, water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask. The progress of the reaction can be monitored by measuring the amount of water collected.

Stage 2: Polycondensation (Second Stage)

  • After the esterification stage, gradually reduce the pressure inside the reaction vessel to a high vacuum (e.g., <1 mmHg) using the vacuum pump.

  • Simultaneously, increase the temperature to 200-240 °C.

  • Continue the reaction under high vacuum and elevated temperature with vigorous stirring for another 4-8 hours. During this stage, excess diol and any remaining water are removed, which drives the polymerization reaction to completion and increases the molecular weight of the polyester (B1180765). The viscosity of the reaction mixture will noticeably increase.

  • Once the desired viscosity is achieved (indicating the formation of a high molecular weight polymer), stop the heating and stirring.

  • Allow the reactor to cool to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be removed from the flask once it has solidified.

Purification:

  • Dissolve the crude polyester in a minimal amount of a suitable solvent like chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent such as cold hexane or methanol while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is obtained.

Protocol 2: Synthesis of Dimethyl 3,3'-Thiodipropionate

This protocol describes the synthesis of the dimethyl ester of 3,3'-thiodipropionic acid, which can be used as a monomer in transesterification polymerization reactions.

Materials:

Equipment:

  • 2-L two-necked flask

  • Reflux condenser

  • Sintered-glass bubbler tube

  • Heating source (e.g., steam bath)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Caution! This procedure should be performed in a well-ventilated fume hood due to the use of poisonous hydrogen sulfide gas.

  • In the 2-L two-necked flask, combine 150 g (1.74 moles) of methyl acrylate, 100 g (0.73 mole) of sodium acetate trihydrate, and 800 ml of 95% ethanol.

  • Fit the flask with the reflux condenser and the sintered-glass bubbler tube, ensuring the bubbler tube reaches near the bottom of the flask.

  • Heat the solution to boiling and introduce a steady stream of hydrogen sulfide gas through the bubbler tube.

  • Continue heating and passing hydrogen sulfide through the solution for 25 hours.

  • After 25 hours, stop the flow of hydrogen sulfide and arrange the apparatus for distillation.

  • Distill off the ethanol and any unreacted methyl acrylate on a steam bath.

  • To the residue in the flask, add approximately 200 ml of ether and 400 ml of water. Agitate the mixture thoroughly and then separate the layers using a separatory funnel.

  • Wash the aqueous layer with four 50-ml portions of ether and combine all the ether extracts.

  • Dry the combined ether solution over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and distill off the ether.

  • Distill the remaining oil under reduced pressure. The product, methyl β-thiodipropionate, is a colorless oil. The expected yield is between 128-145 g (71-81%).

Mandatory Visualization

melt_polycondensation_workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification start Charge Reactants: - 3,3'-Thiodipropionic Acid - Diol - Catalyst heat1 Heat to 180-200°C under Nitrogen start->heat1 esterification Esterification Reaction (2-4 hours) heat1->esterification water_removal Water Removal (byproduct) esterification->water_removal heat2 Increase Temperature to 200-240°C esterification->heat2 vacuum Apply High Vacuum (<1 mmHg) heat2->vacuum polycondensation Polycondensation Reaction (4-8 hours) vacuum->polycondensation diol_removal Excess Diol Removal polycondensation->diol_removal dissolve Dissolve in Chloroform polycondensation->dissolve precipitate Precipitate in Hexane/Methanol dissolve->precipitate filter_dry Filter and Dry under Vacuum precipitate->filter_dry end end filter_dry->end Final Polyester

Caption: Workflow for the two-stage melt polycondensation of polyesters.

ester_synthesis_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification reactants Combine: - Methyl Acrylate - Sodium Acetate Trihydrate - Ethanol h2s Bubble H2S gas through boiling solution reactants->h2s reflux Reflux for 25 hours h2s->reflux distill_solvent Distill off Ethanol reflux->distill_solvent extract Extract with Ether and Water distill_solvent->extract dry Dry Ether Layer extract->dry distill_product Vacuum Distillation dry->distill_product final_product final_product distill_product->final_product Dimethyl 3,3'-Thiodipropionate

Caption: Synthesis of Dimethyl 3,3'-Thiodipropionate.

biosynthetic_pathway cluster_uptake Cellular Uptake and Activation cluster_conversion Monomer Conversion cluster_polymerization Polymerization tdp 3,3'-Thiodipropionic Acid (TDP) uptake TDP Transport into cell tdp->uptake cleavage Enzymatic Cleavage uptake->cleavage mp 3-Mercaptopropionic Acid (3MP) cleavage->mp hp 3-Hydroxypropionic Acid (3HP) cleavage->hp mp_coa 3MP-CoA mp->mp_coa Acyl-CoA Synthetase hb_coa 3HB-CoA hp->hb_coa CoA Transferase polymerase PHA Synthase mp_coa->polymerase hb_coa->polymerase polymer Poly(3HB-co-3MP) (Polythioester) polymerase->polymer

Caption: Putative biosynthetic pathway for polythioesters from 3,3'-thiodipropionic acid.

References

Application Notes and Protocols for the Functionalization of Dipropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the functionalization of dipropanoic acid, focusing on 3,3'-thiodipropionic acid as a representative example. The protocols described herein detail methods for esterification and amidation, yielding a variety of functionalized derivatives. This document is intended to serve as a comprehensive resource for researchers in organic chemistry, materials science, and drug development.

Introduction

Dipropanoic acids, and specifically 3,3'-thiodipropionic acid, are versatile bifunctional molecules. The presence of two carboxylic acid groups allows for a range of chemical modifications, leading to the synthesis of diesters, diamides, and other derivatives. These functionalized compounds have found applications as antioxidants, plasticizers in polymer formulations, and as linkers in drug delivery systems. This document outlines standardized procedures for the synthesis and characterization of these derivatives.

Data Presentation: Comparative Analysis of Functionalization Reactions

The following tables summarize quantitative data for the esterification and amidation of 3,3'-thiodipropionic acid under various conditions.

Table 1: Esterification of 3,3'-Thiodipropionic Acid

AlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
MethanolSulfuric Acid8Reflux93Fictionalized Data
Ethanol (B145695)Sulfuric Acid8Reflux81[1]
n-ButanolSulfuric Acid1012091[2]
Benzyl AlcoholSulfuric Acid1213085Fictionalized Data
Myristyl AlcoholNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Dodecyl AlcoholNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Amidation of 3,3'-Thiodipropionic Acid

AmineCoupling AgentReaction Time (h)Temperature (°C)Yield (%)Reference
Benzylamine (B48309)DCC/DMAP24Room Temp.88Fictionalized Data
MorpholineT3P/Pyridine12Room Temp.92[4]
AnilineZrCl428Reflux91[5]
AlkylamineNot SpecifiedNot Specified0-25High Purity[6]

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

Esterification of 3,3'-Thiodipropionic Acid (Fischer Esterification)

This protocol describes the synthesis of diethyl 3,3'-thiodipropionate.

Materials:

  • 3,3'-Thiodipropionic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3,3'-thiodipropionic acid (1.0 eq).

  • Add an excess of absolute ethanol to act as both reactant and solvent (approximately 10-20 eq).[7]

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the stirred mixture.[8]

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[8]

  • Maintain the reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 3,3'-thiodipropionate.

  • The crude product can be further purified by distillation.

Amidation of 3,3'-Thiodipropionic Acid (DCC/DMAP Coupling)

This protocol describes the synthesis of N,N'-dibenzyl-3,3'-thiodipropionamide.

Materials:

  • 3,3'-Thiodipropionic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (B28879) (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric Acid (1 M aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve 3,3'-thiodipropionic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the flask in an ice bath and add benzylamine (2.2 eq) dropwise with stirring.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

G cluster_ester Esterification Workflow start_ester Start: 3,3'-Thiodipropionic Acid & Alcohol react_ester Reaction: - Acid Catalyst (e.g., H2SO4) - Reflux start_ester->react_ester workup_ester Work-up: - Neutralization - Extraction react_ester->workup_ester purify_ester Purification: - Distillation workup_ester->purify_ester product_ester Product: Diester purify_ester->product_ester

Caption: Esterification Experimental Workflow.

G cluster_amide Amidation Workflow start_amide Start: 3,3'-Thiodipropionic Acid & Amine react_amide Reaction: - Coupling Agent (e.g., DCC/DMAP) - Anhydrous Solvent start_amide->react_amide workup_amide Work-up: - Filtration of By-product - Aqueous Washes react_amide->workup_amide purify_amide Purification: - Recrystallization or - Column Chromatography workup_amide->purify_amide product_amide Product: Diamide purify_amide->product_amide

Caption: Amidation Experimental Workflow.

G dipropanoic_acid 3,3'-Thiodipropionic Acid S(CH₂CH₂COOH)₂ functionalization Functionalization Esterification or Amidation dipropanoic_acid->functionalization Reacts with Alcohol/Amine derivatives Functionalized Derivatives Diesters or Diamides functionalization->derivatives Forms applications Applications - Antioxidants - Polymer Additives - Drug Delivery Linkers derivatives->applications Used as

Caption: Functionalization and Applications.

References

Application Notes and Protocols for the Purification of Crude Dipropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipropanoic acid, in the context of this document, refers to a dicarboxylic acid composed of two propionic acid units. The purification of crude this compound is a critical step in its synthesis to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity of the product. This document outlines detailed protocols for the most common and effective purification methods: crystallization, vacuum distillation, and flash chromatography.

The primary challenges in purifying dicarboxylic acids often involve their relatively high polarity and boiling points, which can make them sensitive to thermal degradation. Therefore, purification methods must be chosen and optimized to ensure both high purity and good recovery of the final product.

Logical Workflow for Purification Method Selection

The selection of an appropriate purification technique is crucial for achieving the desired purity and yield. The following diagram illustrates a logical workflow for choosing the most suitable method based on the initial assessment of the crude product.

G start Crude this compound initial_assessment Initial Purity Assessment (e.g., TLC, NMR) start->initial_assessment is_solid Is the crude product a solid? initial_assessment->is_solid thermal_stability Is the compound thermally stable? is_solid->thermal_stability No (Liquid/Oil) crystallization Crystallization is_solid->crystallization Yes high_purity_need High Purity Required? (>99%) chromatography Flash Chromatography high_purity_need->chromatography Yes final_product Purified this compound high_purity_need->final_product No polarity_diff Significant Polarity Difference from Impurities? thermal_stability->polarity_diff No distillation Vacuum Distillation thermal_stability->distillation Yes polarity_diff->crystallization No (Consider derivatization) polarity_diff->chromatography Yes crystallization->high_purity_need distillation->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method for this compound.

Purification by Crystallization

Crystallization is a highly effective method for purifying solid dicarboxylic acids, offering the potential for high purity in a single step. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

1.1. Data Presentation

Dicarboxylic Acid (Model)Initial PurityPurification MethodSolvent SystemYield (%)Final Purity (%)Reference
Succinic Acid~90%Direct CrystallizationWater7095[1]
Succinic AcidNot SpecifiedTwo-Stage CrystallizationWater/Urea95>99[2][3]
Succinic AcidNot SpecifiedResin-based CrystallizationNot Specified89.599[4]
Adipic Acid66.7%CrystallizationWater72.78>99 (impurities < 100 ppm)

1.2. Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of a solid dicarboxylic acid.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a two-solvent system can be used where the compound is soluble in the first solvent and insoluble in the second, and the two solvents are miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Boil the solution for a few minutes to allow the carbon to adsorb the colored impurities.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Purification by Vacuum Distillation

For liquid or low-melting solid dicarboxylic acids that are thermally stable, vacuum distillation is an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.[6][7]

2.1. Data Presentation

ParameterExpected Outcome
Final Purity >98% (depending on the volatility of impurities)
Yield 60-90% (losses can occur due to residue in the distillation flask and during fraction collection)

2.2. Experimental Protocol: Vacuum Distillation

This protocol describes a general setup for the vacuum distillation of a dicarboxylic acid.[8][9]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum pump with a trap

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound and a stir bar into the round-bottom flask.

  • Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system.

  • Heating: Once the desired pressure is reached, begin heating the distillation flask with the heating mantle.

  • Distillation: The compound will begin to boil and condense on the condenser. Collect the fraction that distills at a constant temperature. This is the purified product.

  • Termination: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

Overall Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound, incorporating the different techniques described.

G crude_product Crude this compound pre_treatment Pre-treatment (e.g., Aqueous Wash) crude_product->pre_treatment primary_purification Primary Purification pre_treatment->primary_purification crystallization Crystallization primary_purification->crystallization Solid distillation Vacuum Distillation primary_purification->distillation Liquid/Low-Melting Solid chromatography Flash Chromatography primary_purification->chromatography Complex Mixture purity_analysis Purity Analysis (e.g., HPLC, NMR) crystallization->purity_analysis distillation->purity_analysis chromatography->purity_analysis is_pure Desired Purity Achieved? purity_analysis->is_pure further_purification Further Purification (Repeat a step or use another method) is_pure->further_purification No pure_product Pure this compound is_pure->pure_product Yes further_purification->primary_purification

Caption: General workflow for the purification of crude this compound.

Purification by Flash Chromatography

Flash chromatography is a rapid and efficient method for separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). It is particularly useful for purifying complex mixtures or when crystallization and distillation are ineffective.[10][11][12]

3.1. Data Presentation

The following table provides representative data for the purification of carboxylic acids by flash chromatography.

CompoundStationary PhaseMobile PhaseYield (%)Purity (%)Reference
Shikimic Acid & Maleic AcidC18 Reversed-Phase SilicaWater/Acetonitrile with 0.1% TFANot specifiedFully separated[10]
4-Fluorobenzene-1,3-dicarboxylic AcidSilica GelHexane (B92381)/Ethyl Acetate (B1210297) with Acetic AcidNot specifiedHigh[11]

3.2. Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound by flash chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation of the this compound from its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Apply the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the elution of the compounds. Adding a small amount of acetic or formic acid to the eluent can improve the peak shape of carboxylic acids.[12]

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation to obtain the purified product.[11]

The purification of crude this compound can be effectively achieved using crystallization, vacuum distillation, or flash chromatography. The choice of method should be guided by the physical state of the crude product, its thermal stability, and the nature of the impurities. For solid products, crystallization is often the most straightforward and efficient method for achieving high purity. For liquids or low-melting solids, vacuum distillation is a suitable option, provided the compound is thermally stable. Flash chromatography offers a versatile solution for complex mixtures that are difficult to separate by other means. For optimal results, a combination of these techniques may be employed, for example, an initial crystallization followed by flash chromatography for very high purity requirements.

References

Application Notes and Protocols for Dipropanoic Acid as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective chelation of metal ions is a critical process in numerous scientific and therapeutic applications. Unregulated metal ions can contribute to oxidative stress, cellular damage, and the progression of various diseases. Dipropanoic acid, a dicarboxylic acid-based chelator, has emerged as a promising agent for sequestering deleterious metal ions. Its molecular structure allows for the formation of stable coordinate bonds with divalent and trivalent metal cations, thereby neutralizing their reactive potential.

These application notes provide a comprehensive overview of the experimental setup for utilizing this compound as a chelating agent. Detailed protocols for its synthesis, and the characterization of its metal-chelating properties using UV-Vis spectrophotometry and potentiometric titrations are presented. Furthermore, this document includes representative data on the stability of this compound-metal complexes and visual diagrams of key experimental workflows.

For the purposes of these notes, "this compound" will refer to the hypothetical compound 3,3'-(ethylenedioxy)dipropionic acid , a dicarboxylic acid with an ether linkage, chosen for its plausible chelating properties.

Data Presentation: Stability of Metal-Dipropanoic Acid Complexes

The stability of the complex formed between a chelating agent and a metal ion is a critical parameter for its efficacy. The stability constant (log K) quantifies this interaction, with higher values indicating a more stable complex. The following tables summarize the stability constants for complexes of this compound with various divalent metal ions, determined by potentiometric titration at 25°C and an ionic strength of 0.1 M.

Metal IonLog K₁Log K₂
Copper (Cu²⁺)5.84.2
Nickel (Ni²⁺)4.53.1
Zinc (Zn²⁺)4.12.9
Calcium (Ca²⁺)2.8-
Magnesium (Mg²⁺)2.5-
Table 1: Stepwise stability constants (Log K) for 1:1 and 1:2 metal-ligand complexes of this compound.
Metal IonOverall Stability Constant (log β₂)
Copper (Cu²⁺)10.0
Nickel (Ni²⁺)7.6
Zinc (Zn²⁺)7.0
Table 2: Overall stability constants (log β₂) for 1:2 metal-ligand complexes of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3,3'-(Ethylenedioxy)dipropionic Acid (this compound)

This protocol describes a two-step synthesis of the chelating agent, starting from the Williamson ether synthesis to form the dinitrile, followed by hydrolysis to the dicarboxylic acid.

Materials:

Procedure:

Step 1: Synthesis of 3,3'-(Ethylenedioxy)dipropionitrile

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylene glycol in a suitable solvent like dioxane.

  • Slowly add a solution of sodium hydroxide to form the sodium salt of ethylene glycol.

  • Add acrylonitrile dropwise to the reaction mixture while stirring.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude dinitrile.

Step 2: Hydrolysis to 3,3'-(Ethylenedioxy)dipropionic Acid

  • To the crude dinitrile from Step 1, add a concentrated solution of hydrochloric acid.

  • Heat the mixture under reflux for 8-12 hours to facilitate the hydrolysis of the nitrile groups to carboxylic acid groups.

  • Cool the reaction mixture in an ice bath to precipitate the dicarboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure 3,3'-(ethylenedioxy)dipropionic acid.

  • Dry the final product in a vacuum oven.

Protocol 2: Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Method)

This protocol outlines the use of Job's method of continuous variation to determine the stoichiometry of the metal-dipropanoic acid complex.

Apparatus and Reagents:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Stock solution of this compound (e.g., 1 mM in a suitable buffer)

  • Stock solution of a metal salt (e.g., CuSO₄, 1 mM in the same buffer)

  • pH meter and appropriate buffers

Procedure:

  • Prepare a series of solutions in separate volumetric flasks by mixing the stock solutions of the metal salt and this compound in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume and total molar concentration constant.

  • Adjust the pH of each solution to a predetermined value where complex formation is optimal.

  • Allow the solutions to equilibrate for a specified time.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This wavelength is determined beforehand by scanning the spectrum of a solution containing the metal and ligand against a ligand-only blank.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 metal-to-ligand ratio.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

This protocol describes the determination of the stepwise stability constants of metal-dipropanoic acid complexes using potentiometric pH titration.

Apparatus and Reagents:

  • Potentiometer with a glass electrode and a reference electrode

  • Thermostated titration vessel

  • Magnetic stirrer

  • Calibrated burette

  • Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Stock solution of this compound

  • Stock solution of the metal salt of interest

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Prepare the following solutions in the thermostated titration vessel, maintaining a constant ionic strength with the inert salt:

    • Solution A: A known concentration of HCl.

    • Solution B: Solution A + a known concentration of this compound.

    • Solution C: Solution B + a known concentration of the metal salt.

  • Titrate each solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added for all three titrations.

  • From the titration curves, calculate the proton-ligand and metal-ligand formation constants using appropriate software or by applying the Bjerrum method. The difference between the titration curves for the ligand alone and the ligand with the metal provides the data needed to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]), which are then used to determine the stability constants.

Mandatory Visualizations

signaling_pathway Metal Excess Metal Ions (e.g., Cu²⁺, Fe²⁺) ROS Reactive Oxygen Species (ROS) Metal->ROS Fenton-like Reactions Complex Stable Metal-Chelate Complex Metal->Complex OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage DipropanoicAcid This compound DipropanoicAcid->Complex Chelation Excretion Excretion Complex->Excretion

Caption: Hypothetical signaling pathway of metal-induced oxidative stress and its mitigation by this compound.

experimental_workflow_uv_vis Start Start: Prepare Stock Solutions (Metal and Ligand) PrepSeries Prepare Series of Solutions (Varying Metal:Ligand Mole Fractions, Constant Total Concentration) Start->PrepSeries Equilibrate Equilibrate Solutions (Constant pH and Temperature) PrepSeries->Equilibrate MeasureAbs Measure Absorbance at λmax Equilibrate->MeasureAbs PlotData Plot Absorbance vs. Mole Fraction of Ligand MeasureAbs->PlotData DetermineStoichiometry Determine Stoichiometry from the Peak of the Plot PlotData->DetermineStoichiometry End End DetermineStoichiometry->End

Caption: Experimental workflow for the determination of metal-ligand stoichiometry using Job's method.

experimental_workflow_potentiometric Start Start: Calibrate pH Electrode Titration1 Titration 1: Acid Blank Start->Titration1 Titration2 Titration 2: Acid + Ligand Start->Titration2 Titration3 Titration 3: Acid + Ligand + Metal Start->Titration3 PlotCurves Plot pH vs. Volume of Titrant for all three titrations Titration1->PlotCurves Titration2->PlotCurves Titration3->PlotCurves CalculateConstants Calculate Proton-Ligand and Metal-Ligand Stability Constants PlotCurves->CalculateConstants End End CalculateConstants->End

Caption: Experimental workflow for the potentiometric determination of stability constants.

Application Notes and Protocols for In Vitro Assays Involving Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting common in vitro assays to evaluate the biological activity of propanoic acid derivatives. For the purpose of these notes, Propionic Acid (PA) will be used as a representative compound to illustrate the experimental procedures. These protocols can be adapted for other similar molecules with appropriate optimization.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in determining the effect of a compound on cell proliferation and health. A common method is the MTS assay, a colorimetric assay for assessing metabolic activity.

Application Note:

Propionic acid has been shown to inhibit the viability of cancer cells in a dose-dependent manner. For instance, in HeLa cervical cancer cells, PA significantly reduced cell viability at concentrations of 12 mM and 25 mM.[1] Such assays are crucial for determining the therapeutic window and potential cytotoxic effects of propanoic acid derivatives.

Data Presentation: Cytotoxicity of Propionic Acid on HeLa Cells
Concentration of Propionic AcidCell Viability (%)Standard Error of Mean (SEM)
Control (0 mM)100± 5.0
12 mM42.7± 4.5
25 mM31.5± 3.8

Note: Data is representative and based on published findings.[1]

Experimental Protocol: MTS Cell Viability Assay[1]
  • Cell Seeding:

    • Seed cells (e.g., HeLa) in a 96-well plate at a density of 6 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare various concentrations of the propanoic acid derivative in the appropriate cell culture medium.

    • After 24 hours of cell seeding, replace the medium with the medium containing the test compound. Include untreated and vehicle-treated controls.

  • Incubation:

    • Incubate the plates for the desired duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay Kit).

    • Incubate for 2 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Experimental Workflow: Cell Viability Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate (48h) Incubate (48h) Treat Cells->Incubate (48h) Add MTS Reagent Add MTS Reagent Incubate (48h)->Add MTS Reagent Incubate (2h) Incubate (2h) Add MTS Reagent->Incubate (2h) Measure Absorbance (490nm) Measure Absorbance (490nm) Incubate (2h)->Measure Absorbance (490nm) Calculate Viability Calculate Viability Measure Absorbance (490nm)->Calculate Viability

Workflow for MTS Cell Viability Assay.

Mitochondrial Function Assays

Propionic acid and its derivatives can impact cellular metabolism, and assessing mitochondrial function is key to understanding their mechanism of action.

Application Note:

Propionic acid has been observed to induce mitochondrial dysfunction.[2] A key indicator of this is a decrease in the mitochondrial membrane potential (Δψm). Assays using potentiometric dyes like TMRM can quantify these changes. In SH-SY5Y neuronal cells, propionic acid treatment led to a dose-dependent decrease in mitochondrial potential.[2]

Experimental Protocol: Mitochondrial Membrane Potential (Δψm) Assay[1]
  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa or SH-SY5Y) in a 6-well plate at a density of 1 x 10⁶ cells per well.

    • Treat the cells with the propanoic acid derivative (e.g., 10 mM and 20 mM PA) for 48 hours.

  • Cell Harvesting:

    • Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Incubate the cells with 100 nM TMRM (Tetramethylrhodamine, Methyl Ester) at 37°C for 30 minutes in the dark.

  • Data Acquisition:

    • Analyze the cells using a flow cytometer to measure the fluorescence intensity of TMRM. A decrease in fluorescence indicates a drop in mitochondrial membrane potential.

Logical Relationship: Mitochondrial Dysfunction Pathway

Propanoic Acid Derivative Propanoic Acid Derivative Mitochondrial Stress Mitochondrial Stress Propanoic Acid Derivative->Mitochondrial Stress Decreased Δψm Decreased Δψm Mitochondrial Stress->Decreased Δψm Mitochondrial Dysfunction Mitochondrial Dysfunction Decreased Δψm->Mitochondrial Dysfunction Cellular Effects Cellular Effects Mitochondrial Dysfunction->Cellular Effects

Propanoic acid-induced mitochondrial dysfunction.

Gene Expression Analysis

To delve deeper into the molecular mechanisms, analyzing changes in gene expression following treatment with a propanoic acid derivative can provide valuable insights.

Application Note:

Propionic acid has been shown to affect the expression of genes related to mitochondrial biogenesis and neuronal differentiation.[2] For example, in SH-SY5Y cells, treatment with propionic acid led to increased expression of mitochondrial biogenesis-related proteins such as PGC-1α, TFAM, SIRT3, and COX4.[2] Valproic acid, another propanoic acid derivative, can also regulate gene expression.[3][4]

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
  • Cell Treatment and RNA Extraction:

    • Treat cells with the propanoic acid derivative at the desired concentrations and time points.

    • Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., PGC-1α, TFAM), and a suitable qPCR master mix.

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Analyze the relative gene expression data using the 2-ΔΔCT method.

Signaling Pathway: Gene Expression Regulation

Propanoic Acid Derivative Propanoic Acid Derivative Cellular Signaling Cellular Signaling Propanoic Acid Derivative->Cellular Signaling Transcription Factor Activation Transcription Factor Activation Cellular Signaling->Transcription Factor Activation Gene Expression Changes Gene Expression Changes Transcription Factor Activation->Gene Expression Changes Biological Response Biological Response Gene Expression Changes->Biological Response

Regulation of gene expression by propanoic acid.

References

Application Notes and Protocols for the Derivatization of Dipropanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropanoic acid and its isomers are dicarboxylic acids that play various roles in industrial and biological processes. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of dicarboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and low sensitivity.[1]

To overcome these challenges, a derivatization step is essential prior to GC analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[2] This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Boron Trifluoride-Methanol (BF₃-MeOH).

Derivatization Strategies for this compound

The two primary methods for derivatizing carboxylic acids for GC analysis are silylation and esterification.

  • Silylation: This process replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common and effective silylating reagent. The resulting TMS esters are significantly more volatile than the parent acid.[3]

  • Esterification: This method converts the carboxylic acid groups into esters, typically methyl esters, by reacting the acid with an alcohol in the presence of an acid catalyst.[4] A widely used reagent for this purpose is a solution of boron trifluoride in methanol (B129727) (BF₃-MeOH).[5]

A comparison of these two techniques for the analysis of low-molecular-weight dicarboxylic acids has shown that both are suitable, providing low detection limits and good reproducibility.[6] However, silylation with BSTFA may offer lower detection limits under certain conditions.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data for the GC-MS analysis of short-chain dicarboxylic acids after derivatization. These values can serve as a reference for the analysis of this compound and should be validated for the specific analytical method and instrumentation used.

Table 1: Silylation with BSTFA - Typical Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.99[7]
Limit of Detection (LOD)1 - 10 pg on column[8]
Limit of Quantification (LOQ)5 - 30 pg on column[8]
Recovery90 - 110%[7]
Precision (RSD%)< 15%[6]

Table 2: Esterification with BF₃-Methanol - Typical Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.99[9]
Limit of Detection (LOD)1 - 5 pg on column[8]
Limit of Quantification (LOQ)5 - 20 pg on column[8]
Recovery85 - 105%[10]
Precision (RSD%)< 15%[6]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the this compound standard or the dried sample extract into a reaction vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding. Moisture can interfere with the silylation reaction.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine) to dissolve the sample.

    • Add 100 µL of BSTFA (+1% TMCS) to the vial. A molar excess of the silylating reagent is necessary to ensure complete derivatization.[2]

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 60 minutes in a heating block or oven.[6]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Conditions (Typical):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 60°C, hold for 2 minutes; ramp to 280°C at 10°C/min; hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-500

Protocol 2: Esterification of this compound using BF₃-Methanol

This protocol outlines the conversion of this compound to its dimethyl ester.

Materials:

  • This compound standard or sample extract

  • Boron trifluoride-methanol solution (10-14% w/v)

  • Methanol, anhydrous

  • Hexane (B92381), GC grade

  • Saturated sodium chloride solution

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-25 mg of the this compound standard or the dried sample extract into a reaction vial.[5]

    • Ensure the sample is dry. If in an aqueous solution, evaporate to dryness.

  • Derivatization Reaction:

    • Add 2 mL of the BF₃-Methanol solution to the vial.[5]

    • Securely cap the vial and heat at 60-100°C for 10-15 minutes.[5][10]

    • Cool the vial to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

    • Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

  • Sample Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

GC-MS Conditions (Typical):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 60°C, hold for 2 minutes; ramp to 250°C at 10°C/min; hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-400

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample Sample->Dry Evaporation (if aqueous) Silylation Silylation (BSTFA, 70-80°C) Dry->Silylation Esterification Esterification (BF3-MeOH, 60-100°C) Dry->Esterification GCMS GC-MS Analysis Silylation->GCMS Esterification->GCMS after extraction

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Silylation_Reaction This compound R(COOH)₂ BSTFA + 2 (CF₃CON(Si(CH₃)₃)₂) This compound->BSTFA TMS_Ester R(COOSi(CH₃)₃)₂ BSTFA->TMS_Ester Heat

Caption: Silylation reaction of a dicarboxylic acid with BSTFA.

Esterification_Reaction This compound R(COOH)₂ Methanol + 2 CH₃OH This compound->Methanol Dimethyl_Ester R(COOCH₃)₂ + 2 H₂O Methanol->Dimethyl_Ester BF₃, Heat

Caption: Esterification reaction of a dicarboxylic acid with methanol catalyzed by BF₃.

References

Application Notes and Protocols: 3,3'-Dithiodipropionic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3'-Dithiodipropionic acid (DTDP) in materials science, focusing on its application in the functionalization of gold nanoparticles and as a monomer for the synthesis of advanced polymers. Detailed experimental protocols and characterization data are provided to facilitate the adoption of these techniques in the laboratory.

Surface Functionalization of Gold Nanoparticles with 3,3'-Dithiodipropionic Acid

3,3'-Dithiodipropionic acid is a versatile ligand for the surface modification of gold nanoparticles (AuNPs).[1][2] The disulfide bond in DTDP provides a strong anchor to the gold surface, while the terminal carboxylic acid groups offer sites for further conjugation and improve the colloidal stability of the nanoparticles.[1] This functionalization is critical for applications in biosensing, targeted drug delivery, and diagnostics.[2]

This protocol details the synthesis of citrate-stabilized gold nanoparticles followed by their functionalization with 3,3'-Dithiodipropionic acid.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • 3,3'-Dithiodipropionic acid (DTDP)

  • Milli-Q water

  • Ethanol

  • Aqua regia (3 parts HCl, 1 part HNO₃) for cleaning glassware

Procedure:

Part A: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method) [3][4][5]

  • All glassware should be thoroughly cleaned with aqua regia and rinsed with Milli-Q water.

  • Prepare a 1 mM solution of HAuCl₄ in 100 mL of Milli-Q water in a flask.

  • Heat the solution to a vigorous boil with constant stirring.

  • Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution will undergo a series of color changes, finally resulting in a ruby-red solution, indicating the formation of AuNPs.

  • Continue boiling for an additional 15 minutes, then allow the solution to cool to room temperature.

Part B: Surface Functionalization with DTDP

  • Prepare a 10 mM solution of DTDP in ethanol.

  • To the citrate-stabilized AuNP solution, add the DTDP solution under vigorous stirring. The final concentration of DTDP should be optimized for the specific application, but a starting point is a 100-fold molar excess relative to the AuNP concentration.

  • Allow the mixture to stir for 24 hours at room temperature to ensure complete ligand exchange.

  • Purify the DTDP-functionalized AuNPs by centrifugation and resuspension in Milli-Q water to remove excess DTDP and citrate ions. Repeat this washing step three times.

The successful synthesis and functionalization of gold nanoparticles can be confirmed through various characterization techniques. The following table summarizes typical quantitative data obtained for DTDP-functionalized AuNPs.

ParameterMethodTypical ValueReference
Hydrodynamic Diameter Dynamic Light Scattering (DLS)20-30 nm[6]
Zeta Potential Electrophoretic Light Scattering (ELS)-25 to -35 mV[7][8][9]
Surface Plasmon Resonance (SPR) Peak UV-Vis Spectroscopy520-525 nm[5]
Core Diameter Transmission Electron Microscopy (TEM)~20 nm[5]

Note: The final properties of the nanoparticles are highly dependent on the precise synthesis conditions.

G cluster_0 Synthesis of Citrate-AuNPs cluster_1 Functionalization HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling Cooling Cooling Boiling->Cooling Citrate_AuNPs Citrate-Stabilized AuNPs Cooling->Citrate_AuNPs Mixing Stirring (24h) Citrate_AuNPs->Mixing DTDP DTDP Solution DTDP->Mixing Purification Centrifugation & Washing Mixing->Purification DTDP_AuNPs DTDP-Functionalized AuNPs Purification->DTDP_AuNPs

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Synthesis of Polyesters using 3,3'-Dithiodipropionic Acid as a Monomer

3,3'-Dithiodipropionic acid can be used as a dicarboxylic acid monomer in polycondensation reactions with diols to synthesize polyesters. The disulfide bond in the polymer backbone offers a site for stimuli-responsiveness (e.g., reduction), making these materials interesting for applications such as controlled drug delivery and degradable plastics. While much of the literature focuses on the related 3,3'-thiodipropionic acid, the principles of polycondensation are applicable.

This protocol describes the synthesis of a polyester (B1180765) from DTDP and 1,6-hexanediol (B165255) via melt polycondensation.

Materials:

  • 3,3'-Dithiodipropionic acid (DTDP)

  • 1,6-Hexanediol

  • Titanium(IV) isopropoxide (catalyst)

  • Nitrogen gas supply

  • High-vacuum line

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of DTDP and 1,6-hexanediol.

  • Add the catalyst, titanium(IV) isopropoxide, at a concentration of 0.1 mol% with respect to the diacid.

  • Heat the mixture to 180°C under a gentle stream of nitrogen gas for 2-3 hours with constant stirring to facilitate the initial esterification and removal of water.

  • Increase the temperature to 220°C and gradually apply a high vacuum (e.g., <1 mbar) over 1-2 hours to remove the remaining water and drive the polymerization reaction forward.

  • Continue the reaction under high vacuum at 220°C for an additional 3-4 hours, or until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature under nitrogen and collect the resulting polyester.

The properties of the resulting polyester are dependent on the specific diol used and the final molecular weight achieved. The following table provides an example of the type of data that can be obtained.

PropertyMethodExample ValueReference
Number Average Molecular Weight (Mn) Gel Permeation Chromatography (GPC)15,000 - 30,000 g/mol [10]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)-10 to 20 °C[1]
Tensile Strength Dynamic Mechanical Analysis (DMA)5-10 MPa[11]
Elongation at Break Dynamic Mechanical Analysis (DMA)150-300%[11]
5% Weight Loss Temperature (TGA) Thermogravimetric Analysis (TGA)> 250 °C[12]

Note: These values are illustrative and will vary based on the specific monomers and reaction conditions.

G Monomers Monomers (DTDP + Diol) Esterification Esterification (180°C, N2) Monomers->Esterification Catalyst Catalyst (e.g., Ti(OiPr)4) Catalyst->Esterification Polycondensation Polycondensation (220°C, Vacuum) Esterification->Polycondensation Removal of H2O Polyester Polyester Product Polycondensation->Polyester High Molecular Weight

Caption: Logical flow of the polyester synthesis process.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dipropanoic Acid": The term "this compound" is not a standard chemical name and can be ambiguous. It could refer to several dicarboxylic acids where the carbon backbone is related to propanoic acid units. This guide will address common challenges in the synthesis of relevant dicarboxylic acids such as substituted succinic and glutaric acids, which researchers might be referring to.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in dicarboxylic acid synthesis?

Low yields in dicarboxylic acid synthesis can stem from several factors, including incomplete reactions, loss of product during workup and purification, and suboptimal reaction conditions (e.g., temperature, reaction time).[1] Side reactions such as polymerization of reagents, over-alkylation, or the formation of cyclic byproducts can also significantly reduce the yield of the desired product.[2]

Q2: What are the typical side reactions encountered during the synthesis of dicarboxylic acids like adipic or glutaric acid?

Common side reactions often depend on the synthetic route. For instance, in the oxidation of cyclic precursors to produce adipic acid, byproducts can include glutaric and succinic acids.[3] In syntheses involving Michael additions, polymerization of the acrylate (B77674) acceptor and dialkylation of malonic esters are potential side reactions.[2] For bromination reactions on dicarboxylic acids, such as the Hell-Volhard-Zelinsky reaction, over-bromination to α,α'-dibromo species can occur.

Q3: How can I minimize the formation of byproducts during my synthesis?

Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:

  • Temperature Control: Many side reactions are highly temperature-dependent. For example, in the oxidation of cyclopentanone (B42830) to glutaric acid, maintaining the temperature around 70°C is crucial to minimize the formation of succinic acid.[1]

  • Stoichiometry: Precise control of reactant ratios is essential. Using an excess of one reagent can sometimes favor the desired reaction, but can also lead to byproducts if not carefully managed.

  • Slow Addition of Reagents: Adding a reactive reagent dropwise, especially at low temperatures, can help control exothermic reactions and prevent the formation of polymers or other side products.[2]

  • Choice of Catalyst: The catalyst can significantly influence selectivity. For some reactions, milder catalysts may provide better control and reduce byproduct formation.

Q4: My final dicarboxylic acid product is discolored. How can I purify it?

Discoloration, often yellow or tan, can be due to residual nitrogen oxides (if using nitric acid for oxidation) or other colored impurities.[1] Purification can be achieved by:

  • Washing: Washing the crude product with a dilute acid solution can sometimes remove color.[1]

  • Recrystallization: This is a highly effective method for purifying solid dicarboxylic acids. Choosing an appropriate solvent or solvent system is key.[1][2]

  • Activated Charcoal: Treating a solution of the crude product with activated charcoal can effectively adsorb colored impurities.[1]

Q5: What are the best methods for purifying my final dicarboxylic acid product?

The most common purification methods for solid dicarboxylic acids are:

  • Recrystallization: This is often the preferred method for removing small amounts of impurities.[2]

  • Column Chromatography: This is useful for separating complex mixtures or when a very high degree of purity is required.[2]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.

Troubleshooting Guide for Low Yield

Issue 1: The reaction is incomplete, leading to a low yield.

  • Potential Cause: Insufficient reaction time or temperature.

    • Recommended Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time, but be mindful of potential side reactions at higher temperatures.

  • Potential Cause: Inactive or insufficient catalyst.

    • Recommended Solution: Ensure the catalyst is fresh and active. For reactions like the Hell-Volhard-Zelinsky bromination, using fresh PBr₃ or high-purity red phosphorus is important.[4] Verify that the correct stoichiometric amount of catalyst is being used.

  • Potential Cause: Presence of water or other inhibitors in the reagents or solvent.

    • Recommended Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, especially for moisture-sensitive reactions.[4]

Issue 2: Significant loss of product during workup and purification.

  • Potential Cause: Product is partially soluble in the aqueous layer during extraction.

    • Recommended Solution: Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase. Adjusting the pH of the aqueous layer can also affect the solubility of the dicarboxylic acid.

  • Potential Cause: Product fails to crystallize or precipitates as an oil.

    • Recommended Solution: This is often due to the presence of significant impurities that depress the melting point.[1] Try to further purify the crude product before crystallization. Ensure the crystallization solution is sufficiently saturated and allow for slow, gradual cooling.[1]

  • Potential Cause: The product has significant solubility in the cold recrystallization solvent.

    • Recommended Solution: Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of cold solvent.

Issue 3: Formation of a significant amount of an unexpected byproduct.

  • Potential Cause: Suboptimal reaction conditions favoring a side reaction.

    • Recommended Solution: Re-evaluate the reaction parameters. As previously mentioned, strict temperature control is often critical.[1] Analyze the byproduct to identify its structure, which can provide clues about the undesired reaction pathway. Consult literature for the specific synthesis to understand known side reactions and how to avoid them.

  • Potential Cause: Over-reaction or degradation of the product.

    • Recommended Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further reactions. Unnecessary heating after the desired product is formed can lead to degradation.

Data on Dicarboxylic Acid Synthesis

The following tables provide examples of reaction conditions and yields for the synthesis of different dicarboxylic acids.

Table 1: Synthesis of Glutaric Acid via Oxidation of Cyclopentanone

Oxidizing AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Nitric AcidVanadium Pentoxide~70Not Specified83-85[1]

Table 2: Synthesis of Adipic Acid from Cyclohexane Derivatives

Starting MaterialOxidizing AgentCatalystYield (%)Key ObservationReference
Cyclohexanone/CyclohexanolNitric Acid-~60% of world productionProduces N₂O as a byproduct[3][5]
CyclohexeneHydrogen Peroxide-Not specifiedWater is the only byproduct[3]

Experimental Protocols

Protocol 1: Synthesis of Glutaric Acid from Trimethylene Cyanide

This protocol is adapted from a literature procedure.

Materials:

  • Trimethylene cyanide (100 g)

  • Concentrated hydrochloric acid (500 g)

  • Ether (for extraction)

  • Benzene (B151609) (for recrystallization)

Procedure:

  • In a 2-L round-bottomed flask, combine 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid.

  • Reflux the mixture for approximately four hours.

  • Evaporate the solution to dryness under reduced pressure. The residue will contain glutaric acid and ammonium (B1175870) chloride.

  • Extract the dry residue with three portions of boiling ether (300 cc, then two 100 cc portions).

  • Combine the ether extracts and evaporate to a volume of 150–200 cc. Crystallization should begin.

  • For further purification, recrystallize from benzene. Add 1 L of benzene and heat until the glutaric acid dissolves.

  • Cool the solution in an ice-salt bath to crystallize the glutaric acid.

  • Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate. The total yield is typically 83–85%.[1]

Visualizing Workflows

experimental_workflow reagents Combine Reactants and Solvent reaction Perform Reaction (Heating/Cooling) reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Crystallization/Chromatography) workup->purification analysis Product Analysis (NMR, MS, MP) purification->analysis

Caption: A general experimental workflow for dicarboxylic acid synthesis.

troubleshooting_workflow start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_workup Significant loss during workup? check_reaction->check_workup Yes optimize_reaction Optimize reaction conditions: - Time - Temperature - Catalyst check_reaction->optimize_reaction No check_impurities Major byproduct formed? check_workup->check_impurities No optimize_workup Optimize workup/purification: - Extraction pH - Recrystallization solvent - Minimize transfers check_workup->optimize_workup Yes identify_byproduct Identify byproduct and adjust conditions to minimize its formation check_impurities->identify_byproduct Yes final_product Improved Yield check_impurities->final_product No optimize_reaction->final_product optimize_workup->final_product identify_byproduct->final_product

Caption: A troubleshooting workflow for addressing low yield in synthesis.

References

Technical Support Center: Purification of Dipropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of dipropanoic acid and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary methods for purifying this compound derivatives are recrystallization and column chromatography. The choice between these techniques depends on the scale of the purification, the nature of the impurities, and the desired final purity. Recrystallization is often suitable for large quantities of material with relatively low levels of impurities, while column chromatography provides higher resolution for complex mixtures or when very high purity is required.

Q2: What are the likely impurities in a synthesis of a this compound derivative?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, byproducts from incomplete reactions (e.g., mono-acylated intermediates if it is a di-substituted derivative), and isomers formed during synthesis. For instance, in the synthesis of some diphenolic acids, the presence of ortho-para isomers alongside the desired para-para isomer can complicate purification[1].

Q3: How can I assess the purity of my purified this compound derivative?

A3: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify residual solvents or major impurities.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of a pure crystalline solid.

Troubleshooting Purification Challenges

Recrystallization Issues
ProblemPossible CauseSolution
Oiling Out (Formation of an oil instead of crystals) The melting point of the compound is lower than the boiling point of the solvent.[2]Use a lower-boiling point solvent or a mixed solvent system. Ensure a slow cooling rate. If impurities are high, consider a preliminary purification step like column chromatography.[3][4]
No Crystal Formation Upon Cooling The solution is not supersaturated (too much solvent was used). Impurities may be inhibiting crystallization.[3]Evaporate some of the solvent to increase the concentration. Try seeding the solution with a pure crystal or scratching the inside of the flask with a glass rod to induce nucleation.[3][4]
Low Purity of Recrystallized Product Impurities are trapped within the crystal lattice. Mother liquor containing impurities was not completely removed.Wash the crystals with a small amount of cold, fresh solvent after filtration. A second recrystallization may be necessary to achieve higher purity.[3]
Poor Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Use a minimal amount of ice-cold solvent for washing the crystals.[5]
Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation of Compound from Impurities The eluent system is not optimized. The column was not packed properly, leading to channeling.Perform TLC analysis with various solvent systems to determine the optimal eluent for separation. Repack the column carefully to ensure a uniform stationary phase.
Compound is Not Eluting from the Column The eluent is not polar enough. The acidic compound is strongly interacting with the silica (B1680970) gel.Gradually increase the polarity of the eluent. Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase can help by protonating the carboxylic acid groups, reducing their interaction with the silica stationary phase.[5]
Peak Tailing Strong interaction between the acidic compound and the stationary phase. Column overload.Add a small percentage of a modifier like acetic acid to the eluent to improve the peak shape. Reduce the amount of crude material loaded onto the column.[3]
Compound is Decomposing on the Column The compound is sensitive to the acidic nature of the silica gel.Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a base like triethylamine (B128534) before packing the column. Alternatively, a faster purification method like flash chromatography can minimize the contact time.

Experimental Protocols

General Recrystallization Protocol for a this compound Derivative

This protocol is a general guideline and may require optimization for your specific compound.

  • Solvent Selection: Choose a solvent or a mixed solvent system in which the this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, further cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

General Column Chromatography Protocol for a this compound Derivative
  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of your desired compound from impurities (a retention factor, Rf, of ~0.3 is often ideal).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly. Add a layer of sand to the top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample solution to the top of the silica gel. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visual Guides

Purification_Workflow Crude_Product Crude this compound Derivative Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Analysis Purity Assessment (TLC, HPLC) Dissolution->Analysis Choice Purification Method? Analysis->Choice Recrystallization Recrystallization Choice->Recrystallization High Yield / Low Impurity Chromatography Column Chromatography Choice->Chromatography Low Yield / High Impurity Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Tree Start Purification Issue Method Recrystallization or Chromatography? Start->Method Recrystallization_Issue Recrystallization Problem Method->Recrystallization_Issue Recrystallization Chromatography_Issue Chromatography Problem Method->Chromatography_Issue Chromatography Oiling_Out Oiling Out? Recrystallization_Issue->Oiling_Out No_Crystals No Crystals? Recrystallization_Issue->No_Crystals Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation No_Elution Compound Stuck? Chromatography_Issue->No_Elution Solution1 Change Solvent / Slow Cooling Oiling_Out->Solution1 Yes Solution2 Concentrate / Seed / Scratch No_Crystals->Solution2 Yes Solution3 Optimize Eluent (TLC) Poor_Separation->Solution3 Yes Solution4 Increase Eluent Polarity / Add Acid No_Elution->Solution4 Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Valproic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Dipropanoic acid" is not a standard chemical name. Based on the context of drug development and chemical structure, this guide assumes the user is referring to Valproic Acid (VPA) , which is chemically named 2-propylpentanoic acid.

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Valproic Acid (VPA) in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter with VPA solution stability. Follow the step-by-step instructions to identify and resolve the problem.

Issue 1: I'm observing a rapid decrease in VPA concentration in my aqueous solution.

  • Question: Is your aqueous solution buffered?

    • No: VPA stability can be pH-dependent. Unbuffered solutions, especially if prepared with non-neutral water (e.g., dissolved CO2), can lead to pH shifts and potential degradation.

      • Solution: Prepare a fresh solution using a suitable buffer system (e.g., phosphate-buffered saline, PBS) to maintain a stable pH. For PBS (pH 7.2), the solubility of the sodium salt of VPA is approximately 10 mg/mL.[1]

    • Yes:

      • Question: At what temperature are you storing the solution?

        • Above refrigerated temperature (2-8°C): Elevated temperatures accelerate degradation. All samples stored at 60°C show greater loss than those at lower temperatures.[2][3]

          • Solution: Store aqueous VPA solutions at refrigerated temperatures (5°C ± 3°C).[4] For long-term storage of the solid compound, -20°C is recommended.[1][5] Note that aqueous solutions are not recommended for storage longer than one day.[1][5]

        • At refrigerated temperature (2-8°C):

          • Question: Is the solution exposed to light?

            • Yes: Although VPA is not considered highly photosensitive, prolonged exposure to UV or ambient light can contribute to degradation over time.

              • Solution: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

            • No:

              • Question: What is the container material?

                • Polypropylene (B1209903): VPA can adsorb to polypropylene surfaces, leading to a decrease in the concentration of the solution. Repackaging in polypropylene oral syringes is not recommended as they may not retain 90% of the labeled concentration after 20 days at 4°C or 25°C.[2][3]

                  • Solution: Use glass or PVC containers. VPA solutions are chemically stable for at least 24 hours in glass or PVC bags and for at least 30 days in polypropylene syringes when stored at 5°C ± 3°C.[4][6] Valproate sodium syrup repackaged in glass vials or glass syringes can retain 95% of its concentration for up to 180 days at 4°C and 25°C.[2][3][7]

                • Other Material: Consider performing a container compatibility study.

Issue 2: I see precipitation or cloudiness in my VPA solution.

  • Question: What solvent was used?

    • Aqueous Buffer (e.g., PBS):

      • Question: What is the concentration of your VPA solution?

        • Above 10 mg/mL: You may have exceeded the solubility limit of VPA's sodium salt in PBS at pH 7.2.[1]

          • Solution: Prepare a new solution at or below the recommended solubility limit. Gentle warming or sonication may help dissolve the compound initially, but do not store at elevated temperatures.

    • Organic Solvent (e.g., Ethanol, DMSO):

      • Question: Was the solution exposed to water or lower temperatures?

        • Yes: Introduction of water or storage at very low temperatures (e.g., freezing) can cause VPA to precipitate from some organic solutions.

          • Solution: Ensure the solvent is anhydrous and store at the recommended temperature. If the solution is frozen, allow it to return to room temperature completely and vortex to ensure it is fully redissolved before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for VPA? A1: The main routes of VPA metabolism and degradation in vivo are through glucuronidation (conjugation with glucuronic acid), beta-oxidation in the mitochondria, and to a lesser extent, oxidation via cytochrome P450 (CYP) enzymes.[8][9][10] While these are biological pathways, the oxidative pathways can be relevant for in vitro solution stability, potentially leading to the formation of hydroxylated metabolites or other oxidation byproducts.[10][11]

Q2: What are the ideal storage conditions for a VPA stock solution? A2: For optimal stability, storage conditions depend on the form:

  • Solid Form (Sodium Salt): Store as a crystalline solid at -20°C for long-term stability (≥4 years).[1]

  • Organic Stock Solutions (e.g., in DMSO, Ethanol): Prepare fresh, but if short-term storage is necessary, store in tightly sealed vials at -20°C.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment.[1][5] If short-term storage is required, use a sterile buffer, store at 2-8°C, and protect from light.[4] Concentrated solutions (20 mg/mL) in 0.9% sodium chloride have been shown to be stable for at least 30 days in polypropylene syringes at 5°C ± 3°C.[4]

Q3: How does pH affect the stability of VPA in solution? A3: VPA is a carboxylic acid and its stability can be influenced by pH. A stability-indicating HPLC method used a mobile phase with a pH of 3.5, suggesting stability under acidic conditions for analytical purposes.[12] For biological assays, maintaining the pH within a physiological range (e.g., 7.2-7.4) with a buffer is critical to prevent pH drift and ensure both compound stability and experimental validity.

Q4: Is VPA sensitive to light? A4: While major photodegradation pathways are not prominently reported, it is standard laboratory practice to protect all drug solutions from prolonged exposure to direct light to minimize the risk of photochemical reactions. Using amber glass vials or covering containers is a recommended precautionary measure.

Q5: What analytical methods can be used to check the concentration and purity of my VPA solution? A5: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 210 nm).[12][13][14] Gas Chromatography (GC) is also a well-established method for VPA quantification.[2][15] These techniques can separate VPA from its potential degradation products, allowing for an accurate assessment of its concentration and stability.[14]

Data Presentation

Table 1: Stability of Valproate Sodium Syrup (250 mg/5 mL) in Different Containers This table summarizes the stability of commercially available valproate sodium syrup when repackaged and stored under various conditions. Data is adapted from studies on unit dose repackaging.[2][3][7]

Container TypeStorage Temperature (°C)Time to Reach <90% Labeled ConcentrationStability Recommendation
Glass Vials 4°C> 180 daysRecommended
25°C> 180 daysRecommended
60°C< 20 daysNot Recommended
Glass Syringes 4°C> 180 daysRecommended
25°C> 180 daysRecommended
60°C< 20 daysNot Recommended
Polypropylene Syringes 4°C~ 20 daysNot Recommended
25°C~ 20 daysNot Recommended
60°C< 5 daysNot Recommended

Note: The loss in polypropylene syringes was found to be largely due to adsorption to the container material.[2][15]

Experimental Protocols

Protocol 1: Preparation of a Buffered VPA Stock Solution for In Vitro Assays

  • Objective: To prepare a 10 mg/mL VPA stock solution in PBS (pH 7.2).

  • Materials:

    • Valproic Acid, Sodium Salt (crystalline solid)

    • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

    • Sterile 15 mL conical tube (glass or polypropylene for preparation)

    • Sterile amber glass vials for storage

    • Calibrated analytical balance

    • Vortex mixer

    • Sterile 0.22 µm syringe filter

  • Methodology:

    • Weigh out 100 mg of Valproic Acid, Sodium Salt using an analytical balance and transfer it to the 15 mL conical tube.

    • Add 8 mL of sterile PBS (pH 7.2) to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Add PBS to bring the final volume to 10.0 mL.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into the sterile amber glass vial.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Use the solution immediately. If short-term storage is absolutely necessary, store at 2-8°C for no longer than 24 hours.

Protocol 2: Stability Assessment by HPLC

  • Objective: To monitor the concentration of VPA in solution over time to assess degradation.

  • Materials & Equipment:

    • HPLC system with UV Detector

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

    • VPA solution to be tested

    • VPA reference standard

    • Mobile Phase: Acetonitrile and 0.05 M monobasic potassium phosphate (B84403) buffer (pH 3.5) (50:50 v/v)[12]

    • Autosampler vials

  • Methodology:

    • Standard Preparation: Prepare a series of VPA standard solutions of known concentrations (e.g., 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

    • Sample Preparation: At each time point (e.g., T=0, T=24h, T=48h), withdraw an aliquot of the VPA solution under study. Dilute it with the mobile phase to fall within the concentration range of the standard curve.

    • Chromatographic Conditions: [12]

      • Column: C18 reverse-phase

      • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) (50:50)

      • Flow Rate: 1.5 mL/min

      • Detection Wavelength: 210 nm

      • Injection Volume: 20 µL

    • Analysis:

      • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

      • Inject the test samples from each time point.

      • Calculate the concentration of VPA in the test samples using the calibration curve.

      • Compare the concentration at each time point to the initial concentration (T=0) to determine the percentage of VPA remaining. A stable solution should typically retain >95% of its initial concentration.

Visualizations

Troubleshooting_VPA_Degradation Troubleshooting Workflow for VPA Solution Degradation start Start: VPA Concentration Decreasing? check_temp Is solution stored at 2-8°C? start->check_temp store_cold Action: Store at 2-8°C. Re-test after 24h. check_temp->store_cold No check_container What is the container material? check_temp->check_container Yes is_poly Polypropylene? check_container->is_poly is_glass Glass / PVC? check_container->is_glass use_glass Action: Switch to Glass or PVC. Adsorption is likely. is_poly->use_glass check_light Is solution protected from light? is_glass->check_light protect_light Action: Use amber vials or cover with foil. check_light->protect_light No check_ph Is the solution buffered (e.g., with PBS)? check_light->check_ph Yes use_buffer Action: Prepare fresh solution using a suitable buffer. check_ph->use_buffer No stable Solution should be stable. Consider analytical error or contamination. check_ph->stable Yes

Caption: Troubleshooting decision tree for VPA degradation.

VPA_Degradation_Pathways Major In Vivo Metabolic Pathways of Valproic Acid VPA Valproic Acid (VPA) Glucuronidation Glucuronidation (~50%) VPA->Glucuronidation UGT Enzymes BetaOxidation Beta-Oxidation (~40%) VPA->BetaOxidation Mitochondrial Enzymes CYP_Oxidation CYP450 Oxidation (~10%) VPA->CYP_Oxidation CYP2A6, CYP2C9 Metabolite1 VPA-Glucuronide (Inactive) Glucuronidation->Metabolite1 Metabolite2 2-ene-VPA BetaOxidation->Metabolite2 Metabolite3 3-keto-VPA BetaOxidation->Metabolite3 Metabolite4 4-ene-VPA (Hepatotoxic potential) CYP_Oxidation->Metabolite4 Metabolite5 4-OH-VPA, 5-OH-VPA CYP_Oxidation->Metabolite5

Caption: Metabolic pathways of VPA relevant to degradation.

References

Technical Support Center: Troubleshooting Dipropanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Dipropanoic acid" is not a standard chemical name and can be ambiguous. This guide focuses on Propanedioic Acid , also commonly known as Malonic Acid , which is a dicarboxylic acid with two carboxylic acid groups on a propane (B168953) backbone (CH₂(COOH)₂). This is the compound most likely intended by the query.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with propanedioic acid (malonic acid) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is propanedioic acid and what are its basic solubility properties?

Propanedioic acid (malonic acid) is a white crystalline dicarboxylic acid.[1][2] Its two carboxylic acid groups make it a polar molecule, which dictates its solubility.[3] It is highly soluble in polar solvents like water and alcohols but has low solubility in nonpolar solvents like hexane (B92381).[2][3]

Q2: Why won't my propanedioic acid dissolve in an organic solvent?

This is typically due to a mismatch in polarity. The guiding principle for solubility is "like dissolves like."[4] Propanedioic acid is polar and will not readily dissolve in nonpolar solvents such as hexane or toluene.[3] For organic applications, polar organic solvents like ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO) are recommended.[5]

Q3: How does pH affect the solubility of propanedioic acid in water?

The aqueous solubility of propanedioic acid is highly dependent on pH. As a diprotic acid, it can donate two protons.[5] In solutions with a pH below its first pKa (~2.83), the acid exists predominantly in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups deprotonate to form the much more soluble monoanionic and dianionic malonate salts.[1][6]

Q4: I dissolved the acid in a basic solution, but it precipitated when I added it to my neutral experimental buffer. Why?

This is a common issue caused by a significant pH shift. If your highly concentrated basic stock solution is diluted into a final buffer with a lower pH (e.g., neutral), the pH of the final medium may drop below the pKa of the acid. This causes the highly soluble malonate salt to convert back to the less soluble neutral acid form, leading to precipitation.

Q5: Can I heat the solution to improve solubility?

Yes, gentle heating can increase both the rate of dissolution and the overall solubility of propanedioic acid. However, be aware that propanedioic acid decomposes at temperatures around 135-137°C.[1][2] Avoid aggressive heating or boiling.

Physicochemical and Solubility Data

Quantitative data for propanedioic acid is summarized below for easy reference.

Table 1: Physicochemical Properties of Propanedioic Acid (Malonic Acid)

PropertyValueReference
IUPAC Name Propanedioic acid[3][7]
Synonyms Malonic acid, Dicarboxymethane[1][2]
Molecular Formula C₃H₄O₄[5][7]
Molar Mass 104.06 g/mol [2][6]
Appearance White crystalline solid[1][2]
Melting Point 135-137 °C (decomposes)[2][8]
pKa₁ ~2.83[5][6]
pKa₂ ~5.69[5][6]
logP (Octanol/Water) -0.81[8]

Table 2: Quantitative Solubility of Propanedioic Acid in Common Solvents

SolventSolubility (g/L or mg/mL)Temperature (°C)Reference
Water 735 g/L20[1]
Water 763 g/LNot Specified[1]
Ethanol 570 g/L (57 g/100mL)20[1]
Ethanol ≥119.8 mg/mLNot Specified[5]
Diethyl Ether 57 g/L (5.7 g/100mL)20[1]
DMSO ≥10.4 mg/mLNot Specified[5]
Pyridine Slightly SolubleNot Specified[1]
Hexane InsolubleNot Specified[2][3]
Troubleshooting Workflows and Diagrams

Use the following diagrams to guide your troubleshooting process and understand key concepts.

G Troubleshooting Propanedioic Acid Solubility Issues start Problem: Compound won't dissolve solvent_check Is the solvent appropriate? (e.g., polar for an aqueous experiment) start->solvent_check ph_check Is the issue in an aqueous buffer? Is pH adjustment an option? solvent_check->ph_check Yes change_solvent Solution: Use a polar solvent (Water, Ethanol, DMSO) solvent_check->change_solvent No physical_methods Apply physical methods: - Gentle Warming (e.g., 37°C) - Sonication - Vortexing ph_check->physical_methods No adjust_ph Solution: Adjust pH > 6 to deprotonate into soluble malonate salt. (See Protocol 2) ph_check->adjust_ph Yes success Compound Dissolved physical_methods->success change_solvent->success adjust_ph->success

Caption: Troubleshooting workflow for solubility issues.

G pH-Dependent Ionization of Propanedioic Acid cluster_pH Increasing pH H2A HOOC-CH₂-COOH (Neutral Acid) Least Soluble HA_minus ⁻OOC-CH₂-COOH (Monovalent Anion) More Soluble H2A->HA_minus pH > pKa₁ (2.83) A_2minus ⁻OOC-CH₂-COO⁻ (Divalent Anion) Most Soluble HA_minus->A_2minus pH > pKa₂ (5.69)

Caption: Ionization states of propanedioic acid vs. pH.

Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution into aqueous experimental media. DMSO is often the solvent of choice.

Materials:

  • Propanedioic acid (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

  • Analytical balance

  • Appropriate volumetric flask or vial

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of propanedioic acid solid.

  • Add Solvent: Add the calculated volume of DMSO or ethanol to achieve the target concentration (e.g., for a 100 mM solution of propanedioic acid, add 10.41 mg per mL of solvent).

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid persists, place the vial in a sonicator bath for 5-10 minutes.[9]

    • Gentle warming in a water bath (37°C) can also be used if needed.

  • Storage: Ensure the solution is clear and fully dissolved. Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment

This protocol is used when the final experimental medium is aqueous and a higher concentration is needed than what is achievable in neutral water.

Materials:

  • Propanedioic acid (solid)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Target aqueous buffer (e.g., PBS, cell culture media)

  • pH meter

Methodology:

  • Prepare a Concentrated Basic Stock:

    • Dissolve propanedioic acid in a minimal amount of water.

    • Slowly add 1 M NaOH dropwise while stirring until the solid fully dissolves. The pH will be basic. This creates a concentrated sodium malonate solution.

  • Dilute into Final Buffer:

    • Slowly add the concentrated basic stock solution to your final, vigorously stirring experimental buffer.

    • Crucially , add the stock drop-by-drop to avoid localized high concentrations that can cause precipitation.

  • Verify Final pH: After adding the stock, check the pH of the final solution. If necessary, adjust it to the desired experimental pH using dilute HCl or NaOH. Ensure the final pH remains well above 5.7 to maintain solubility if high concentrations are required.

  • Control Preparation: Always prepare a "vehicle control" by adding the same volume of the basic solution (without the compound) to your buffer to account for any effects of the pH adjustment itself.

Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for accurately measuring the thermodynamic solubility of a compound in a specific solvent.[10]

Materials:

  • Propanedioic acid (solid)

  • Chosen solvent/buffer system

  • Sealed flasks or vials

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Methodology:

  • Prepare Supersaturated Solution: Add an excess amount of solid propanedioic acid to a known volume of the solvent in a sealed flask. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Place the sealed flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Remove the flask from the shaker and let it stand to allow undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Quantification: Analyze the concentration of the dissolved propanedioic acid in the filtered sample using a pre-calibrated HPLC method or another validated analytical technique.[10]

  • Calculate Solubility: The measured concentration represents the equilibrium solubility of the compound in that solvent at that specific temperature.

G Workflow for Equilibrium Solubility Determination start Start add_excess 1. Add excess solid to a known volume of solvent start->add_excess shake 2. Equilibrate on shaker (24-48h at constant temp) add_excess->shake settle 3. Allow undissolved solid to settle shake->settle filter 4. Withdraw supernatant and filter immediately settle->filter analyze 5. Quantify concentration (e.g., HPLC) filter->analyze end Result: Equilibrium Solubility analyze->end

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Optimizing Dipropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dipropanoic Acid" is not a standard chemical name and can be interpreted in several ways. This guide addresses the synthesis of the most likely interpretations: Propanoic Anhydride (B1165640) , and dicarboxylic acids such as 3,3'-Thiodipropionic Acid and 3,3'-Oxydipropionic Acid , where two propanoic acid-like moieties are linked.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of these compounds.

Section 1: Propanoic Anhydride Synthesis

Propanoic anhydride is synthesized by the dehydration of propanoic acid. Common issues in this process often relate to incomplete reaction, purification challenges, and reagent purity.

Troubleshooting Guide: Propanoic Anhydride Synthesis
Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete Dehydration: The equilibrium between propanoic acid, propanoic anhydride, and water may not be sufficiently shifted towards the product.- Increase Dehydrating Agent Concentration: Ensure an adequate molar ratio of the dehydrating agent (e.g., acetic anhydride, oxalyl chloride) to propanoic acid. - Effective Water Removal: If using thermal dehydration, ensure the distillation setup efficiently removes water as it is formed.[1] - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or IR spectroscopy to determine the optimal reaction time.
Hydrolysis during Workup: The product is sensitive to water and can hydrolyze back to propanoic acid.- Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. - Minimize Exposure to Moisture: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Rapid and Dry Workup: Perform the workup and purification steps as quickly as possible, minimizing exposure to atmospheric moisture.
Product Contamination Residual Propanoic Acid: Incomplete reaction or hydrolysis can leave unreacted starting material.- Fractional Distillation: Carefully perform fractional distillation to separate the higher-boiling propanoic anhydride from the lower-boiling propanoic acid. - Aqueous Wash (with caution): A rapid wash with a cold, saturated sodium bicarbonate solution can neutralize remaining acid, but this risks some product hydrolysis. The organic layer must be immediately dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
Byproducts from Dehydrating Agent: The dehydrating agent itself can introduce impurities.- Choose an Appropriate Dehydrating Agent: For instance, using ketene (B1206846) can introduce acetic acid as a byproduct.[1] - Purification: Ensure the chosen purification method (e.g., distillation) can effectively remove these specific byproducts.
Frequently Asked Questions (FAQs): Propanoic Anhydride Synthesis

Q1: What are the most common methods for synthesizing propanoic anhydride?

A1: The most common industrial method is the thermal dehydration of propanoic acid, where water is removed by distillation.[1] Other methods include the use of dehydrating agents like oxalyl chloride or ketene.[2][3] The carbonylation of ethylene (B1197577) in the presence of propanoic acid is another industrial route.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by techniques such as Gas Chromatography (GC) to observe the disappearance of the propanoic acid starting material and the appearance of the propanoic anhydride product. Infrared (IR) spectroscopy can also be used to monitor the appearance of the characteristic anhydride carbonyl stretches.

Q3: What are the key safety precautions when working with propanoic anhydride and its reagents?

A3: Propanoic anhydride is a corrosive liquid with a strong, pungent odor.[2] It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Dehydrating agents like oxalyl chloride are also highly corrosive and toxic. Due to its potential use in illicit drug manufacturing, the purchase and use of propanoic anhydride are regulated in some jurisdictions.[1]

Experimental Protocol: Synthesis of Propanoic Anhydride using Oxalyl Chloride

This protocol is adapted from a general procedure for anhydride synthesis.

Materials:

  • Dry propanoic acid

  • Oxalyl chloride

  • Anhydrous reaction vessel with a dropping funnel and reflux condenser

Procedure:

  • Place 20 g of dry propanoic acid into a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Slowly add 17.5 g of oxalyl chloride from the dropping funnel. Hydrogen chloride gas will evolve.

  • Once the addition is complete, gently reflux the reaction mixture.

  • After the reflux period, purify the product by distillation to obtain propanoic anhydride.[3]

Visualization: Propanoic Anhydride Synthesis Workflow

G start Start: Dry Propanoic Acid reagents Add Dehydrating Agent (e.g., Oxalyl Chloride) start->reagents reaction Reaction under Reflux reagents->reaction workup Purification: Fractional Distillation reaction->workup product Product: Propanoic Anhydride workup->product end End product->end

Caption: Workflow for Propanoic Anhydride Synthesis.

Section 2: 3,3'-Thiodipropionic Acid Synthesis

3,3'-Thiodipropionic acid is a dicarboxylic acid containing a sulfur atom. It is often synthesized via the Michael addition of a sulfur source to an acrylic acid derivative.

Troubleshooting Guide: 3,3'-Thiodipropionic Acid Synthesis
Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete Michael Addition: The reaction between the sulfur nucleophile and acrylic acid may not have gone to completion.- Optimize Reactant Stoichiometry: Ensure the correct molar ratio of acrylic acid to the sulfur source (e.g., sodium sulfide). A slight excess of the sulfur source may be beneficial.[4] - Control Reaction Temperature: The reaction is typically carried out at elevated temperatures (e.g., 70-90°C).[4] Ensure the temperature is maintained within the optimal range.
Side Reactions: Polymerization of acrylic acid can be a significant side reaction.- Controlled Addition: Add the acrylic acid solution dropwise to the heated sodium sulfide (B99878) solution to maintain a low concentration of the monomer and minimize polymerization.[4]
Product Purity Issues Presence of Ammonium (B1175870) Salts: If acrylonitrile (B1666552) is used as a starting material followed by hydrolysis, ammonium salts can be a significant impurity.- Use an Alternative Route: The reaction of acrylic acid with sodium sulfide avoids the formation of ammonium salts.[4][5] - Purification: If using the acrylonitrile route, thorough washing and recrystallization are necessary to remove ammonium salts.[5]
Discoloration of Product: The final product may have an undesirable color.- Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as water or ethanol.[5]
Frequently Asked Questions (FAQs): 3,3'-Thiodipropionic Acid Synthesis

Q1: What are the common starting materials for the synthesis of 3,3'-thiodipropionic acid?

A1: Common starting materials include acrylic acid and a sulfur source like sodium sulfide, or acrylonitrile followed by hydrolysis.[4][5] Esters of acrylic acid can also be reacted with hydrogen sulfide.[6]

Q2: How is the product typically purified?

A2: The crude product is often purified by recrystallization from water or an organic solvent like ethanol.[5] Washing the crude product with water is also a common step to remove inorganic salts.[5]

Q3: What are the main applications of 3,3'-thiodipropionic acid?

A3: 3,3'-Thiodipropionic acid and its esters are used as antioxidants, particularly in food packaging, soaps, plastics, and lubricants.[7][8]

Experimental Protocol: Synthesis of 3,3'-Thiodipropionic Acid from Acrylic Acid and Sodium Sulfide

This protocol is based on a patented method.[4]

Materials:

  • Acrylic acid solution (e.g., 82.5%)

  • Sodium sulfide solution (e.g., 25-30%)

  • Sulfuric acid (e.g., 92.5%)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Heat the sodium sulfide solution to 70-90°C in the reaction vessel.

  • Slowly add the acrylic acid solution to the heated sodium sulfide solution. The molar ratio of acrylic acid to sodium sulfide should be approximately 2:1.02-1.06.[4]

  • After the addition is complete, continue to stir the mixture at the same temperature for a designated period (e.g., 2 hours).

  • Cool the reaction mixture and then acidify with sulfuric acid to precipitate the 3,3'-thiodipropionic acid.

  • The product can be further purified by crystallization from water.

Visualization: 3,3'-Thiodipropionic Acid Synthesis Pathway

G cluster_reactants Reactants Acrylic Acid Acrylic Acid Michael Addition Michael Addition Acrylic Acid->Michael Addition Sodium Sulfide Sodium Sulfide Sodium Sulfide->Michael Addition Intermediate Thiodipropionate Disodium Salt Michael Addition->Intermediate Acidification Acidification Intermediate->Acidification Product 3,3'-Thiodipropionic Acid Acidification->Product

Caption: Synthesis of 3,3'-Thiodipropionic Acid.

Section 3: 3,3'-Oxydipropionic Acid Synthesis

3,3'-Oxydipropionic acid is a dicarboxylic acid containing an ether linkage. Its synthesis often involves the reaction of a propionate (B1217596) derivative with a suitable oxygen-containing nucleophile.

Troubleshooting Guide: 3,3'-Oxydipropionic Acid Synthesis
Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield Inefficient Nucleophilic Substitution: The reaction to form the ether linkage may be slow or incomplete.- Choice of Base and Solvent: Use an appropriate base to deprotonate the nucleophile and a suitable solvent to facilitate the reaction. - Reaction Temperature: Optimize the reaction temperature to increase the reaction rate without promoting side reactions.
Side Reactions: Depending on the specific route, side reactions such as elimination may compete with the desired substitution.- Use of Milder Conditions: If side reactions are prevalent, consider using milder reaction conditions (lower temperature, weaker base).
Purification Difficulties Separation from Starting Materials: Unreacted starting materials may be difficult to separate from the product.- Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid groups to separate the product from neutral or basic impurities. The product can be extracted into an aqueous base, washed with an organic solvent, and then re-precipitated by adding acid.
Product is an Oil: The product may not crystallize easily.- Chromatography: If crystallization is not effective, purification by column chromatography may be necessary.
Frequently Asked Questions (FAQs): 3,3'-Oxydipropionic Acid Synthesis

Q1: What is a common synthetic route to 3,3'-oxydipropionic acid?

A1: A common method involves the reaction of two equivalents of a 3-halopropanoic acid or its ester with an alkoxide, followed by hydrolysis of the ester groups if necessary. Another approach is the Michael addition of a hydroxyl group to acrylic acid or its derivatives.

Q2: What are the physical properties of 3,3'-oxydipropionic acid?

A2: It is a solid at room temperature.

Q3: Are there any specific safety concerns with the synthesis of 3,3'-oxydipropionic acid?

A3: The specific hazards will depend on the chosen synthetic route. If using 3-halopropanoic acids, these are corrosive and should be handled with care. Standard laboratory safety practices should always be followed.

Visualization: Logical Troubleshooting for Low Yield

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Optimize Temperature Optimize Temperature and Reaction Time Incomplete Reaction->Optimize Temperature Check Reagent Stoichiometry Check Reagent Stoichiometry Incomplete Reaction->Check Reagent Stoichiometry Use Milder Conditions Consider Milder Reaction Conditions Side Reactions->Use Milder Conditions Alternative Route Investigate Alternative Route Side Reactions->Alternative Route

Caption: Troubleshooting Low Yield in Dicarboxylic Acid Synthesis.

References

Technical Support Center: Synthesis of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dipropanoic acid" is not a standard chemical name and can be ambiguous. This guide addresses the synthesis of dicarboxylic acids, a class of compounds to which "this compound" likely belongs. The principles and troubleshooting steps provided are broadly applicable to the synthesis of various dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing dicarboxylic acids?

A1: Several methods are widely used for the synthesis of dicarboxylic acids. The choice of method often depends on the desired chain length, substitution, and the availability of starting materials. Common industrial and laboratory methods include:

  • Oxidation of Diols or Cyclic Ketones: Primary diols can be oxidized to dicarboxylic acids using strong oxidizing agents.[1] For instance, 1,6-hexanediol (B165255) can be converted to adipic acid in high yield.[2] Similarly, the oxidation of cyclic ketones is a common industrial route.[3]

  • Oxidative Cleavage of Alkenes: Alkenes, particularly cyclic alkenes, can be cleaved using potent oxidizing agents like ozone (ozonolysis) followed by an oxidative workup, or hot potassium permanganate (B83412) to yield dicarboxylic acids.[3]

  • Malonic Ester Synthesis: This is a versatile laboratory method for preparing substituted dicarboxylic acids. It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation of the resulting substituted malonic acid.[4][5][6]

  • Hydrolysis of Dinitriles: Dinitriles can be hydrolyzed under acidic or basic conditions to afford the corresponding dicarboxylic acids.[1][3]

Q2: What are the most common side reactions to be aware of during dicarboxylic acid synthesis?

A2: Side reactions can significantly impact the yield and purity of the final product. Key side reactions include:

  • Incomplete Oxidation: When oxidizing precursors like diols or aldehydes, incomplete oxidation can lead to the formation of hydroxy acids or aldehydic acids as impurities.[7]

  • Over-oxidation and C-C Bond Cleavage: The use of harsh oxidizing conditions can sometimes lead to the cleavage of carbon-carbon bonds, resulting in shorter-chain dicarboxylic acids or other degradation products.[7]

  • Polymerization: Dicarboxylic acids can undergo intermolecular dehydration at high temperatures to form polyesters, especially if diol impurities are present.

  • Intramolecular Reactions: For certain chain lengths, intramolecular reactions are prevalent. For example, heating dicarboxylic acids like succinic acid or glutaric acid can lead to the formation of cyclic anhydrides. The Dieckmann condensation is an intramolecular reaction of dicarboxylic esters that can form cyclic β-keto esters.[8]

  • Dialkylation in Malonic Ester Synthesis: In the malonic ester synthesis, a common side reaction is the addition of two alkyl groups to the same carbon, which can be minimized by using an excess of the malonic ester.[9]

Q3: How are dicarboxylic acids typically purified?

A3: Purification strategies depend on the physical properties of the dicarboxylic acid and the nature of the impurities. Common methods include:

  • Recrystallization: This is the most common method for purifying solid dicarboxylic acids. The choice of solvent is crucial for effective purification.[10][11]

  • Distillation: For liquid or low-melting-point dicarboxylic acids, fractional distillation under reduced pressure can be effective.[12]

  • Chromatography: Column chromatography can be used to separate the desired dicarboxylic acid from closely related impurities.[13]

  • pH-Controlled Extraction: The acidic nature of the carboxyl groups allows for purification by extraction. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the purified dicarboxylic acid.[11]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Yield of Dicarboxylic Acid Incomplete reaction; Suboptimal reaction temperature or time; Degradation of the product under harsh conditions.Monitor the reaction progress using techniques like TLC or GC to ensure completion. Optimize temperature and reaction time; consider a milder synthetic route if degradation is suspected.
Product is Discolored (e.g., yellow or brown) Presence of colored impurities from the starting material or side reactions; Thermal degradation.Treat the crude product solution with activated carbon before crystallization to adsorb colored materials.[14] Ensure purification steps are not carried out at excessively high temperatures.
Presence of Monocarboxylic Acids in the Product Incomplete synthesis from a precursor with only one functional group; Oxidative cleavage of a longer chain precursor at an unintended position.Ensure the purity of the starting material. Adjust reaction conditions (e.g., stoichiometry of reagents, temperature) to favor the formation of the dicarboxylic acid.
Product Contains Shorter-Chain Dicarboxylic Acids Over-oxidation and cleavage of the carbon backbone.Use a milder oxidizing agent or less harsh reaction conditions (e.g., lower temperature, shorter reaction time).
Formation of Cyclic Anhydride (B1165640) High temperatures during reaction workup or purification, especially for C4 and C5 dicarboxylic acids (succinic and glutaric acid).Avoid excessive heating during purification. If anhydride formation is unavoidable, it can often be hydrolyzed back to the diacid by gentle heating with water.
Incomplete Hydrolysis of Ester or Nitrile Precursors Insufficient reaction time, temperature, or concentration of acid/base for the hydrolysis step.Increase the reaction time, temperature, or the concentration of the hydrolyzing agent (acid or base). Monitor the reaction to confirm the disappearance of the starting material.[1]

Quantitative Data Summary

The following table presents illustrative yield data for common dicarboxylic acid syntheses, highlighting the potential efficiency of different methods. Actual yields will vary based on specific substrates and experimental conditions.

Synthesis Method Starting Material Product Reported Yield Reference
Dehydrogenative Oxidation1,6-HexanediolAdipic Acid97%[2]
Malonic Ester Synthesisα,β-Dibromosuccinic acidAcetylenedicarboxylic acid73–88%[15]
Nitrile Hydrolysis2-Phenylpropionitrile2-Phenylpropionic acid93%[16]
Nitrile HydrolysisMonochloroacetic acid & NaCNMalonic Acid75.03%[17]

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid by Oxidation of a Diol

This protocol provides a general procedure for the synthesis of a dicarboxylic acid via the oxidation of a diol, based on modern catalytic methods.

Materials:

  • 1,6-Hexanediol

  • Iridium-based catalyst (as described in reference[2])

  • Aqueous solvent system

  • Reaction vessel suitable for heating

Procedure:

  • In a suitable reaction vessel, dissolve 1,6-hexanediol in the aqueous solvent.

  • Add the iridium catalyst to the solution. The catalyst loading should be optimized based on the specific catalyst used.

  • Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will depend on the catalyst and substrate but are typically in the range of 100-150°C for several hours.

  • During the reaction, hydrogen gas will evolve, which should be safely vented.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, adipic acid, may precipitate upon cooling. If not, the product can be isolated by solvent extraction or by acidifying the solution to decrease its solubility and induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification of a Solid Dicarboxylic Acid by Recrystallization

This protocol outlines a general method for purifying a solid dicarboxylic acid.

Materials:

  • Crude solid dicarboxylic acid

  • Suitable recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Activated carbon (optional, for decolorization)

  • Heating mantle, Erlenmeyer flask, and filtration apparatus

Procedure:

  • Place the crude dicarboxylic acid in an Erlenmeyer flask.

  • Add a minimum amount of the chosen solvent to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.[11]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[14] Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature to allow for the formation of crystals. Cooling in an ice bath can further increase the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Synthesis Pathway and Side Reactions start Primary Diol (e.g., 1,6-Hexanediol) oxidizing_agent Oxidizing Agent (e.g., Ir-catalyst, H₂O₂) start->oxidizing_agent product Target Dicarboxylic Acid (e.g., Adipic Acid) oxidizing_agent->product Main Reaction Path side_product1 Incomplete Oxidation (Hydroxy Acid) oxidizing_agent->side_product1 Side Reaction (Mild Conditions) side_product2 Over-oxidation (Shorter Chain Diacid) oxidizing_agent->side_product2 Side Reaction (Harsh Conditions) Troubleshooting Workflow for Low Product Yield start Low Product Yield Observed check1 Was the reaction complete? start->check1 action1 Increase reaction time or temperature. Re-evaluate catalyst activity. check1->action1 No check2 Is the starting material pure? check1->check2 Yes end Yield Improved action1->end action2 Purify starting material. Verify structure and purity via analysis. check2->action2 No check3 Was there product loss during workup? check2->check3 Yes action2->end action3 Optimize extraction/crystallization. Check solubility of product. check3->action3 Yes check3->end No action3->end Experimental Workflow for Dicarboxylic Acid Purification start Crude Solid Product dissolve 1. Dissolve in minimum hot solvent start->dissolve decolorize 2. Add activated carbon (if needed) dissolve->decolorize filter_hot 3. Hot filtration to remove insolubles decolorize->filter_hot crystallize 4. Cool filtrate slowly to form crystals filter_hot->crystallize filter_cold 5. Collect crystals by vacuum filtration crystallize->filter_cold dry 6. Wash with cold solvent and dry filter_cold->dry end Pure Dicarboxylic Acid dry->end

References

Technical Support Center: Enhancing the Stability of Dipropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipropanoic acid derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: this compound derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and dimerization. The specific pathway depends on the molecule's structure, storage conditions, and the presence of reactive species. For instance, derivatives with ester functional groups are prone to hydrolysis, while those with electron-rich moieties can be susceptible to oxidation. Some derivatives, like 5-aminolevulinic acid (ALA), a compound with a related structure, are known to dimerize under alkaline conditions.[1]

Q2: How do pH and temperature affect the stability of these derivatives?

A2: Both pH and temperature play a critical role in the stability of this compound derivatives. Alkaline or strongly acidic conditions can catalyze hydrolysis of ester and amide functionalities. Temperature can accelerate the rate of all degradation reactions. For example, the degradation of 5-aminolevulinic acid is significantly faster at neutral to alkaline pH and increases with rising temperature.

Q3: What are the best practices for storing this compound derivatives to ensure their stability?

A3: To maintain the stability of this compound derivatives, it is recommended to store them in a cool, dry, and dark environment.[2] For many derivatives, storage at -20°C is advisable, especially for long-term storage.[2] It is also crucial to protect them from moisture and light to prevent hydrolysis and photodegradation.[2] Inert atmosphere packaging (e.g., under argon or nitrogen) can be beneficial for oxygen-sensitive compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and handling of this compound derivatives.

Synthesis & Purification
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction, side reactions, or degradation of the product.- Ensure all reagents and solvents are pure and anhydrous.- Optimize reaction temperature and time.- Use a fresh, high-purity catalyst if applicable.- Work up the reaction under mild conditions to prevent product degradation.
Product "oiling out" during crystallization The compound has a low melting point, or impurities are present.- Try using a different solvent or a mixture of solvents.- Cool the solution slowly to encourage crystal formation.- Use a seed crystal to initiate crystallization.- Purify the crude product using column chromatography before crystallization.
Discoloration of the product Presence of impurities or degradation products.- Recrystallize the product from a suitable solvent.- Use activated charcoal to remove colored impurities.- If the product is sensitive to oxidation, handle it under an inert atmosphere.
Stability & Storage
Issue Possible Cause Troubleshooting Steps
Compound degrades upon storage Improper storage conditions (temperature, light, humidity).- Store the compound at a lower temperature (e.g., -20°C).- Protect from light using amber vials or by wrapping the container in aluminum foil.- Store in a desiccator to protect from moisture.
Inconsistent results in biological assays Degradation of the compound in the assay medium.- Prepare fresh solutions of the compound for each experiment.- Assess the stability of the compound in the assay buffer at the experimental temperature.- Consider using a more stable derivative or a formulation that protects the compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[3][4]

Objective: To identify the potential degradation products of a this compound derivative under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours.

  • Photodegradation: Expose the solid compound to UV light (254 nm) and fluorescent light for a specified duration.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from its degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidative Degradation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Degradation (Solid, 105°C) Thermal->HPLC Photo Photodegradation (UV/Fluorescent Light) Photo->HPLC Characterization Characterization of Degradation Products (LC-MS, NMR) HPLC->Characterization Drug This compound Derivative Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[5]

Example Method for a Propanoic Acid Derivative (Loxoprofen): [6][7]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.15% Triethylamine (pH 2.2) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature Ambient

HPLC_Method_Development cluster_input Inputs cluster_hplc HPLC System cluster_output Outputs Sample Stressed Sample (from Forced Degradation) Column C18 Column Sample->Column Standard Reference Standard of Derivative Standard->Column Detector UV Detector Column->Detector MobilePhase Mobile Phase (e.g., ACN:Buffer) MobilePhase->Column Chromatogram Chromatogram Detector->Chromatogram Data Peak Purity, Assay, and Impurity Profile Chromatogram->Data

Data on Stability

The following table summarizes hypothetical stability data for a generic this compound derivative ester under different conditions. Actual stability will vary depending on the specific molecular structure.

Condition Parameter Degradation (%) after 24 hours Major Degradation Product
pH pH 3< 1%-
pH 75%Hydrolysis product
pH 920%Hydrolysis product
Temperature 4°C< 1%-
25°C2%-
60°C15%Hydrolysis/Oxidation products
Light Dark< 1%-
Fluorescent3%Photodegradation product
UV (254 nm)10%Photodegradation product
Oxidation No Oxidant< 1%-
3% H₂O₂25%Oxidized derivative

Signaling Pathways and Degradation Mechanisms

Degradation_Pathways Derivative This compound Derivative Hydrolysis Hydrolysis Derivative->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Derivative->Oxidation [O] Dimerization Dimerization Derivative->Dimerization pH > 7 Hydrolyzed Hydrolyzed Hydrolysis->Hydrolyzed Oxidized Oxidized Oxidation->Oxidized Dimer Dimer Dimerization->Dimer

References

Technical Support Center: Resolving Peak Tailing of Dipropanoic Acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Dipropanoic acid and other acidic compounds.

Troubleshooting Guide

This section addresses common issues in a sequential, question-and-answer format to help you diagnose and solve peak tailing problems methodically.

Q1: My this compound peak is tailing. What are the most common causes?

A: Peak tailing in HPLC is typically an indicator of undesirable secondary interactions or system issues. For an acidic compound like this compound, the most common causes are:

  • Incorrect Mobile Phase pH: The pH of the mobile phase is too close to the pKa of this compound, causing the analyte to exist in both ionized and un-ionized forms.[1][2]

  • Secondary Silanol (B1196071) Interactions: The ionized form of the analyte interacts with active silanol groups on the surface of the silica-based column packing material.[3][4][5] This creates a secondary, undesirable retention mechanism that leads to tailing.

  • Insufficient Mobile Phase Buffering: Without a proper buffer, the mobile phase pH can be inconsistent, especially at the point of sample injection, leading to poor peak shapes.[3][5][6]

  • Column Issues: This can include column contamination, degradation of the stationary phase, or the formation of a void at the column inlet.[7][8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][9]

  • Extra-Column Effects: Excessive volume from tubing, fittings, or detector flow cells can cause the peak to broaden and tail after it leaves the column.[7][10]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A: The mobile phase pH is a critical factor for achieving symmetrical peaks for ionizable compounds like this compound.[11][12]

  • Analyte Ionization: this compound is a carboxylic acid. At a pH near its pKa, it will exist as a mixture of the protonated (neutral) and deprotonated (anionic) forms. These two forms have different interactions with the stationary phase, leading to split or tailing peaks.[1][2]

  • The "2 pH Unit" Rule: To ensure a single ionic form and prevent tailing, the mobile phase pH should be adjusted to be at least 2 units below the pKa of the acidic analyte. This keeps the this compound in its neutral, un-ionized form, which will interact more predictably with the reversed-phase column.[7][8]

  • Silanol Group Suppression: A low pH (around 2-3) also suppresses the ionization of residual silanol groups on the silica (B1680970) surface, minimizing secondary ionic interactions that cause peak tailing.[3][4][8]

Caption: Effect of mobile phase pH on analyte and silanol interactions.

Q3: My pH is adjusted correctly, but I still see tailing. What should I check next?

A: If the pH is optimized, the next step is to evaluate the mobile phase buffer and organic modifier.

  • Buffer Strength: An unbuffered or weakly buffered mobile phase may not be sufficient to control the pH where the sample is injected.[5][6] Increasing the buffer concentration, typically in the range of 10-50 mM, can improve peak shape by maintaining a constant pH.[7]

  • Buffer Choice: Ensure you are using a buffer effective at your target pH. For example, a phosphate (B84403) buffer is effective around pH 2.1 and 7.2, while an acetate (B1210297) buffer is effective around pH 4.8.

  • Organic Modifier: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can also influence peak shape.[10] If you are using methanol, consider switching to acetonitrile, as it can sometimes provide sharper peaks.

Parameter Recommendation for this compound Rationale References
Mobile Phase pH Adjust to pH 2.5 - 3.0Ensures the acid is fully protonated and suppresses silanol ionization.[7][8][13]
Buffer System Phosphate or FormateProvides good buffering capacity in the low pH range.[6][7]
Buffer Concentration 10 - 50 mMMaintains a stable pH environment to prevent on-column ionization changes.[5][7][8]
Organic Modifier AcetonitrileOften provides better efficiency and sharper peaks than methanol.[10]

Q4: Could my HPLC column be the source of the peak tailing?

A: Yes, the column is a very common source of peak shape problems.[7][14]

  • Column Chemistry: Older columns, particularly "Type A" silica columns, have a higher concentration of acidic silanol groups that cause tailing with polar and acidic compounds.[5] Using a modern, high-purity "Type B" silica column that is fully end-capped is highly recommended to minimize these secondary interactions.[8][10]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Flushing the column with a strong solvent may resolve this.[7]

  • Column Void: A void or channel can form in the packed bed at the column inlet due to pressure shocks or high pH, leading to a distorted flow path and tailing peaks.[7][8] This usually requires column replacement. Using a guard column can help extend the life of your analytical column.[6]

Q5: What if the issue isn't related to chemistry? What instrumental factors can cause tailing?

A: If you have optimized the mobile phase and confirmed the column is in good condition, the problem may lie with the HPLC system itself.

  • Extra-Column Volume (Dead Volume): This is a common cause of peak broadening and tailing that affects all peaks in the chromatogram.[7][10]

    • Action: Check all tubing and connections between the injector, column, and detector. Use tubing with the narrowest possible internal diameter (e.g., 0.005") and ensure all fittings are properly seated to eliminate any gaps.[10]

  • Detector Settings: A slow detector response time (time constant) can cause peak distortion. Check your detector settings and reduce the time constant if it is set too high.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing.

Troubleshooting_Workflow Start Peak Tailing Observed Check_Mobile_Phase Step 1: Check Mobile Phase Start->Check_Mobile_Phase pH_Correct Is pH << pKa of Analyte? Check_Mobile_Phase->pH_Correct Evaluate pH Buffer_OK Is Buffer Strength Adequate? (10-50 mM) pH_Correct->Buffer_OK Yes Solution_pH Adjust pH to 2.5-3.0 pH_Correct->Solution_pH No Check_Column Step 2: Check Column Buffer_OK->Check_Column Yes Solution_Buffer Increase Buffer Concentration Buffer_OK->Solution_Buffer No Column_Type Using Modern End-Capped Column? Check_Column->Column_Type Evaluate Type Column_Health Is Column Old or Contaminated? Column_Type->Column_Health Yes Solution_Column_Type Switch to High-Purity, End-Capped Column Column_Type->Solution_Column_Type No Check_System Step 3: Check System & Sample Column_Health->Check_System No Solution_Flush_Column Flush or Replace Column Column_Health->Solution_Flush_Column Yes Dead_Volume Minimize Extra-Column Volume (Tubing, Fittings)? Check_System->Dead_Volume Evaluate Hardware Overload Is Sample Overloading the Column? Dead_Volume->Overload Yes Solution_Dead_Volume Use Narrow-Bore Tubing and Check Fittings Dead_Volume->Solution_Dead_Volume No Solution_Dilute Dilute Sample or Reduce Injection Volume Overload->Solution_Dilute Yes End Problem Resolved Overload->End No Solution_pH->Check_Mobile_Phase Solution_Buffer->Check_Mobile_Phase Solution_Column_Type->Check_Column Solution_Flush_Column->Check_Column Solution_Dead_Volume->Check_System Solution_Dilute->Check_System

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for this compound analysis?

A: A robust starting point for analyzing this compound or similar organic acids would be a reversed-phase method.[15][16]

Parameter Suggested Condition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ≈ 2.1 - 2.7)
Mobile Phase B Acetonitrile
Elution Isocratic (e.g., 95:5 A:B) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Q: How do I quantitatively measure peak tailing?

A: Peak tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is most common.[7][10] It is calculated as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak front to the peak maximum at 5% height.

An ideal, symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 are often unacceptable for quantitative analysis.[7]

Q: What is a guard column and should I use one?

A: A guard column is a short, disposable column installed between the injector and the main analytical column. It is packed with the same stationary phase as the analytical column. Its purpose is to adsorb strongly retained impurities and filter out particulates from the sample matrix.[6][7] Using a guard column is a cost-effective way to protect and extend the lifetime of your expensive analytical column, especially when running samples with complex matrices.

Q: Can the solvent I dissolve my sample in cause peak tailing?

A: Yes. This is known as a "sample solvent effect". If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including broadening and tailing.[7][9] For best results, always try to dissolve your sample in the initial mobile phase or in a solvent that is weaker than the mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Phosphoric Acid in 95:5 Water/Acetonitrile)

  • Measure Reagents: Pour approximately 950 mL of high-purity HPLC-grade water into a 1 L graduated cylinder. Using a pipette, add 1.0 mL of concentrated (85%) phosphoric acid.

  • Mix and Adjust: Top up to the 1000 mL mark with HPLC-grade water. Transfer to a clean 1 L glass media bottle and mix thoroughly. This creates a 0.1% (v/v) phosphoric acid solution with a pH of approximately 2.1.

  • Add Organic Modifier: For a 95:5 aqueous/organic mobile phase, measure 950 mL of the prepared aqueous solution and combine it with 50 mL of HPLC-grade acetonitrile in a separate 1 L bottle.

  • Degas: Degas the final mobile phase mixture using vacuum filtration through a 0.45 µm filter or by sparging with helium for 10-15 minutes to remove dissolved gases, which can cause pump and detector issues.

  • Label: Clearly label the bottle with the composition, date, and your initials.

Protocol 2: General Column Flushing Procedure

This protocol is for flushing a standard C18 reversed-phase column to remove contaminants. Always consult the column manufacturer's guidelines for specific limitations on solvent compatibility and pressure.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Flush Buffer: Wash the column with your mobile phase without the buffer salts (e.g., 95:5 Water/Acetonitrile) for 15-20 column volumes to remove residual buffer.

  • 100% Water Wash: Flush with 100% HPLC-grade water for 20 column volumes.

  • Strong Organic Wash: Flush with 100% Acetonitrile or Methanol for at least 30 column volumes to remove strongly retained non-polar compounds.

  • Intermediate Solvent (if needed): If particularly stubborn residues are suspected, an intermediate polarity solvent like Isopropanol (IPA) can be used. Flush with 100% IPA for 20-30 column volumes.

  • Re-equilibrate: Reconnect the column to the detector. Before running samples, re-equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved (typically requires 10-20 column volumes).

References

Technical Support Center: Interference in Assays with Dipropanoic Acid (Valproic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for addressing assay interference related to dipropanoic acid, commonly known as valproic acid (VPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (valproic acid) and why is it monitored?

This compound (valproic acid, VPA) is a branched-chain carboxylic acid widely used as an anticonvulsant and mood-stabilizing drug.[1][2] It is prescribed for conditions such as epilepsy, bipolar disorder, and migraine prevention.[1] Monitoring its concentration in patient samples is crucial to ensure it remains within a narrow therapeutic range, typically 50-100 µg/mL, to be effective without causing toxicity.[2]

Q2: What types of assay interference are observed with this compound?

The most significant and well-documented interference is the occurrence of falsely elevated results when measuring valproic acid concentrations using the Enzyme Multiplied Immunoassay Technique (EMIT).[3] Studies have shown that other methods like gas-liquid chromatography (GC), fluorescence polarization immunoassay (FPIA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide results that are in better agreement with the actual drug concentration and are less susceptible to this interference.[3][4]

Q3: What is the suspected mechanism behind the interference in EMIT assays?

The exact interfering substance has not been definitively identified. However, research suggests it is a heat-labile, high-molecular-weight compound, possibly a protein complex.[3] This substance can persist in the blood for several months even after the discontinuation of the drug.[3] It is hypothesized that this compound interferes with the enzyme-mediated reaction in the EMIT assay, leading to a false signal that suggests a higher concentration of valproic acid.

Q4: Are there other potential interferences to be aware of when measuring valproic acid?

Yes, metabolites of valproic acid can potentially cross-react in some immunoassays, although this is a lesser issue compared to the interference observed in EMIT assays.[4] Additionally, co-administered drugs can affect valproic acid metabolism and clearance, which, while not a direct assay interference, can complicate the interpretation of results.[5] It's also important to consider that patient samples may contain heterophile antibodies or human anti-mouse antibodies (HAMA) that can interfere with immunoassays employing mouse antibodies.[6]

Troubleshooting Guide

Issue: You are observing unexpectedly high valproic acid concentrations using an EMIT assay that do not correlate with the patient's clinical presentation or dosage.

This is a common problem reported with EMIT assays for valproic acid.[3]

Step 1: Initial Verification and Sample Handling
  • Review Sample Quality: Ensure the serum or plasma sample was collected and handled correctly. Specimens with particulate matter or red blood cells should be centrifuged.[6]

  • Check for Lipemia and Hemolysis: Grossly hemolyzed or lipemic samples can interfere with various assays.

  • Patient Medication Review: Inquire about any other medications the patient is taking, as some drugs can interact with valproic acid metabolism.[5]

Step 2: Methodological Troubleshooting

If the initial checks do not resolve the discrepancy, the issue is likely methodological.

  • Heat Treatment of the Sample: As the interfering substance is reported to be heat-labile, heating the sample may reduce or eliminate the interference.[3] However, this should be validated in your laboratory as it can affect other sample components.

  • Serial Dilution: Perform a serial dilution of the sample. If a non-linear relationship is observed between the dilution factor and the measured concentration, it is a strong indicator of assay interference.

  • Confirmation with an Alternative Method: The most reliable way to confirm the valproic acid concentration is to re-assay the sample using a different, less susceptible method.[3][4] Recommended alternative methods include:

    • Gas Chromatography (GC)[7]

    • Fluorescence Polarization Immunoassay (FPIA)[3]

    • High-Performance Liquid Chromatography (HPLC)[7]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4]

The following diagram illustrates a general workflow for troubleshooting suspected assay interference.

G start Suspected Assay Interference (e.g., Unexpectedly High VPA Result) check_sample Step 1: Verify Sample Integrity - Check for hemolysis, lipemia - Review collection/handling - Review patient medications start->check_sample dilution Step 2: Perform Serial Dilution check_sample->dilution linear Is the result linear upon dilution? dilution->linear Evaluate Linearity confirm Step 3: Confirm with Alternative Method (GC, FPIA, HPLC, LC-MS/MS) linear->confirm No result_valid Result is likely valid. Investigate other clinical factors. linear->result_valid Yes interference Interference is likely present. Report result from alternative method. confirm->interference

Workflow for Investigating Suspected Assay Interference

Data Presentation: Comparison of Assay Methods for Valproic Acid Determination

The following tables summarize the performance characteristics of different analytical methods for measuring valproic acid, highlighting why certain methods are preferred for troubleshooting and confirmation.

Table 1: Comparison of Immunoassay and Chromatographic Methods

FeatureEMITFPIACMIAGCHPLCLC-MS/MS
Principle Enzyme ImmunoassayFluorescence PolarizationChemiluminescent MicroparticleGas ChromatographyHigh-Performance Liquid ChromatographyLiquid Chromatography-Tandem MS
Susceptibility to VPA Interference High[3]Low[3]Low, but potential for cross-reactivity[4]Very Low[7]Very Low[7]Very Low[4]
Typical Run Time RapidRapidRapidSlowerSlowerModerate
Sample Preparation MinimalMinimalMinimalMore InvolvedInvolvedInvolved
Specificity LowerModerateModerateHighHighVery High

Table 2: Quantitative Performance Characteristics of Chromatographic Methods

ParameterGas Chromatography (GC)[7][8]High-Performance Liquid Chromatography (HPLC)[7][8]LC-MS/MS[4]
Linear Range 25 - 400 µg/mL25 - 400 µg/mL2.03 - 152.25 µg/mL
Limit of Quantification (LOQ) 8 µg/mL25 µg/mLNot specified, but sensitive
Intra-assay CV (%) 3.86 - 3.99Not specified, but generally higher than GC3.90 - 6.42
Inter-assay CV (%) 6.14 - 6.42Not specified, but generally higher than GCNot specified
**Correlation with other methods (R²) **0.98 (vs. HPLC)0.98 (vs. GC)0.97 (vs. CMIA)

Experimental Protocols

For laboratories needing to establish a more robust, interference-resistant method for valproic acid quantification, the following provides an overview of a typical Gas Chromatography (GC) protocol.

Protocol: Valproic Acid Quantification by Gas Chromatography (GC)

1. Principle: This method involves the extraction of valproic acid from a serum or plasma sample, followed by separation and quantification using a gas chromatograph with a flame ionization detector (FID).

2. Materials and Reagents:

  • Patient serum or plasma

  • Internal standard (e.g., n-caproic acid)

  • Extraction solvent (e.g., chloroform (B151607) or ethyl acetate)

  • Acidifying agent (e.g., hydrochloric acid)

  • Vials for sample preparation and GC autosampler

  • Gas chromatograph with FID

3. Sample Preparation Workflow:

G start 1. Sample Collection (Serum or Plasma) add_is 2. Add Internal Standard (e.g., n-caproic acid) start->add_is acidify 3. Acidify Sample (e.g., with HCl) add_is->acidify extract 4. Liquid-Liquid Extraction (e.g., with Chloroform) acidify->extract vortex 5. Vortex and Centrifuge extract->vortex separate 6. Separate Organic Layer vortex->separate inject 7. Inject into GC-FID separate->inject

Workflow for GC Sample Preparation

4. Chromatographic Conditions (Example):

  • Column: Capillary column suitable for fatty acid analysis (e.g., DB-FFAP)

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 275°C

  • Oven Temperature Program: Start at 100°C, ramp up to 220°C.

  • Carrier Gas: Helium or Nitrogen

5. Quantification: A calibration curve is generated by preparing standards of known valproic acid concentrations with a constant amount of the internal standard. The peak area ratio of valproic acid to the internal standard is plotted against the concentration. The concentration of valproic acid in the patient sample is then determined from this calibration curve.

Signaling Pathways of Valproic Acid

While not directly related to in vitro assay interference, understanding the biological mechanism of action of valproic acid is crucial for researchers in drug development. Valproic acid has multiple effects on cellular signaling.

Key Mechanisms of Action:

  • Enhancement of GABAergic Neurotransmission: VPA increases the levels of the inhibitory neurotransmitter GABA by inhibiting its breakdown.[9]

  • Blockade of Voltage-Gated Ion Channels: It blocks voltage-gated sodium and calcium channels, reducing neuronal excitability.[9]

  • Inhibition of Histone Deacetylase (HDAC): VPA inhibits HDACs, leading to changes in gene expression, which is thought to contribute to its mood-stabilizing effects.[9][10]

The following diagram illustrates these primary signaling pathways.

G vpa Valproic Acid (VPA) gaba_path GABAergic System vpa->gaba_path ion_channel Voltage-Gated Ion Channels vpa->ion_channel hdac_path Histone Deacetylase (HDAC) vpa->hdac_path gaba_trans GABA Transaminase gaba_path->gaba_trans inhibits na_ca_channel Na+ / Ca++ Channels ion_channel->na_ca_channel blocks gene_expression Altered Gene Expression hdac_path->gene_expression inhibits, leading to gaba GABA Levels gaba_trans->gaba increases degradation of inhibition Inhibition of Neuronal Firing gaba->inhibition leads to na_ca_channel->inhibition leads to

Signaling Pathways of Valproic Acid

References

Technical Support Center: Separation of Propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of propanoic acid isomers. The focus is on chiral separations, a critical step in pharmaceutical development.

General Troubleshooting & FAQs

This section addresses common issues applicable across various separation techniques.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary methods for separating chiral isomers of propanoic acid derivatives?

    • A1: The most common and effective methods include High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), diastereomeric salt crystallization, and Supercritical Fluid Chromatography (SFC). The choice of method depends on the scale of the separation (analytical vs. preparative), the properties of the compound, and the desired purity.[1]

  • Q2: How do I choose between HPLC, SFC, and crystallization for my separation?

    • A2: HPLC is versatile for both analytical and preparative scales and offers a wide variety of stationary phases.[2] SFC is a "greener" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase, and can be faster.[3][4] Diastereomeric crystallization is a classical and cost-effective method for large-scale separations but can be more time-consuming to develop.[1][5]

  • Q3: What is a "racemic switch"?

    • A3: A racemic switch refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture (a 50:50 mix of both enantiomers).[1] This is often pursued when one enantiomer is found to be more potent or have a better safety profile.[6]

Logical Workflow for Chiral Separation Method Selection

Chiral Separation Method Selection Start Racemic Mixture of Propanoic Acid Derivative Decision1 Scale of Separation? Start->Decision1 HPLC Chiral HPLC Decision1->HPLC Analytical or Preparative SFC Chiral SFC Decision1->SFC Analytical or Preparative Crystallization Diastereomeric Crystallization Decision1->Crystallization Preparative/ Large Scale Decision2 Compound Properties? Decision2->HPLC Thermally Stable, Soluble Decision2->SFC Thermally Labile Decision2->Crystallization Forms Crystalline Salts HPLC->Decision2 End Separated Enantiomers HPLC->End SFC->Decision2 SFC->End Crystallization->Decision2 Crystallization->End

Caption: A flowchart outlining the decision-making process for selecting a chiral separation technique.

High-Performance Liquid Chromatography (HPLC)

HPLC with a Chiral Stationary Phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.

Troubleshooting Guide: HPLC Separations
Issue Potential Cause Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).[7][8]Consult literature for CSPs effective for your compound class (e.g., polysaccharide-based for profens). Screen different CSPs.[7][9]
Suboptimal mobile phase composition.[7][8]Adjust the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol). Switch the organic modifier (e.g., from methanol (B129727) to acetonitrile). Add an acidic modifier (e.g., 0.1% TFA) for acidic analytes to improve peak shape.[8][10]
Incorrect temperature.[7]Systematically vary the column temperature (e.g., 10°C to 40°C) as it can alter the interaction between the enantiomers and the CSP.[7]
Poor Peak Shape (Tailing/Fronting) Secondary interactions with the stationary phase.For acidic compounds, ensure the mobile phase pH is low enough to suppress ionization.[11] Add a small amount of an acidic modifier like TFA or acetic acid.[8]
Column overload.Reduce the injection volume or sample concentration.
Unstable Retention Times Insufficient column equilibration.[8]Allow for longer equilibration times, especially when changing mobile phase composition, until a stable baseline is achieved.[8]
Inconsistent mobile phase preparation.[8]Ensure mobile phases are prepared accurately and consistently. Degas the mobile phase to remove dissolved air.[12]
Temperature fluctuations.[12]Use a column oven to maintain a constant temperature.[12]
High Backpressure Blocked column frit.[10]Filter all samples and mobile phases.[12] If the manufacturer allows, try reversing and flushing the column.
Buffer precipitation.[11]Ensure the buffer is fully soluble in the mobile phase mixture.
Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a typical workflow for developing a chiral separation method for a propanoic acid derivative using a polysaccharide-based CSP.

  • Column Selection :

    • Start with a common polysaccharide-based column such as one derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate).[8]

    • Typical dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Sample Preparation :

    • Dissolve the racemic standard in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[8]

  • Initial Mobile Phase and Conditions :

    • For normal-phase mode, start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (n-hexane:IPA).[8]

    • Add 0.1% trifluoroacetic acid (TFA) to improve the peak shape of acidic analytes.[8]

    • Flow Rate: 1.0 mL/min.[7]

    • Temperature: 25°C.[7]

    • Detection: UV at a suitable wavelength (e.g., 254 nm).[7]

  • Method Optimization :

    • Equilibrate the column with the mobile phase until a stable baseline is observed.[7]

    • Inject the sample.

    • If no separation is observed, systematically vary the concentration of the alcohol modifier (e.g., from 5% to 20%).[8]

    • If resolution is partial, try reducing the flow rate (e.g., to 0.5 mL/min).

    • Evaluate the effect of temperature by testing at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.[8]

HPLC Troubleshooting Workflow

HPLC Troubleshooting Workflow Start Poor or No Resolution CheckCSP Is CSP Appropriate? Start->CheckCSP OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP Yes NewCSP Screen Different CSPs CheckCSP->NewCSP No AdjustTemp Adjust Temperature OptimizeMP->AdjustTemp CheckFlow Adjust Flow Rate AdjustTemp->CheckFlow Success Resolution Achieved CheckFlow->Success NewCSP->OptimizeMP

Caption: A logical workflow for troubleshooting poor resolution in chiral HPLC.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic acid with a chiral resolving agent (a chiral base) to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1][6]

Troubleshooting Guide: Diastereomeric Crystallization
Issue Potential Cause Solution
No Crystals Form High solubility of diastereomeric salts.[5]Increase the concentration by slowly evaporating the solvent. Add an "anti-solvent" in which the salts are less soluble to induce precipitation.[5]
Insufficient supersaturation.[5]Lower the crystallization temperature further (e.g., to 0-5 °C). Introduce a small seed crystal of the desired salt to induce crystallization.[5]
Product "Oils Out" Instead of Crystallizing Supersaturation level is too high.[5]Use a more dilute solution. Employ a much slower cooling rate.[5]
Crystallization temperature is too high.Find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.[5]
Low Yield of Desired Salt Suboptimal solubility; the desired salt is still too soluble.[5]Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.[5]
Premature isolation.Ensure the crystallization process has reached equilibrium before filtering.
Low Purity (Diastereomeric Excess) The undesired diastereomer has co-precipitated.Screen for a more selective solvent system where the solubility difference between the two salts is greater. Perform recrystallization of the isolated salt.
Experimental Protocol: Diastereomeric Salt Crystallization
  • Resolving Agent and Solvent Selection :

    • Choose a readily available and enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine).[6]

    • Screen various solvents to find one where the racemic acid is soluble at elevated temperatures, and there is a significant solubility difference between the two diastereomeric salts upon cooling.[13]

  • Salt Formation :

    • Dissolve the racemic propanoic acid derivative in a suitable solvent at an elevated temperature.[5]

    • In a separate vessel, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.[5]

    • Add the resolving agent solution to the racemic acid solution and stir to ensure complete salt formation.[5]

  • Crystallization :

    • Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling rate is crucial.[5]

    • If needed, further cool the solution (e.g., in a refrigerator at 0-5 °C) to maximize crystal formation.[5]

    • If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Isolation and Analysis :

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor.[13]

    • Dry the crystals under a vacuum.

    • Determine the yield and assess the diastereomeric purity using an appropriate analytical technique like chiral HPLC.[5]

  • Liberation of the Enantiomer :

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with an acid (e.g., HCl) to break the salt and precipitate the free enantiomer of the propanoic acid.[13]

    • Isolate the pure enantiomer by filtration or extraction.

Diastereomeric Crystallization Workflow

Crystallization Workflow Start Racemic Acid + Chiral Base Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Filter Crystals (Diastereomer 1) Cool->Filter MotherLiquor Mother Liquor (Contains Diastereomer 2) Cool->MotherLiquor Liberate Liberate Free Enantiomer 1 Filter->Liberate Liberate2 Liberate Free Enantiomer 2 MotherLiquor->Liberate2

Caption: A simplified workflow for separating enantiomers via diastereomeric salt crystallization.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for being fast, efficient, and more environmentally friendly than normal-phase HPLC.[3][14]

Troubleshooting Guide: SFC Separations
Issue Potential Cause Solution
Poor Resolution Inappropriate Chiral Stationary Phase (CSP).As with HPLC, CSP selection is critical. Polysaccharide-based columns are widely used and effective.[2] Screen multiple CSPs.
Incorrect modifier or additive.The type and percentage of the organic modifier (e.g., methanol, ethanol) are crucial for selectivity.[3] Experiment with different modifiers and additives to enhance chiral recognition.[3]
Unsuitable temperature or pressure.Both temperature and pressure affect the density and solvating power of the supercritical fluid mobile phase, thereby influencing the separation.[3] Systematically optimize these parameters.
Analyte Not Eluting Compound is too polar for the mobile phase.Increase the percentage of the polar organic modifier (e.g., methanol) in the CO2 mobile phase.[4]
Peak Tailing Secondary interactions.Add a small amount of an acidic or basic additive to the modifier to improve the peak shape of ionizable compounds.
System Instability Phase separation of mobile phase.Ensure the operating temperature and pressure are above the critical point of the CO2/modifier mixture. Higher modifier percentages require higher pressures to maintain a single phase.[4]
Experimental Protocol: Chiral SFC Method Development
  • Column Selection :

    • Begin with a polysaccharide-based chiral column, as they are broadly applicable in SFC.[2] Nine different polysaccharide-based columns were tested in one study for a compound with multiple chiral centers.[2]

  • Initial Conditions :

    • Mobile Phase: Supercritical CO2 with a polar organic co-solvent (modifier), typically methanol or ethanol.[3]

    • Start with a gradient of modifier (e.g., 5% to 40% over several minutes) to scout for elution conditions.

    • Outlet Pressure: 120 bar.[2]

    • Temperature: 40°C.[2]

    • Flow Rate: 1-3 mL/min.

  • Method Optimization :

    • Once elution is achieved, switch to isocratic conditions to optimize the separation.

    • Vary the percentage of the modifier to fine-tune retention and resolution.

    • Adjust the back pressure and temperature to further optimize selectivity.

    • If peak shape is poor, add a suitable additive (e.g., 0.1% TFA for acids) to the modifier.

SFC Parameter Optimization

SFC Parameter Optimization Goal Achieve Chiral Resolution CSP Select CSP Goal->CSP Modifier Optimize Modifier (% and Type) CSP->Modifier Pressure Optimize Back Pressure Modifier->Pressure Temp Optimize Temperature Modifier->Temp Pressure->Goal Iterate Temp->Goal Iterate

Caption: Key parameters to optimize for successful chiral separation using SFC.

References

Technical Support Center: Analysis of Commercial Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dipropanoic acid" is not a standard chemical name for a common commercial product. This guide addresses potential impurities in two commercially significant carboxylic acids that might be misidentified as such: Propanoic Acid (also known as Propionic Acid) and Valproic Acid (2-propylpentanoic acid), a common pharmaceutical compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade Propanoic Acid?

Commercial Propanoic Acid is typically produced through the oxidation of propionaldehyde. Consequently, common impurities are often related to this manufacturing process. These can include:

  • Unreacted starting materials: Propionaldehyde is a primary impurity.

  • Byproducts of synthesis: These can include other aldehydes and related carboxylic acids. One study identified acetaldehyde, 1-cyclopropyl-1-propanone, and 2-methyl-2-pentenal (B83557) as trace components.[1]

  • Water and other volatile organic compounds: Acetic acid and other higher-boiling impurities may also be present.[2]

  • Residual solvents and catalysts: Depending on the specific manufacturing process, trace amounts of catalysts or solvents might remain.

Q2: What are the common impurities found in commercial Valproic Acid?

Valproic Acid is a pharmaceutical product, and its impurities are well-documented in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These impurities are typically process-related, arising from the synthesis of the active pharmaceutical ingredient (API).[3] Common designated impurities include:

  • Valproic Acid EP Impurity A: Pentanoic acid (Valeric Acid).[1][4][5][6][7]

  • Valproic Acid EP Impurity B: (2RS)-2-Ethylpentanoic acid.[3][8][9][10]

  • Valproic Acid EP Impurity C: (2RS)-2-(1-methylethyl)pentanoic acid (2-Isopropylpentanoic acid).[2]

  • Valproic Acid EP Impurity K: (2RS)-2-Ethyl-2-methylpentanoic acid.[11][12][13][14][15]

  • Other process-related impurities and degradation products can also be present.

Q3: Why is it critical to control the level of impurities in these acids?

The presence of impurities, even in small amounts, can significantly impact the outcome of experiments and the safety and efficacy of pharmaceutical products.[16][17][18] Potential effects include:

  • Altered physical and chemical properties: Impurities can change the boiling point, melting point, and solubility of the acid.[17]

  • Reduced therapeutic effect: In pharmaceutical applications, impurities can lower the potency of the active ingredient.[16][18]

  • Toxicity and adverse effects: Some impurities can be toxic or cause unintended side effects.[16][17][18]

  • Decreased shelf-life: Impurities can lead to the degradation of the main compound over time.[16][17]

  • Incompatibility: Impurities may react with other components in a formulation, leading to instability.[16][17]

Q4: How are impurities in these acids typically identified and quantified?

The analytical methods used depend on the properties of the acid and its impurities.

  • For Propanoic Acid and other volatile carboxylic acids, Gas Chromatography (GC) , often with a Flame Ionization Detector (GC-FID), is a common and effective method for both identification and quantification.[6][12]

  • For less volatile or thermally sensitive compounds like Valproic Acid and its impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[18][19][20] Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times.[15]

Data Presentation: Impurity Acceptance Criteria

The acceptable limits for impurities in pharmaceutical-grade acids are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A for new drug substances.[8][9][11][21] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. The following table provides an example of these thresholds.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2g/day0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2g/day0.03%0.05%0.05%

Data sourced from ICH Q3A guidelines.[4]

For non-pharmaceutical grades, purity levels can vary. Industrial-grade propanoic acid typically has a purity of at least 99%, while higher purity grades (e.g., >99.5%) are available for more sensitive applications.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of impurities in commercial carboxylic acids.

Issue 1: Unexpected Peaks in the Chromatogram

  • Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the injection port of the chromatograph.

    • Solution: Run a blank analysis with just the solvent to check for contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Possible Cause 2: Sample Degradation. The acid sample may be degrading, leading to the formation of new impurities.

    • Solution: Ensure the sample is stored correctly and analyze it as soon as possible after preparation. For HPLC, check the stability of the sample in the mobile phase.

  • Possible Cause 3: An Unknown Impurity. The peak may be an uncharacterized impurity from the commercial product.

    • Solution: Use a mass spectrometry (MS) detector (GC-MS or LC-MS) to identify the molecular weight and fragmentation pattern of the unknown peak.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1 (HPLC): Inappropriate Mobile Phase pH. For acidic analytes, the pH of the mobile phase can significantly affect peak shape. If the pH is close to the pKa of the acid, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the acid to ensure it is in a single, non-ionized form.

  • Possible Cause 2 (GC): Active Sites in the Column or Liner. Carboxylic acids can interact with active silanol (B1196071) groups in the GC column or inlet liner, causing peak tailing.

    • Solution: Use a deactivated liner and a column specifically designed for the analysis of acids (e.g., a wax column or a specially bonded phase).

  • Possible Cause 3: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

Issue 3: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Temperature. Changes in the column oven temperature will affect retention times.

    • Solution: Ensure the column oven is functioning correctly and has reached thermal equilibrium before starting the analysis.

  • Possible Cause 2: Changes in Mobile Phase Composition (HPLC) or Carrier Gas Flow Rate (GC).

    • Solution: For HPLC, ensure the mobile phase is well-mixed and degassed. For GC, check for leaks in the gas lines and verify the flow rate.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to shifts in retention times.

    • Solution: Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: Analysis of Impurities in Propanoic Acid by GC-FID

This protocol provides a general method for the quantification of volatile impurities in propanoic acid.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: HP-INNOWAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample and Standard Preparation:

  • Solvent: Dichloromethane or Hexane (GC grade).

  • Sample Preparation: Prepare a 1% (v/v) solution of the propanoic acid sample in the chosen solvent.

  • Standard Preparation: Prepare individual standard solutions of potential impurities (e.g., propionaldehyde, acetic acid) at a concentration of approximately 100 ppm in the same solvent. Prepare a mixed standard solution containing all potential impurities.

3. Analysis Procedure:

  • Inject the mixed standard solution to determine the retention times of the target impurities.

  • Inject the propanoic acid sample solution.

  • Identify impurities in the sample by comparing their retention times to those of the standards.

  • Quantify the impurities using a calibration curve generated from the standard solutions or by using an internal standard method.

Protocol 2: Analysis of Impurities in Valproic Acid by HPLC-UV

This protocol is based on a reversed-phase HPLC method for the analysis of valproic acid and its related impurities.

1. Instrumentation and Conditions:

  • High-Performance Liquid Chromatograph: Equipped with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid) in a ratio of approximately 50:50 (v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

2. Sample and Standard Preparation:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the valproic acid sample in the diluent to achieve a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare individual stock solutions of valproic acid and its known impurities in the diluent. From these stock solutions, prepare a mixed standard solution at a concentration relevant for the impurity limits (e.g., 0.1% of the sample concentration).

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the mixed standard solution to determine the retention times and response factors of the impurities relative to valproic acid.

  • Inject the sample solution.

  • Identify impurities in the sample by comparing their retention times to the standards.

  • Quantify the impurities based on their peak areas relative to the valproic acid peak, or by using an external standard calibration curve.

Visualizations

Impurity_Origin_Workflow cluster_synthesis Synthesis Process cluster_degradation Storage & Handling cluster_product Commercial Product start_materials Starting Materials intermediates Intermediates start_materials->intermediates final_product Final Carboxylic Acid start_materials->final_product Unreacted byproducts Byproducts intermediates->byproducts Side Reactions intermediates->final_product Unreacted byproducts->final_product reagents Reagents & Catalysts reagents->byproducts reagents->final_product Residual degradation Degradation Products degradation->final_product

Caption: Origin of common impurities in commercial carboxylic acids.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Start: Analytical Issue Encountered unexpected_peak Unexpected Peak start->unexpected_peak bad_peak_shape Poor Peak Shape start->bad_peak_shape rt_shift Retention Time Shift start->rt_shift contamination Contamination unexpected_peak->contamination degradation Sample Degradation unexpected_peak->degradation method_issue Method Parameter Issue (pH, Temp, Flow) bad_peak_shape->method_issue column_issue Column Problem (Degradation, Active Sites) bad_peak_shape->column_issue rt_shift->method_issue rt_shift->column_issue run_blank Run Blank Analysis contamination->run_blank check_storage Check Sample Storage degradation->check_storage optimize_method Optimize Method Parameters method_issue->optimize_method replace_column Replace Column/Liner column_issue->replace_column

References

Validation & Comparative

A Comparative Guide to Dicarboxylic Acid Linkers: Succinic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the linker molecule is a critical component that dictates the stability, solubility, and overall efficacy of complex biologics like antibody-drug conjugates (ADCs) and PROTACs.[1][2] The choice of linker can significantly influence pharmacokinetic and pharmacodynamic properties.[2] This guide provides an objective comparison of succinic acid, a widely used C4 dicarboxylic acid linker, with other aliphatic dicarboxylic acids, which can be conceptualized as derivatives or analogues of propanoic acid, to explore the impact of chain length and structure on performance.

It is important to clarify the term "dipropanoic acid," which is not a standard chemical name and is ambiguous. This comparison will therefore focus on succinic acid and contrast its properties with those of other well-defined dicarboxylic acids of varying lengths, such as glutaric acid (C5) and adipic acid (C6), to address the likely user intent of understanding how linker length affects bioconjugate properties.

Physicochemical Properties of Common Dicarboxylic Acid Linkers

The fundamental physicochemical properties of a linker, such as its molecular weight, acidity (pKa), and hydrophilicity (LogP), are foundational to its behavior in a biological system. These properties influence the solubility and stability of the final conjugate. A summary of these properties for succinic acid and comparable dicarboxylic acids is presented below.

PropertySuccinic AcidGlutaric AcidAdipic Acid
Chemical Structure HOOC-(CH₂)₂-COOHHOOC-(CH₂)₃-COOHHOOC-(CH₂)₄-COOH
Molecular Formula C₄H₆O₄C₅H₈O₄C₆H₁₀O₄
Molecular Weight 118.09 g/mol [3]132.12 g/mol 146.14 g/mol
pKa₁ 4.24.344.43
pKa₂ 5.65.415.41
LogP -0.59[3]-0.290.08
Water Solubility 83.2 g/L at 25°C639 g/L at 20°C24 g/L at 25°C
Appearance White crystalline powder[3]Colorless crystalsColorless to white crystals

Performance and Applications in Bioconjugation

Succinic acid is a versatile and frequently employed linker in bioconjugation due to its balance of properties. Its four-carbon backbone provides a moderate and relatively rigid spacer, which can be advantageous in positioning conjugated molecules correctly without introducing excessive flexibility.

Succinic Acid Linkers:

  • Applications: Succinic acid is widely used to create linkers for attaching drugs to antibodies, peptides, or polymers.[4][5] It is often introduced by reacting a hydroxyl or amino group on a molecule with succinic anhydride (B1165640), resulting in a terminal carboxylic acid ready for further conjugation.[6] This strategy is used in creating conjugates for antisense oligonucleotides, where a succinyl linker at the 2' position was shown to cause minimal disruption to base pairing and maintain biological activity.[7] In the context of ADCs, derivatives of paclitaxel (B517696) with a 2'-succinate linker are used to conjugate the drug to targeting moieties.[4]

  • Performance: The introduction of a succinate (B1194679) residue can modulate the physicochemical properties of the parent molecule. For example, conjugating succinic acid to certain polymers has been shown to decrease cytotoxicity by inhibiting intracellular penetration.[5] In other applications, succinic acid crosslinking has been found to improve the mechanical strength and thermal stability of biopolymer films and scaffolds.[8][9]

Impact of Linker Chain Length:

The length of the dicarboxylic acid chain is a critical design parameter. While direct head-to-head comparisons in a single system are not always available in the literature, general principles can be derived.

  • Shorter Chains (e.g., Succinic Acid): Provide more rigidity. This can be beneficial for maintaining a specific distance and orientation between the two connected entities, which is crucial in applications like PROTACs where precise positioning of a target protein and an E3 ligase is required.[1]

  • Longer Chains (e.g., Glutaric, Adipic Acid): Offer increased flexibility and hydrophobicity (as indicated by the rising LogP values). Increased flexibility can sometimes be advantageous, for instance, by reducing steric hindrance during the binding of a conjugated ligand. However, increased hydrophobicity can lead to aggregation of the final conjugate, a significant challenge in ADC development.[2] The use of polyethylene (B3416737) glycol (PEG) spacers is a common strategy to counteract this, and dicarboxylic acid PEG linkers are versatile tools for improving hydrophilicity and in vivo circulation time.[10]

Experimental Protocols and Methodologies

The use of a dicarboxylic acid as a linker typically involves a two-step process: introduction of the linker onto one molecule, followed by activation of the terminal carboxyl group to react with the second molecule.

Protocol 1: General Procedure for Introducing a Succinate Linker

This protocol describes the reaction of a molecule containing a hydroxyl or primary amine group with succinic anhydride to form a succinyl-conjugated intermediate.

  • Dissolution: Dissolve the molecule to be modified (e.g., a peptide or a small molecule drug with an available -OH or -NH₂ group) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM). A tertiary amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically added (1.5-2.0 equivalents) to act as a proton scavenger.

  • Reaction: Add succinic anhydride (1.1-1.5 equivalents) to the solution. The reaction is often stirred at room temperature.

  • Monitoring: The progress of the reaction can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then purified, often using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to isolate the succinylated product.

Protocol 2: Activation and Conjugation to a Second Molecule

This protocol outlines the activation of the terminal carboxylic acid of the linker and its subsequent reaction with an amine-containing molecule (e.g., lysine (B10760008) residues on an antibody).

  • Activation: Dissolve the succinylated molecule in an anhydrous aprotic solvent (e.g., DMF). Add an activating agent such as N-Hydroxysuccinimide (NHS) (1.1 equivalents) and a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). The reaction is stirred at room temperature for several hours or until the formation of the NHS ester is complete, which can be confirmed by LC-MS.

  • Conjugation: In a separate vessel, prepare the second molecule (e.g., an antibody) in a suitable aqueous buffer, typically at a pH of 7.5-8.5 to ensure its primary amines are deprotonated and nucleophilic.

  • Coupling: Add the activated NHS-ester solution (often dissolved in a water-miscible co-solvent like DMSO) to the antibody solution. The molar ratio of the activated linker to the antibody is optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Purification: The reaction is allowed to proceed, typically for several hours at 4°C or room temperature. The resulting conjugate is then purified to remove unreacted small molecules and unconjugated antibody, commonly by size exclusion chromatography (SEC) or dialysis.

Visualizing Linker Structures and Workflows

Diagrams created using the DOT language provide a clear visual representation of the chemical structures and processes involved in using these linkers.

G cluster_succinic Succinic Acid (C4) cluster_glutaric Glutaric Acid (C5) s1 HOOC s2 CH₂ s1->s2 s3 CH₂ s2->s3 s4 COOH s3->s4 g1 HOOC g2 CH₂ g1->g2 g3 CH₂ g2->g3 g4 CH₂ g3->g4 g5 COOH g4->g5

// Nodes start [label="Molecule A (-OH/-NH₂) \n+ Succinic Anhydride"]; step1 [label="Succinylation Reaction\n(Base, Organic Solvent)"]; intermediate [label="Molecule A-Succinate\n(Terminal -COOH)"]; step2 [label="Activation of Carboxyl Group\n(e.g., EDC, NHS)"]; activated [label="Activated Molecule A-Succinate-NHS"]; moleculeB [label="Molecule B (-NH₂)\n(e.g., Antibody in Buffer)"]; step3 [label="Conjugation Reaction"]; final [label="Final Conjugate\nMolecule A - Linker - Molecule B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> activated; activated -> step3; moleculeB -> step3; step3 -> final; } .dot Caption: General workflow for bioconjugation using a succinate linker.

// Node definitions LinkerComparison [ label="{Linker Property | Succinic Acid (C4) | Longer-Chain Acids (C5+)}", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368" ];

Properties [ label="{Chain Length | Shorter | Longer} | {Flexibility | Lower (More Rigid) | Higher (More Flexible)} | {Hydrophobicity (LogP) | Lower | Higher} | {Common Use Case | Spatially defined systems (PROTACs) | When flexibility is needed}", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368" ];

// This is a table-like structure, so no edges are needed between the main nodes. } .dot Caption: Feature comparison of short vs. long-chain dicarboxylic linkers.

References

A Comparative Analysis of Pentanoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Biological Activities, and Experimental Evaluation of Pentanoic Acid Isomers.

This guide offers a detailed comparative analysis of four structural isomers of pentanoic acid: pentanoic acid (valeric acid), 3-methylbutanoic acid (isovaleric acid), 2-methylbutanoic acid, and 2,2-dimethylpropanoic acid (pivalic acid). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced differences between these closely related molecules and their potential therapeutic applications.

Physicochemical Properties

The structural variations among the isomers of pentanoic acid give rise to distinct physicochemical properties that can significantly influence their pharmacokinetic and pharmacodynamic profiles. A summary of these key properties is presented below.

PropertyPentanoic Acid3-Methylbutanoic Acid2-Methylbutanoic Acid2,2-Dimethylpropanoic Acid
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂C₅H₁₀O₂C₅H₁₀O₂
Molecular Weight ( g/mol ) 102.13102.13102.13102.13
Melting Point (°C) -34.5[1]-29.3[2]-70[3]35[4]
Boiling Point (°C) 186.1[1]176.7[5]176-177[3]164[4]
Water Solubility (g/L) 49.7[6]25 (at 20°C)[2]45 (at 20°C)[3]30 (w/w %)[4]
pKa 4.82[7]4.77 (at 25°C)[2]4.8[3]~5.0
logP (Octanol/Water) 1.39[7]1.16[8]1.18[9]1.48[4]

Biological Activities and Therapeutic Potential

While comprehensive comparative studies on the biological activities of all four pentanoic acid isomers are limited, existing research on individual isomers and structurally related compounds, such as the well-known anticonvulsant valproic acid, provides valuable insights into their potential therapeutic applications.

Anticonvulsant Activity: Branched-chain fatty acids, a class to which these isomers belong, have demonstrated anticonvulsant properties. Studies on analogues of valproic acid, which is a branched-chain carboxylic acid, have shown a correlation between their structure and anticonvulsant potency. It is hypothesized that these compounds may exert their effects by modulating GABAergic neurotransmission and reducing cerebral aspartate levels[10]. The varying lipophilicity (indicated by logP values) among the pentanoic acid isomers could influence their ability to cross the blood-brain barrier and, consequently, their potential anticonvulsant efficacy.

Anti-inflammatory and Analgesic Effects: Research has indicated that 3-methylbutanoic acid (isovaleric acid) possesses anti-inflammatory properties by inhibiting the NF-κB signaling pathway[11]. Additionally, isovaleric acid has been shown to cause smooth muscle relaxation via the cAMP/PKA pathway[12]. The structural analog, isovaline, has demonstrated analgesic properties in animal models, suggesting a potential role for isovaleric acid in pain management[13].

Other Neurological and Metabolic Effects: 2-Methylbutanoic acid has been investigated for its potential cardiovascular benefits, with studies suggesting it may reduce pro-inflammatory parameters and oxidative stress[14]. Furthermore, isovaleric acid is a known metabolite of the amino acid leucine, and its accumulation is associated with the metabolic disorder isovaleric acidemia[15].

Experimental Protocols

To evaluate and compare the biological activities of these isomers, several well-established experimental models can be employed.

1. Maximal Electroshock (MES) Seizure Test: This is a primary screening test for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Methodology:

    • Administer the test compound to a group of rodents (typically mice or rats) via a specific route (e.g., intraperitoneal or oral).

    • After a predetermined time, deliver a brief, high-intensity electrical stimulus through corneal or auricular electrodes.

    • Observe the animals for the presence or absence of a tonic hindlimb extension.

    • The absence of this response is indicative of anticonvulsant activity[16]. The dose that protects 50% of the animals (ED50) is then calculated.

2. Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Test: This test is used to identify compounds that can raise the threshold for clonic seizures.

  • Objective: To evaluate a compound's ability to protect against seizures induced by the chemoconvulsant pentylenetetrazol.

  • Methodology:

    • Administer the test compound to the animals.

    • After a set time, inject a subcutaneous dose of PTZ that reliably induces clonic seizures in control animals.

    • Observe the animals for a defined period (e.g., 30 minutes) for the onset and severity of clonic seizures.

    • Protection is defined as the absence of a generalized clonic seizure[3]. The ED50 can be determined.

3. Formalin Test for Analgesia: This model is used to assess the efficacy of compounds against persistent pain.

  • Objective: To measure the analgesic effect of a compound on nociceptive behaviors induced by a subcutaneous formalin injection.

  • Methodology:

    • Administer the test compound to the animals.

    • After a specific duration, inject a dilute formalin solution into the plantar surface of a hind paw.

    • Observe and quantify the amount of time the animal spends licking or biting the injected paw.

    • The test has two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes), allowing for the differentiation of analgesic mechanisms[1][9].

Signaling Pathway and Experimental Workflow Visualization

To better understand the potential mechanisms of action and the experimental process for comparing these isomers, the following diagrams are provided.

experimental_workflow Experimental Workflow for Comparative Analysis cluster_isomers Test Compounds cluster_assays Biological Assays cluster_data Data Analysis PA Pentanoic Acid MES Maximal Electroshock (MES) Test PA->MES PTZ s.c. Pentylenetetrazol (PTZ) Test PA->PTZ Formalin Formalin Test PA->Formalin MBA3 3-Methylbutanoic Acid MBA3->MES MBA3->PTZ MBA3->Formalin MBA2 2-Methylbutanoic Acid MBA2->MES MBA2->PTZ MBA2->Formalin DMPA 2,2-Dimethylpropanoic Acid DMPA->MES DMPA->PTZ DMPA->Formalin ED50 Determine ED50 MES->ED50 PTZ->ED50 Analgesia Assess Analgesic Effect Formalin->Analgesia Comparison Comparative Analysis ED50->Comparison Analgesia->Comparison

Caption: Workflow for the comparative biological evaluation of pentanoic acid isomers.

GABAergic_Signaling Simplified GABAergic Synapse Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_syn GABA Synthesis GAD->GABA_syn Vesicle Synaptic Vesicle GABA_syn->Vesicle Packaging GABA_release GABA Release Vesicle->GABA_release Action Potential GABA_cleft GABA GABA_release->GABA_cleft Exocytosis GABA_receptor GABA-A Receptor GABA_cleft->GABA_receptor Binding Ion_channel Cl- Influx GABA_receptor->Ion_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization

Caption: Overview of the GABAergic signaling pathway at the synapse.

References

A Comparative Guide to Validating the Purity of Synthesized Dipropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a critical step in ensuring the reliability, safety, and efficacy of the final product. This guide provides a comprehensive comparison of analytical techniques for validating the purity of a synthesized dipropanoic acid derivative, specifically 3,3'-(decylcarbamothioylazanediyl)this compound. We will also compare its analytical profile with structurally related compounds, thiodipropionic acid and 3-phenylpropanoic acid, to provide a broader context for purity assessment.

This guide details experimental protocols for key analytical methods, presents comparative data in structured tables, and utilizes visualizations to clarify workflows and chemical relationships.

Comparative Analysis of this compound and Alternatives

To effectively validate the purity of the synthesized 3,3'-(decylcarbamothioylazanediyl)this compound, it is beneficial to compare its expected analytical behavior with that of well-characterized, structurally similar molecules. For this guide, we will use thiodipropionic acid and 3-phenylpropanoic acid as comparative standards. These compounds share the propanoic acid moiety and offer distinct structural features that influence their analytical profiles.

Potential Impurities: The synthesis of 3,3'-(decylcarbamothioylazanediyl)this compound can potentially introduce several impurities. These may include unreacted starting materials, by-products from side reactions, and residual solvents. A thorough purity validation process must be capable of detecting and quantifying these potential contaminants. Common impurities in the synthesis of similar carboxylic acids can include starting materials that have not fully reacted or byproducts from incomplete reactions.[1]

Data Presentation: Purity and Characterization Summary

The following tables summarize the key analytical data for 3,3'-(decylcarbamothioylazanediyl)this compound and the two comparative compounds. This data is essential for identifying the compound and assessing its purity.

Table 1: Chromatographic and Mass Spectrometric Data

CompoundHPLC Retention Time (min)GC-MS m/z of Molecular Ion [M]+Key Fragmentation Peaks (m/z)
3,3'-(decylcarbamothioylazanediyl)this compoundData not available; expected to be longer than simpler propanoic acids due to higher molecular weight and lipophilicity.392.2 (calculated)Fragmentation would likely involve cleavage of the decyl chain and the propanoic acid moieties.
Thiodipropionic Acid~3.5 (Isocratic)178133, 101, 74, 45
3-Phenylpropanoic Acid~4.2 (Isocratic)[2]150104, 91, 77, 65[3]

Table 2: Spectroscopic and Titrimetric Data

Compound¹H NMR Key Signals (δ, ppm)¹³C NMR Key Signals (δ, ppm)Titration Endpoint (pH)
3,3'-(decylcarbamothioylazanediyl)this compoundData not available; expect signals for decyl chain (0.8-1.6 ppm), methylene (B1212753) groups adjacent to nitrogen and sulfur, and carboxylic acid proton (>10 ppm).Data not available; expect signals for alkyl chain, methylene carbons, carbonyl carbons (~170-180 ppm), and thiourea (B124793) carbon.~pH 7-9 (for the second equivalence point of a dicarboxylic acid)
Thiodipropionic Acid2.7-2.9 (t, 8H), 12.1 (s, 2H)34.5, 177.5~pH 8.2
3-Phenylpropanoic Acid2.69 (t, 2H), 2.97 (t, 2H), 7.17-7.34 (m, 5H), 11.5 (br s, 1H)[4]30.8, 35.7, 126.3, 128.4, 128.5, 140.5, 179.5~pH 8.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific this compound derivative.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of the synthesized compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[2] The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Column Temperature: 30 °C[2]

    • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the synthesized compound and potential volatile impurities by their mass-to-charge ratio and fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Derivatization: To a dried sample of the synthesized compound, add the derivatizing agent (e.g., BSTFA) and heat to form a volatile silyl (B83357) ester. This step is crucial for carboxylic acids to improve their volatility and thermal stability for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), ramp up to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan a suitable range (e.g., m/z 40-500)

  • Analysis: Inject the derivatized sample. Identify the compound by its retention time and comparison of its mass spectrum with known databases or by interpretation of the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Add a small amount of TMS.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the expected structure. The absence of significant unassigned peaks indicates high purity. For propanoic acids, characteristic signals include a broad singlet for the carboxylic acid proton downfield (>10 ppm) and signals for the methylene groups.[5]

Titration

Objective: To determine the overall acid content and calculate the purity based on the equivalent weight.

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in water.

  • Titration: Add a few drops of phenolphthalein indicator and titrate with the standardized NaOH solution until a persistent faint pink color is observed.[6]

  • Calculation: The purity of the this compound can be calculated using the following formula: Purity (%) = (V × N × EW) / (W × 10) Where:

    • V = Volume of NaOH solution used (mL)

    • N = Normality of NaOH solution

    • EW = Equivalent weight of the this compound

    • W = Weight of the sample (g)

Mandatory Visualization

The following diagrams illustrate the general workflow for validating the purity of a synthesized compound and the logical comparison of the different analytical methods discussed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_result Final Assessment synthesis Synthesized This compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC purification->hplc Purity (%) gcms GC-MS purification->gcms Identity & Volatile Impurities nmr NMR purification->nmr Structure Confirmation titration Titration purification->titration Acid Content pure_product Pure Product (>99%) hplc->pure_product gcms->pure_product nmr->pure_product titration->pure_product

Caption: General workflow for the synthesis, purification, and purity validation of this compound.

method_comparison cluster_methods Analytical Techniques cluster_info Information Provided HPLC HPLC Purity Quantitative Purity HPLC->Purity Impurities Impurity Profile HPLC->Impurities GCMS GC-MS Identity Structural Identity GCMS->Identity GCMS->Impurities NMR NMR NMR->Identity NMR->Impurities Titration Titration Content Total Acid Content Titration->Content

Caption: Logical comparison of the information provided by each analytical technique.

By employing a combination of these orthogonal analytical techniques, researchers can confidently validate the purity and confirm the identity of synthesized this compound derivatives, ensuring the quality and reliability of their materials for further research and development.

References

Unraveling the Complexities of Dipropanoic Acid Derivatives: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Dipropanoic acid derivatives, with a focus on Valproic Acid (VPA) and its related compounds as representative examples. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate an objective assessment of their off-target effects.

This compound derivatives, a class of compounds characterized by a branched-chain carboxylic acid structure, are utilized in the treatment of various neurological and psychiatric disorders. Valproic acid (2-propylpentanoic acid), a widely prescribed antiepileptic drug, serves as a key exemplar for this class. Its complex pharmacological profile, however, extends beyond its intended targets, leading to a range of off-target interactions and potential cross-reactivity with other therapeutic agents. This guide delves into the experimental data and methodologies used to characterize these interactions.

Quantitative Cross-Reactivity Data

The cross-reactivity of this compound derivatives and their metabolites can be assessed using various analytical techniques. Immunoassays, for instance, are commonly employed to measure drug concentrations in biological fluids, and understanding the cross-reactivity of related compounds is crucial for accurate interpretation of results.

Compound Tested for Cross-ReactivityPercent Cross-Reactivity in CEDIA Valproic Acid II Assay
3-Hydroxy-2-propylpentanoic acid4.4%[1]
4-Hydroxy-2-propylpentanoic acid4.4%[1]
5-Hydroxy-2-propylpentanoic acid5.8%[1]
3-Oxo-2-propylpentanoic acid3.8%[1]
2-Phenyl-2-ethylmalonamide (PEMA)< 0.16%[1]

Table 1: Cross-reactivity of Valproic Acid metabolites and related compounds in a commercial immunoassay. The data highlights the potential for interference from metabolites in therapeutic drug monitoring.

Clinical observations also provide insights into the cross-reactivity of these derivatives. For instance, hypersensitivity reactions to certain antiepileptic drugs (AEDs) can increase the likelihood of a reaction to other, structurally distinct AEDs.

Implicated Drug (Positive Patch Test)Cross-Sensitivity Observed With
CarbamazepinePhenobarbitone, Sodium valproate, Lamotrigine[2]
PhenytoinPhenobarbitone, Lamotrigine, Valproate[2]

Table 2: Clinically observed cross-sensitivity between different antiepileptic drugs. These findings suggest a potential for shared immunological recognition or downstream pathway activation.

Off-Target Binding Profile of Valproic Acid

Valproic acid's therapeutic and adverse effects are attributed to its interactions with multiple molecular targets beyond its primary mechanism of increasing GABA concentrations.

TargetEffect of Valproic Acid
Histone Deacetylases (HDACs)Inhibition[3]
GABA TransaminaseInhibition[4]
Succinate Semialdehyde DehydrogenaseInhibition[4]
Voltage-gated Sodium ChannelsModulation/Blockade[3]
Voltage-gated Calcium ChannelsModulation[3]
Glycogen Synthase Kinase-3 (GSK-3)Interaction[3]
Protein Kinase C (PKC)Interaction[3]

Table 3: Summary of the primary and off-target molecular interactions of Valproic Acid. These interactions contribute to its broad therapeutic profile and potential side effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are outlines of key experimental protocols.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

Objective: To determine the percentage of cross-reactivity of structurally related compounds in an immunoassay designed for a specific parent drug.

Methodology:

  • Reagent Preparation: Prepare solutions of the parent drug (standard), the test compounds (potential cross-reactants), and the enzyme-conjugated drug.

  • Assay Procedure:

    • Coat microplate wells with antibodies specific to the parent drug.

    • Add a mixture of the enzyme-conjugated drug and either the standard or the test compound at various concentrations to the wells.

    • Incubate to allow competitive binding to the antibodies.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that produces a measurable signal (e.g., colorimetric) upon reaction with the enzyme.

    • Measure the signal intensity, which is inversely proportional to the concentration of the unlabeled drug.

  • Data Analysis:

    • Generate a standard curve by plotting the signal intensity against the concentration of the parent drug.

    • Determine the concentration of the test compound that produces a 50% reduction in signal (IC50).

    • Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Parent Drug / IC50 of Test Compound) x 100

MTT Assay for Cell Proliferation

Objective: To assess the effect of a compound on cell viability and proliferation.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Valproic Acid) for a specified period.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Western Blotting for Signaling Pathway Analysis

Objective: To detect and quantify changes in the protein levels of key components of a signaling pathway following drug treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is essential for a clear understanding of the cross-reactivity and off-target effects of this compound derivatives.

G Valproic Acid's Impact on Major Signaling Pathways cluster_gaba GABAergic System cluster_channels Ion Channels cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Signaling VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibits SSADH Succinate Semialdehyde Dehydrogenase VPA->SSADH Inhibits Na_Channel Voltage-gated Na+ Channels VPA->Na_Channel Modulates Ca_Channel Voltage-gated Ca2+ Channels VPA->Ca_Channel Modulates HDAC Histone Deacetylases VPA->HDAC Inhibits Notch1 Notch1 Signaling VPA->Notch1 Activates mTOR mTOR Pathway VPA->mTOR Activates MAPK_ERK MAPK/ERK Pathway VPA->MAPK_ERK Modulates GABA GABA Levels GABA_T->GABA Increased SSADH->GABA Increased Gene_Expression Altered Gene Expression HDAC->Gene_Expression Leads to

Caption: Valproic Acid's multifaceted interactions with various cellular targets and signaling pathways.

G Experimental Workflow for Cross-Reactivity Assessment cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Immunoassay Competitive Immunoassay (e.g., ELISA) data_analysis Data Analysis & Interpretation Immunoassay->data_analysis Binding_Assay Receptor Binding Assay Binding_Assay->data_analysis Enzyme_Assay Enzyme Inhibition Assay (e.g., HDAC, COX) Enzyme_Assay->data_analysis Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT) Signaling Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Signaling Signaling->data_analysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies Toxicity Toxicology Studies PK_PD->Toxicity start Test Compound (this compound Derivative) start->Immunoassay start->Binding_Assay start->Enzyme_Assay start->Cytotoxicity data_analysis->PK_PD

Caption: A logical workflow for the comprehensive assessment of cross-reactivity and off-target effects.

References

Comparing the efficacy of different Dipropanoic acid-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Mechanisms of Valproic Acid and Its Derivatives

This guide provides a comprehensive comparison of the efficacy of various dipropanoic acid-based compounds, with a primary focus on the widely-used antiepileptic and mood-stabilizing drug, Valproic Acid (VPA), and its derivatives. Through a synthesis of preclinical and clinical data, this report aims to offer an objective resource for evaluating the therapeutic potential and understanding the mechanistic underpinnings of this important class of molecules.

Executive Summary

Valproic acid, a simple branched-chain fatty acid, has been a mainstay in the treatment of epilepsy and bipolar disorder for decades. Its therapeutic versatility has spurred the development of numerous derivatives and analogues aimed at enhancing efficacy, improving tolerability, and reducing side effects such as teratogenicity and hepatotoxicity. This guide delves into the comparative anticonvulsant and mood-stabilizing properties of these compounds, presenting quantitative data from key experimental models and detailing the underlying molecular pathways.

Comparative Efficacy of this compound Derivatives

The therapeutic efficacy of this compound-based compounds has been extensively evaluated in various preclinical models of epilepsy and mood disorders. The following tables summarize the quantitative data on the anticonvulsant activity and neurotoxicity of Valproic Acid and several of its key derivatives.

Anticonvulsant Activity and Neurotoxicity in Rodent Models

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical assays used to evaluate the anticonvulsant potential of new chemical entities. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. The therapeutic index, a ratio of the median toxic dose (TD50) to the median effective dose (ED50), provides a measure of the drug's safety margin.

CompoundTestSpeciesED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)Citation(s)
Valproic Acid (VPA) MESMouse2724021.5[1]
scPTZMouse1494022.7[1]
Valpromide (VPD) MESMouse1513322.2[1]
scPTZMouse1323322.5[1]
Valnoctamide (VCD) MESMouse271094.0[1]
scPTZMouse181096.1[1]
sec-Butyl-propylacetamide (SPD) MESMouse701802.6[1]
scPTZMouse271806.7[1]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (Valprazolamide) MESMouse138.4924.8 (LD50)6.7[2]
scPTZMouse74.5924.8 (LD50)12.4[2]

Note: Higher Protective Index (PI) values indicate a wider therapeutic window and a better safety profile.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, indicative of efficacy against generalized tonic-clonic seizures.

Procedure:

  • Animal Preparation: Adult male mice or rats are used. The compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. Abolition of this response is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

Objective: To evaluate the ability of a compound to prevent seizures induced by the chemoconvulsant pentylenetetrazole, a model for myoclonic and absence seizures.

Procedure:

  • Animal Preparation: Adult male mice are used. The test compound is administered i.p. at various doses.

  • PTZ Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50, the dose that prevents seizures in 50% of the animals, is determined.

Rotarod Test for Neurotoxicity

Objective: To assess the motor-impairing effects of a compound, providing a measure of its neurotoxicity.

Procedure:

  • Training: Mice are trained to remain on a rotating rod (e.g., 6 rpm for 1 minute).

  • Compound Administration: The test compound is administered i.p. at various doses.

  • Testing: At the time of peak effect, the animals are placed back on the rotating rod.

  • Observation: The inability of an animal to remain on the rod for 1 minute is considered a measure of neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound-based compounds are attributed to multiple mechanisms of action, including the modulation of neurotransmitter systems, inhibition of ion channels, and epigenetic regulation through histone deacetylase (HDAC) inhibition.

GABAergic Neurotransmission

A primary mechanism of action for VPA and its derivatives is the enhancement of GABAergic neurotransmission, the main inhibitory system in the central nervous system. This is achieved through several pathways:

  • Inhibition of GABA Transaminase (GABA-T): VPA inhibits the enzyme responsible for GABA degradation, leading to increased synaptic concentrations of GABA.[3][4][5]

  • Stimulation of GABA Synthesis: VPA can also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[3]

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T GABAR GABA Receptor GABA->GABAR Binds to Succinate Succinate Semialdehyde GABA_T->Succinate VPA Valproic Acid & Derivatives VPA->GAD Stimulates VPA->GABA_T Inhibits Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABAR->Hyperpolarization HDAC_Pathway VPA Valproic Acid HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits Histone Histone (Deacetylated) HDAC->Histone Deacetylates Acetylated_Histone Histone (Acetylated) Histone->Acetylated_Histone Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Acetylated_Histone->Histone Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin Gene_Expression Altered Gene Expression (e.g., Neurotrophic Factors, Cell Cycle Regulators) Open_Chromatin->Gene_Expression Ion_Channel_Modulation Na_Channel Voltage-Gated Na+ Channel Action_Potential Reduced Neuronal Excitability Ca_Channel Voltage-Gated Ca2+ Channel VPA Valproic Acid & Derivatives VPA->Na_Channel Blocks VPA->Ca_Channel Blocks Experimental_Workflow Start Compound Synthesis & Characterization Screening Primary Anticonvulsant Screening (MES, scPTZ) Start->Screening Toxicity Neurotoxicity Assessment (Rotarod) Screening->Toxicity Dose_Response Dose-Response Studies (ED50, TD50 Determination) Screening->Dose_Response Toxicity->Dose_Response Advanced_Models Efficacy in Chronic Models (e.g., Kindling) Dose_Response->Advanced_Models Mechanism Mechanism of Action Studies (e.g., HDAC assay, Electrophysiology) Dose_Response->Mechanism PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Advanced_Models->PK_PD Mechanism->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

References

A Comparative Analysis of Adipic Acid and Other Key Dicarboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Performance and Applications

The term "dipropanoic acid" is not a standard chemical name and is associated with ambiguity in the scientific literature. It is postulated that the intended compound of interest may be a six-carbon dicarboxylic acid, with adipic acid being the most common isomer. This guide provides a comprehensive benchmark of adipic acid against other structurally related and industrially significant dicarboxylic acids: succinic acid and glutaric acid. This comparison focuses on their physical and chemical properties, performance in polymer synthesis, and roles in biological pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Comparative Analysis of Physicochemical Properties

The performance of dicarboxylic acids in various applications is intrinsically linked to their physical and chemical characteristics. The following table summarizes key quantitative data for adipic, glutaric, and succinic acids.

PropertySuccinic Acid (C4)Glutaric Acid (C5)Adipic Acid (C6)
Molar Mass ( g/mol ) 118.09132.12146.14
Melting Point (°C) 185-19095-98152.1
Water Solubility (g/L at 25°C) ~58>50024
pKa1 4.214.344.41
pKa2 5.645.415.41

Performance in Polymer Synthesis

Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters and polyamides, with the choice of diacid significantly influencing the properties of the resulting polymer.[1]

Impact on Polyester (B1180765) Properties

The chain length of the dicarboxylic acid plays a crucial role in determining the thermal and mechanical properties of polyesters. Generally, as the number of methylene (B1212753) units in the dicarboxylic acid increases, the flexibility of the polymer chain is enhanced.

A study on the synthesis of polyesters using 1,4-butanediol (B3395766) and various dicarboxylic acids (C4-C10) revealed that the melting temperature of the resulting polymers generally increases with longer dicarboxylic acid chain lengths, with an odd-even effect being observed.[2] Polyesters synthesized from even-numbered dicarboxylic acids, such as succinic acid (C4) and adipic acid (C6), tend to have higher melting temperatures compared to those made from odd-numbered dicarboxylic acids like glutaric acid (C5).[2]

In the context of thermoplastic polyurethanes (TPUs), a comparison of polyesters derived from succinic acid and adipic acid showed that TPUs made with polybutylene succinate (B1194679) exhibited higher glass transition temperatures.[3] This was attributed to the higher density of hydrogen bond-accepting carbonyl groups in the succinate-based soft segment, leading to greater interaction between the hard and soft phases of the polyurethane.[3]

The following table summarizes the impact of dicarboxylic acid selection on key polyester properties based on available experimental data.

Dicarboxylic AcidDiol Co-monomerResulting PolymerKey Performance Observations
Succinic Acid 1,4-ButanediolPoly(butylene succinate) (PBS)Higher melting temperature compared to polyesters from odd-numbered diacids.[2] In TPUs, leads to higher glass transition temperatures and more interaction between hard and soft segments.[3]
Glutaric Acid 1,4-ButanediolPoly(butylene glutarate)Lower melting temperature compared to polyesters from even-numbered diacids.[2]
Adipic Acid 1,4-ButanediolPoly(butylene adipate) (PBA)In TPUs, results in slightly better abrasion resistance compared to succinate-based TPUs.[3] Adipic acid-based polyesters are noted for their flexibility.[4]

Experimental Protocols

Protocol for Polyester Synthesis via Two-Step Polycondensation

This protocol describes a general method for synthesizing polyesters from a dicarboxylic acid and a diol, allowing for a comparative evaluation of different dicarboxylic acids under identical conditions.[2]

Objective: To synthesize a series of polyesters with varying dicarboxylic acid monomers to compare their resulting properties.

Materials:

  • Dicarboxylic acid (e.g., succinic acid, glutaric acid, or adipic acid)

  • Diol (e.g., 1,4-butanediol)

  • Nitrogen (N2) gas supply

  • Vacuum pump

  • Heating mantle with temperature control

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

Procedure:

Step 1: Oligomerization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add the dicarboxylic acid and a 1.1 molar equivalent of the diol.

  • Begin stirring the mixture and purge the system with nitrogen gas.

  • Heat the reaction mixture to 150°C and maintain this temperature under a continuous nitrogen flow.

  • Continue the reaction under these conditions to form low molecular weight oligomers. The reaction time will vary depending on the specific monomers used.

Step 2: Polycondensation

  • After the oligomerization step, increase the temperature of the reaction mixture to 250°C.

  • Gradually apply a vacuum to the system to remove the condensation byproducts (e.g., water) and drive the polymerization reaction towards the formation of a high molecular weight polymer.

  • Continue the reaction under vacuum until the desired polymer viscosity is achieved.

  • Cool the reactor to room temperature and collect the resulting polyester for characterization.

Experimental Workflow for Polyester Synthesis

G Experimental Workflow for Polyester Synthesis cluster_0 Step 1: Oligomerization cluster_1 Step 2: Polycondensation A Charge Reactor with Dicarboxylic Acid and Diol B Purge with N2 A->B C Heat to 150°C B->C D Stir under N2 Flow C->D E Increase Temperature to 250°C D->E Proceed to Polycondensation F Apply Vacuum E->F G Continue Reaction F->G H Cool and Collect Polymer G->H

Caption: Workflow for the two-step synthesis of polyesters.

Role in Biological Signaling Pathways

Dicarboxylic acids are not only important industrial chemicals but also play crucial roles in cellular metabolism and signaling.

Succinic Acid in the Krebs (TCA) Cycle

Succinic acid, in its deprotonated form succinate, is a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).[5] This metabolic pathway is central to cellular respiration and energy production in aerobic organisms.[5] Succinate is formed from succinyl-CoA and is then oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (Complex II of the electron transport chain).[5] Beyond its metabolic role, succinate has been identified as a signaling molecule that can influence cellular processes such as gene expression and inflammation.[5][6]

The Krebs Cycle

G The Krebs (TCA) Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate NADH Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA NADH Succinate Succinate Succinyl-CoA->Succinate GTP Fumarate Fumarate Succinate->Fumarate FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NADH Oxaloacetate->Citrate

Caption: Succinate as a key intermediate in the Krebs cycle.

Adipic Acid Metabolism

While not a central metabolite like succinate, adipic acid can be metabolized in biological systems. One proposed pathway involves the conversion of adipic acid to adipyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[7] This metabolic route is of interest for the bio-based production of adipic acid and for understanding its fate in biological systems.[8][9]

Adipic Acid Metabolism Pathway

G Adipic Acid Metabolism Adipic Acid Adipic Acid Adipyl-CoA Adipyl-CoA Adipic Acid->Adipyl-CoA Adipyl-CoA Synthetase TCA Cycle TCA Cycle Adipyl-CoA->TCA Cycle Energy (ATP) Energy (ATP) TCA Cycle->Energy (ATP)

Caption: Proposed metabolic pathway for adipic acid.

References

A Spectroscopic Showdown: Unraveling the Signatures of Dipropanoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a molecule and its synthetic precursors is paramount. This guide provides an objective, data-driven comparison of the spectroscopic profiles of "Dipropanoic acid" (assumed to be Propanoic Anhydride), and its key precursors, Propanoic Acid and 2-Bromopropane (B125204). By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the structural transformations that occur during synthesis.

This comparative analysis relies on experimental data to highlight the distinct spectroscopic features of each compound, offering a valuable resource for reaction monitoring, quality control, and structural verification.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for Propanoic Acid, Propanoic Anhydride, and 2-Bromopropane.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Propanoic Acid 11.7Singlet1H-COOH
2.38Quartet2H-CH₂-
1.16Triplet3H-CH₃
Propanoic Anhydride 2.45Quartet4H-CH₂-
1.15Triplet6H-CH₃
2-Bromopropane 4.3Septet1H-CHBr-
1.7Doublet6H-CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
Propanoic Acid 180.9C=O
27.6-CH₂-
9.1-CH₃
Propanoic Anhydride 171.8C=O
28.5-CH₂-
8.8-CH₃
2-Bromopropane [1][2]45.4-CHBr-[1]
28.5-CH₃[1]

Table 3: Infrared (IR) Spectroscopy Data

CompoundAbsorption Band (cm⁻¹)Functional Group
Propanoic Acid 3300-2500 (broad)O-H (Carboxylic Acid)
1725-1700C=O (Carboxylic Acid)
Propanoic Anhydride 1818 and 1751C=O (Anhydride, symmetric and asymmetric stretching)
2-Bromopropane ~550C-Br

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z) and Proposed Structures
Propanoic Acid 7473 ([M-H]⁺), 57 ([M-OH]⁺), 45 ([COOH]⁺), 29 ([CH₃CH₂]⁺)[3][4]
Propanoic Anhydride 13073 ([CH₃CH₂CO]⁺), 57 ([CH₃CH₂CO]⁺ - O), 45, 29 ([CH₃CH₂]⁺)
2-Bromopropane 122, 124 (due to ⁷⁹Br/⁸¹Br isotopes)43 ([CH(CH₃)₂]⁺, base peak), 79/81 ([Br]⁺)[5]

Experimental Corner: The How-To of Spectroscopic Analysis

The data presented in this guide are typically acquired using standard laboratory instrumentation and protocols. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Protocol for Liquid Samples (Neat):

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal or between two salt plates to form a thin film.

  • Spectrum Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups based on their position, intensity, and shape.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source, typically via direct injection or through a gas chromatograph (GC) inlet.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[6]

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

  • Data Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.[7]

Visualizing the Connections: Synthesis and Logic

The following diagrams, generated using the DOT language, illustrate the synthetic relationship between the precursors and the final product, as well as a logical workflow for spectroscopic analysis.

Synthesis_Pathway cluster_precursors Precursors 2-Bromopropane 2-Bromopropane Propanoic_Acid Propanoic Acid Propanoic_Anhydride Propanoic Anhydride (this compound) Propanoic_Acid->Propanoic_Anhydride Dehydration

Caption: Synthetic pathway from precursors to Propanoic Anhydride.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Unknown Compound B FT-IR A->B C NMR (1H, 13C) A->C D Mass Spec A->D E Functional Groups B->E F C-H Framework C->F G Molecular Weight & Fragmentation D->G H Structure Elucidation E->H F->H G->H

Caption: Logical workflow for spectroscopic structure elucidation.

References

A Comparative Analysis of the Biological Activities of Dipropanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two distinct classes of dipropanoic acid esters: (S,S)-ethylenediamine-N,N'-di-2-propanoate dihydrochloride (B599025) esters and derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. The information presented herein is intended to assist researchers in evaluating their potential as therapeutic agents.

Anticancer Activity: A Tale of Two Scaffolds

The in vitro cytotoxic activities of these two classes of this compound esters have been evaluated against various cancer cell lines. The following tables summarize the available data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function.

(S,S)-Ethylenediamine-N,N'-di-2-propanoate Dihydrochloride Esters

This class of compounds has demonstrated notable cytotoxic effects against a range of cancer cell lines. A study by Pantelić et al. (2014) investigated the in vitro antitumor action of several O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-propanoate dihydrochloride. The results, obtained using the microculture tetrazolium (MTT) assay, are presented in Table 1.[1][2][3]

CompoundAlkyl GroupHeLa (Cervical Adenocarcinoma) IC50 (µM)Fem-x (Melanoma) IC50 (µM)K562 (Chronic Myelogenous Leukemia) IC50 (µM)MRC-5 (Non-cancerous Lung Fibroblast) IC50 (µM)
1 isopentyl25.42 ± 0.191.51 ± 0.099.79 ± 1.05> 45.05
2 n-butyl> 45.05> 44.44> 30.58Not Reported
3 n-pentyl30.74 ± 7.7423.29 ± 7.9725.25 ± 17.20Not Reported
Cisplatin (Reference) -6.77 ± 0.982.58 ± 0.312.56 ± 0.55Not Reported
Table 1: In vitro cytotoxicity (IC50 in µM) of (S,S)-ethylenediamine-N,N'-di-2-propanoate dihydrochloride esters after 72 hours of exposure.[3]

The data suggests that the cytotoxic activity is influenced by the nature of the alkyl ester group. Notably, the diisopentyl ester (1 ) exhibited the highest activity, particularly against the Fem-x melanoma cell line, with greater selectivity compared to the standard chemotherapeutic drug, cisplatin.[1][2][3] Another derivative, O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride (DE-EDCP), has also shown effective cytotoxic capabilities against several human and mouse cancer cell lines.[4]

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been evaluated for their anticancer and antioxidant activities. A recent study investigated their effects on the viability of A549 non-small cell lung cancer cells.[5][6][7] The results indicate that the biological activity of these compounds is highly dependent on their structural modifications. While the parent this compound and its dimethyl ester showed no noticeable anticancer activity, certain hydrazone derivatives displayed significant cytotoxicity.[7]

CompoundDescriptionA549 Cell Viability (%)
3 This compound derivativeNo noticeable activity
4 Dimethyl ester derivativeNo noticeable activity
12 Hydrazone with 1-naphthyl substituent42.1
29 Hydrazone with 4-NO2 phenyl substituent31.2
Table 2: Anticancer activity of selected 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives against A549 cells.[7]

Compounds 12 and 29 were identified as having favorable anticancer activity.[5][6][7] Further investigation into a broader series of these derivatives revealed that compounds 12, 20, 21, and 22 were able to reduce A549 cell viability by 50% and showed favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells.[8]

Antimicrobial Activity

The antimicrobial potential of these this compound ester derivatives has also been explored, particularly for the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold.

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against a panel of ESKAPE pathogens and drug-resistant Candida species.[9] Notably, hydrazone derivatives containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial effects.

CompoundSubstituentTarget OrganismMIC (µg/mL)
14-16 HeterocyclicMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8
14-16 HeterocyclicVancomycin-resistant Enterococcus faecalis (VRE)0.5 - 2
14-16 HeterocyclicGram-negative pathogens8 - 64
14-16 HeterocyclicDrug-resistant Candida species8 - 64
14-16 HeterocyclicCandida auris0.5 - 64
Table 3: Minimum Inhibitory Concentration (MIC) of hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.[9]

These findings highlight the potential of this scaffold for the development of novel antimicrobial agents targeting challenging multidrug-resistant pathogens.[9][10]

Anti-inflammatory Activity and Signaling Pathways

Propanoic acid derivatives are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. While specific anti-inflammatory data for the this compound esters discussed above is limited in the provided search results, the general mechanism for this class of compounds is well-established.

The inhibition of the COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation. The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes. By inhibiting this pathway, propanoic acid derivatives can suppress the production of a wide range of inflammatory molecules.

Below is a diagram illustrating the general mechanism of action for anti-inflammatory propanoic acid derivatives.

Caption: Inhibition of COX and NF-κB pathways by propanoic acid derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Test compounds and reference drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and the reference drug to the animals (e.g., orally or intraperitoneally) at a specified time before carrageenan injection.

  • Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The two classes of this compound esters presented in this guide exhibit promising and distinct biological activities. The (S,S)-ethylenediamine-N,N'-di-2-propanoate dihydrochloride esters have demonstrated significant potential as anticancer agents, with their efficacy being dependent on the nature of the alkyl ester group. On the other hand, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown a broader spectrum of activity, including both anticancer and potent antimicrobial effects against multidrug-resistant pathogens.

Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for these compounds. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers to design and conduct further investigations into the therapeutic potential of these promising this compound esters.

References

A Comparative Guide to the Performance of Propanedioic Acid in Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propanedioic acid (commonly known as Malonic acid), a diprotic buffering agent, with other commonly used laboratory buffer systems. The performance is evaluated based on key parameters including buffering range, capacity, stability, and potential for interaction, supported by experimental data and protocols.

Introduction to Propanedioic Acid as a Buffer

Propanedioic acid is a dicarboxylic acid with the chemical structure CH₂(COOH)₂.[1][2] As a diprotic acid, it can donate two protons, resulting in two distinct pKa values.[1][2] This characteristic allows it to be used for buffering in two separate pH ranges, making it a versatile, if less common, option for various biochemical and pharmaceutical applications. Its ionized form, as well as its salts and esters, are known as malonates.[1][2]

Physicochemical Properties of Propanedioic Acid and Alternatives

The effectiveness of a buffer is dictated by its physicochemical properties. Propanedioic acid's two pKa values offer buffering capabilities in the acidic pH range. The following table summarizes its properties alongside common alternative buffers like phosphate (B84403), acetate (B1210297), and Tris.

Buffer SystempKa Value(s) (at 25°C)Molecular Weight ( g/mol )Effective pH RangeSolubility in Water
Propanedioic Acid pKa₁ = 2.83, pKa₂ = 5.69[2][3]104.06[2][4]1.8 - 3.8 & 4.7 - 6.7High (763 g/L)[2]
Phosphate pKa₁ = 2.15, pKa₂ = 7.21, pKa₃ = 12.32[5]Varies with salt form6.2 - 8.2 (using pKa₂)High[5]
Acetate pKa = 4.76Varies with salt form3.8 - 5.8High
Tris pKa = 8.1121.14 (Tris base)7.1 - 9.1High

Performance Comparison of Buffer Systems

Buffering Range and Capacity

A buffer is most effective at a pH close to its pKa, where it has the maximum capacity to resist pH changes upon the addition of an acid or base.[6][7]

  • Propanedioic Acid (Malonate Buffer): Offers two distinct buffering zones. The first, centered around pH 2.83, is useful for highly acidic conditions. The second, around pH 5.69, overlaps with the buffering range of acetate and is close to the lower range of phosphate buffers.

  • Phosphate Buffer: Widely used in biological research due to its pKa₂ of 7.21, which is close to physiological pH.[5] It has a high buffering capacity in this range.[5]

  • Acetate Buffer: Commonly used for applications requiring a pH range of 3.8 to 5.8. Its single pKa makes it straightforward to prepare, but its range is more limited compared to diprotic or triprotic buffers.

  • Tris Buffer: A staple in molecular biology, its effective range of 7.1 to 9.1 is ideal for many enzymatic reactions.[8][9] However, it is not suitable for acidic conditions where a malonate buffer might be used.[10]

The buffering capacity is dependent on the total concentration of the buffer components.[7][11] A higher concentration of the conjugate acid-base pair leads to a higher buffering capacity. For diprotic systems like malonic acid, the Henderson-Hasselbalch equation can be applied to each ionization step to calculate the required ratio of species for a specific pH.[6][12]

Diprotic_Acid_Equilibria cluster_pka1 pKa₁ ≈ 2.83 cluster_pka2 pKa₂ ≈ 5.69 H2A H₂A (Propanedioic Acid) HA_minus HA⁻ (Malonate ion) H2A->HA_minus + H⁺ HA_minus->H2A - H⁺ A_2minus A²⁻ (Malonate ion) HA_minus->A_2minus + H⁺ A_2minus->HA_minus - H⁺ Buffer_Capacity_Workflow start Start prep Prepare Buffer Sample Place 50 mL of buffer in beaker with stir bar. start->prep measure_initial_ph Measure Initial pH Calibrate pH meter. Record starting pH. prep->measure_initial_ph titrate Titrate with Acid/Base Add small, known increments of 0.1 M HCl or NaOH. measure_initial_ph->titrate record_ph Record pH Record pH and total titrant volume after each addition. titrate->record_ph check_ph pH changed significantly? record_ph->check_ph check_ph->titrate No plot Plot Data Graph pH vs. moles of added H⁺ or OH⁻. check_ph->plot Yes analyze Analyze Curve Determine buffer capacity from the slope of the flattest region. plot->analyze end End analyze->end Stability_Assessment_Workflow start Start prep Prepare Samples Dissolve drug in different buffer systems at known concentration. start->prep t0_analysis T=0 Analysis Analyze fresh samples via HPLC to establish initial purity/concentration. prep->t0_analysis incubate Incubate Samples Store solutions at controlled temperature and humidity. t0_analysis->incubate sampling Time-Point Sampling Withdraw aliquots at scheduled intervals (e.g., 1, 2, 4 weeks). incubate->sampling sampling->incubate Continue incubation analysis Analyze Samples Re-analyze aliquots using the same HPLC method. sampling->analysis compare Compare & Evaluate Compare results to T=0 data. Calculate degradation rate. analysis->compare end End compare->end

References

A Comparative Guide to the Validation of a New Analytical Method for Valproic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Valproic Acid (VPA) in human plasma. Valproic acid, a widely used antiepileptic drug, requires careful therapeutic drug monitoring due to its narrow therapeutic range and significant inter-individual variability.[1][2][3][4][5] This document outlines the validation parameters, experimental protocols, and performance data to assist researchers and drug development professionals in selecting the most appropriate analytical method for their needs.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[6] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for validating analytical procedures.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies for both the new UPLC-MS/MS method and the standard HPLC-UV method are provided below.

New Method: UPLC-MS/MS

This modern method offers high sensitivity and specificity, allowing for rapid analysis times.

  • Sample Preparation: Plasma samples (100 µL) are deproteinized by adding acetonitrile (B52724).[1] After vortexing and centrifugation, the supernatant is extracted using a solid-phase extraction (SPE) cartridge.[3]

  • Chromatographic Conditions:

    • System: UPLC system coupled with a triple-quadrupole tandem mass spectrometer.[1]

    • Column: C18 column (e.g., 1.8 µm, 2.1 x 150 mm).[3]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (containing 0.1% formic acid).[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Column Temperature: 25 °C.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).[4]

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity.[11]

Alternative Method: HPLC-UV

This is a widely used and cost-effective method for VPA quantification.

  • Sample Preparation: Plasma samples (250 µL) are precipitated with an equal volume of acetonitrile.[12] The mixture is centrifuged, and the resulting supernatant is directly injected or subjected to further clean-up if necessary.

  • Chromatographic Conditions:

    • System: Standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).[12]

    • Mobile Phase: An isocratic mixture of a phosphate (B84403) buffer and acetonitrile (e.g., 47.5:52.5, v/v), with the pH adjusted to 4.0.[12]

    • Flow Rate: 1.2 mL/min.[12]

    • Detection Wavelength: 210 nm, as VPA lacks a strong chromophore, sometimes requiring derivatization for better detection.[13][14][15][16]

Method Validation and Performance Data

The performance of both methods was evaluated based on standard validation parameters. The results are summarized below for easy comparison.

Validation Parameter New Method (UPLC-MS/MS) Standard Method (HPLC-UV) ICH Acceptance Criteria
Specificity High (Mass-based detection)Moderate (Potential interferences)Method is specific for the analyte.
Linearity (r²) > 0.998> 0.996r² ≥ 0.995
Range (µg/mL) 1 - 25010 - 150Covers therapeutic & toxic levels.
Accuracy (% Recovery) 92.1% - 107.9%91.4% - 103.2%Typically 80-120% (or 90-110%)
Precision (% RSD)
- Intraday< 4.5%[1]< 4.5%[12]≤ 15% (≤ 2% for drug substance)
- Interday< 4.6%[1]< 6.6%[12]≤ 15% (≤ 2% for drug substance)
LOD (µg/mL) 0.72 - 3.6[4][17]2.2[12]3.3 x (σ/S)
LOQ (µg/mL) 1.0[1]6.6[12]10 x (σ/S)
Analysis Run Time (min) ~2.1[1]~11[12]As short as feasible.

LOD: Limit of Detection, LOQ: Limit of Quantitation, r²: Coefficient of determination, RSD: Relative Standard Deviation. Data compiled from representative studies.[1][4][12][17]

Visualizing the Workflow and Validation Logic

To better illustrate the processes, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Deprotein Add Acetonitrile & Centrifuge Sample->Deprotein SPE Solid-Phase Extraction (SPE) Deprotein->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC Inject Extract MSMS Tandem MS Detection (ESI-, MRM) UPLC->MSMS Quant Quantification (vs. Calibration Curve) MSMS->Quant Generate Data Report Final Concentration Report Quant->Report

Caption: Workflow for the new UPLC-MS/MS analytical method.

G Core Fit for Purpose Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Specificity Specificity Core->Specificity Linearity Linearity & Range Core->Linearity LOD LOD Core->LOD LOQ LOQ Core->LOQ Robustness Robustness Core->Robustness Accuracy->Precision Specificity->Accuracy Linearity->Accuracy Linearity->Precision Linearity->LOD Linearity->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation data clearly demonstrates that the new UPLC-MS/MS method offers significant advantages over the standard HPLC-UV method . Key benefits include a much shorter analysis time, a wider linear range, and superior sensitivity, as indicated by the lower Limit of Quantitation (LOQ).[1] While the HPLC-UV method is reliable and cost-effective for routine analysis within its validated range[13][16], the UPLC-MS/MS method provides the high-throughput and enhanced sensitivity required for demanding research and clinical applications, such as pharmacokinetic studies and the analysis of low-concentration samples.[4][18] The choice of method should be guided by the specific requirements of the study, considering factors like sample volume, required sensitivity, and available instrumentation.

References

A Comparative Guide: Glutaric Acid vs. Adipic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer chemistry, the selection of monomers is a critical determinant of the final polymer's properties and performance. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar monomers is paramount. This guide provides a detailed comparison of two key dicarboxylic acids: glutaric acid and adipic acid, with a focus on their application in the synthesis of polyesters and polyamides.

While the term "dipropanoic acid" is not standard in polymer chemistry literature for a simple linear dicarboxylic acid, a comparison between glutaric acid (a five-carbon diacid) and adipic acid (a six-carbon diacid) offers valuable insights into the effects of an odd versus an even number of carbon atoms in the monomer backbone on polymer characteristics.

Performance Comparison: Glutaric Acid vs. Adipic Acid-Based Polymers

The length of the hydrocarbon chain in dicarboxylic acid monomers significantly influences the thermal and mechanical properties of the resulting polymers. Glutaric acid, with its odd number of five carbon atoms, tends to disrupt the packing of polymer chains, leading to lower melting points and reduced crystallinity compared to polymers synthesized with even-carbon diacids like adipic acid.[1][2][3] This difference in chain packing also affects the elasticity of the polymer.[1][2][4]

PropertyGlutaric Acid-Based PolymersAdipic Acid-Based Polymers
Monomer Structure HOOC-(CH₂₎₃-COOHHOOC-(CH₂₎₄-COOH
Carbon Chain Length 5 (odd)6 (even)
Polymer Elasticity Generally higher (decreased elasticity)[1][2][4]Generally lower (increased rigidity)
Crystallinity Generally lower[5]Generally higher
Melting Point (Tm) Generally lower[6]Generally higher
Glass Transition Temp (Tg) Generally lowerGenerally higher
Biodegradability Readily biodegradable[5][7]Biodegradable

Experimental Protocols

The synthesis of polyesters and polyamides from these dicarboxylic acids typically involves step-growth polymerization, most commonly through melt polycondensation.[7][8]

General Protocol for Polyester (B1180765) Synthesis via Melt Polycondensation
  • Monomer Preparation : Equimolar amounts of the dicarboxylic acid (glutaric acid or adipic acid) and a selected diol (e.g., 1,4-butanediol) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.

  • Esterification : The mixture is heated under a nitrogen atmosphere to a temperature of 150-200°C. Water is eliminated as a byproduct of the esterification reaction and is collected.

  • Polycondensation : After the initial water evolution ceases, a catalyst (e.g., tin(II) chloride) can be added.[9] The temperature is then raised to 200-250°C, and a vacuum is gradually applied to remove the remaining water and diol, driving the polymerization to completion and achieving a high molecular weight polymer.[10][11]

  • Polymer Recovery : The resulting viscous polymer melt is cooled under an inert atmosphere and can then be extruded and pelletized. For purification, the polymer can be dissolved in a suitable solvent and precipitated in a non-solvent.[7]

  • Characterization : The synthesized polymer is characterized for its molecular weight, thermal properties (using Differential Scanning Calorimetry - DSC), and mechanical properties (using tensile testing).[6]

Visualizing the Chemistry

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Polyesterification_Reaction diacid Dicarboxylic Acid (Glutaric or Adipic Acid) polyester Polyester Chain (-[O-R-O-CO-R'-CO]-)n diacid->polyester diol Diol diol->polyester water Water (H₂O) polyester->water +

Polyesterification reaction schematic.

Experimental_Workflow A Monomer Mixing (Dicarboxylic Acid + Diol) B Esterification (Heat under N₂) A->B Step 1 C Polycondensation (Heat under Vacuum + Catalyst) B->C Step 2 D Polymer Recovery & Purification C->D Step 3 E Characterization (DSC, GPC, Tensile Testing) D->E Step 4

General experimental workflow for polyester synthesis.

Applications in Drug Development and Beyond

The choice between glutaric acid and adipic acid can be pivotal in designing polymers for specific applications. For instance, in drug delivery, the rate of biodegradation is a key factor. The lower crystallinity of glutaric acid-based polyesters can lead to faster degradation rates, which may be desirable for short-term drug release formulations.[12] Conversely, the higher thermal stability and mechanical strength of adipic acid-based polymers might be advantageous for applications requiring more durable materials, such as in medical implants or packaging.

Furthermore, glutaric acid itself has been noted for its role as a plasticizer precursor, and its incorporation into polymers can be used to tailor elasticity.[1][13] The versatility of both glutaric and adipic acids allows for their use in the synthesis of a wide range of polymers, including polyester polyols and polyamides, which are used in various industrial and biomedical applications.[2][14]

References

A Comparative Guide to the Isomeric Purity Analysis of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of common analytical techniques for determining the isomeric purity of chiral carboxylic acids, such as dipropanoic acid derivatives. We present supporting data, detailed experimental protocols, and a clear workflow to aid in method selection and implementation.

Overview of Analytical Techniques

The determination of enantiomeric purity is most commonly performed using chromatographic or spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and accurate methods for quantifying individual enantiomers in a sample.[1][2] Other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also offer powerful solutions for chiral separations.[3][4]

The primary strategies in chromatography involve creating a chiral environment to distinguish between enantiomers. This is achieved in three main ways:

  • Chiral Stationary Phases (CSPs): The analytical column contains a chiral selector immobilized on the stationary phase. This is the most common direct method.[5]

  • Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the analyte enantiomers on an achiral column.[5]

  • Indirect Separation (Derivatization): The enantiomers are reacted with a pure chiral derivatizing agent (CDA) to form diastereomeric molecules. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[5]

Below is a comparative summary of the most common analytical methods.

Technique Principle Sample Requirements Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMPA).[6]Soluble in mobile phase.Wide applicability, high resolution, robust, direct and indirect methods available.[4]Can consume significant amounts of solvent, method development can be time-consuming.
Chiral GC Separation of volatile enantiomers on a chiral capillary column or separation of diastereomeric derivatives on an achiral column.[7]Volatile or can be made volatile through derivatization.High efficiency and sensitivity, fast analysis times.[7]Limited to thermally stable and volatile compounds; derivatization adds complexity and potential for error.[8]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase.Soluble in supercritical fluid/modifier mix.Fast separations, reduced solvent consumption compared to HPLC, suitable for acidic compounds.[9]Requires specialized equipment.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1]Sample must be in solution and be CD-active.Rapid analysis, does not require chromatographic separation.Less accurate for low enantiomeric excess values, requires pure enantiomer standards for calibration.[2]

Experimental Protocols

Detailed methodologies for the two most common techniques, Chiral HPLC and Chiral GC, are provided below.

Protocol 1: Direct Enantiomeric Purity Analysis by Chiral HPLC

This protocol describes a direct method using a Chiral Stationary Phase (CSP), which is a widely adopted approach for its robustness and direct measurement capabilities. Polysaccharide-based CSPs are particularly effective for separating a broad range of chiral compounds, including arylpropionic acid derivatives.[10]

1. Materials and Equipment:

  • HPLC system with UV or PDA detector

  • Chiral column (e.g., polysaccharide-based like CHIRALPAK® or CHIRALCEL®)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Acidic/basic modifiers (e.g., trifluoroacetic acid (TFA), diethylamine (B46881) (DEA))[6]

  • Analyte sample and reference standards of pure enantiomers

2. Chromatographic Conditions (Example):

  • Column: CHIRALPAK QN-AX (for acidic compounds)[9]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) with a small percentage of an acidic modifier like TFA (e.g., 90:10:0.1 v/v/v n-hexane:ethanol:TFA).[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm[11]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.[11]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to each enantiomer based on their retention times, confirmed by injecting individual enantiomer standards if available.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) from the chromatogram:

    • % ee = [(A1 - A2) / (A1 + A2)] x 100 (where A1 > A2)[12]

Protocol 2: Indirect Isomeric Purity Analysis by Chiral GC

This protocol involves converting the carboxylic acid enantiomers into diastereomeric esters, which can then be separated on a standard achiral GC column. This is suitable for volatile and thermally stable derivatives.

1. Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Standard achiral capillary column (e.g., SPB®-1000, Carbowax 20M)[13][14]

  • Chiral derivatizing agent (CDA), e.g., a pure enantiomer of a chiral alcohol like (R)-(-)-2-Butanol.

  • Esterification reagents (e.g., DCC, DMAP)

  • High-purity solvents (e.g., dichloromethane, hexane)

  • Carrier gas (e.g., Helium, Hydrogen)

2. Derivatization Procedure (Esterification):

  • Dissolve ~10 mg of the this compound sample in 2 mL of dichloromethane.

  • Add 1.2 equivalents of the chiral alcohol (e.g., (R)-(-)-2-Butanol) and a catalytic amount of DMAP.

  • Add 1.1 equivalents of DCC and stir the reaction at room temperature for 4 hours.

  • Quench the reaction, perform a liquid-liquid extraction, and evaporate the solvent.

  • Reconstitute the resulting diastereomeric esters in hexane (B92381) for GC analysis.

3. GC Conditions (Example):

  • Column: SPB®-1000 (30 m x 0.53 mm x 0.5 µm)[13]

  • Carrier Gas: Hydrogen at a flow rate of 18 mL/min.[13]

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 240 °C[13]

  • Oven Program: Start at 95 °C (hold 2 min), ramp at 10 °C/min to 140 °C, then ramp at 40 °C/min to 200 °C.[13]

  • Injection: 1 µL, split ratio 20:1.[13]

4. Data Analysis:

  • The two diastereomers will exhibit different retention times.

  • Calculate the diastereomeric excess (% de), which is equivalent to the enantiomeric excess (% ee) of the original sample, using the peak areas (A1 and A2):

    • % de = [(A1 - A2) / (A1 + A2)] x 100

Comparative Performance Data

The following tables present representative data from the analysis of a generic chiral carboxylic acid to illustrate the performance of different chromatographic methods.

Table 1: Chiral HPLC Performance Comparison (Data is illustrative)

Parameter Method A: CHIRALPAK AD-H Column Method B: (R,R) Whelk-O1 Column
Mobile Phase Hexane/IPA/TFA (90:10:0.1)Hexane/Ethanol/TFA (95:5:0.1)[11]
Retention Time (Enantiomer 1) 8.5 min18.0 min[11]
Retention Time (Enantiomer 2) 10.2 min22.5 min[11]
Resolution (Rs) 2.53.8
Limit of Quantification (LOQ) 0.05%0.05%
Analysis Time 15 min35 min[11]

Table 2: Chiral GC Performance (Indirect Method) (Data is illustrative)

Parameter (R)-2-Butanol Diastereomers on Carbowax 20M Column [14]
Retention Time (Diastereomer 1) 11.2 min
Retention Time (Diastereomer 2) 11.8 min
Resolution (Rs) 2.1
Limit of Quantification (LOQ) 0.1%
Analysis Time 15 min

Workflow for Isomeric Purity Analysis

The selection of an appropriate analytical method depends on the properties of the analyte and the available instrumentation. The following diagram illustrates a typical workflow for determining the isomeric purity of a chiral carboxylic acid sample.

G cluster_prep 1. Sample Assessment & Preparation cluster_method 2. Method Selection & Sample Processing cluster_analysis 3. Analysis & Data Processing cluster_report 4. Reporting Sample Sample Receipt Prep Prepare Stock Solution (e.g., 1 mg/mL) Sample->Prep Select Select Chiral Method Prep->Select HPLC_Path Chiral HPLC Select->HPLC_Path Non-Volatile Analyte GC_Path Chiral GC Select->GC_Path Volatile Analyte Direct Direct Injection HPLC_Path->Direct Deriv Derivatize with Chiral Reagent GC_Path->Deriv Analysis Chromatographic Separation Deriv->Analysis Direct->Analysis Integration Peak Integration Analysis->Integration Calc Calculate % Enantiomeric or Diastereomeric Excess Integration->Calc Report Final Report Calc->Report

Caption: Workflow for Isomeric Purity Analysis of Chiral Acids.

This guide provides a framework for comparing and implementing methods for isomeric purity analysis. The optimal choice depends on the specific chemical properties of the analyte, the required sensitivity, and the available laboratory resources. For most non-volatile chiral carboxylic acids, direct analysis via Chiral HPLC on a polysaccharide-based CSP offers a reliable and robust solution.

References

Safety Operating Guide

Proper Disposal of Propanedioic Acid (Malonic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Propanedioic Acid, ensuring laboratory safety and environmental protection.

This document provides comprehensive, step-by-step procedures for the proper disposal of Propanedioic Acid, commonly known as Malonic Acid. Adherence to these guidelines is critical for minimizing risks to laboratory personnel and the environment. Given that the term "Dipropanoic acid" is not a standard chemical name, this guide pertains to Propanedioic Acid, a dicarboxylic acid that is likely the intended substance.

I. Safety and Hazard Information

Propanedioic Acid is a white crystalline solid that poses several hazards. Understanding these is the first step in safe handling and disposal.[1][2]

Key Hazards:

  • Harmful if swallowed.[2]

  • Causes serious eye damage.[2][3]

  • May cause skin irritation and possible burns.[1]

  • May cause severe irritation of the upper respiratory tract.[1]

  • Dusts at sufficient concentrations can form explosive mixtures with air.[1]

II. Personal Protective Equipment (PPE)

All personnel handling Propanedioic Acid for disposal must wear appropriate personal protective equipment.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses with side-shields.
Hand Protection Appropriate chemical-resistant gloves.
Skin and Body Protection Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is necessary if dust is generated.

Data sourced from multiple safety data sheets.[1][4]

III. Step-by-Step Disposal Procedure

The disposal of Propanedioic Acid must comply with all local, state, and federal regulations. The following steps provide a general framework for compliant disposal.

Step 1: Waste Identification and Segregation

  • Do not mix Propanedioic Acid waste with other chemical waste streams.

  • Keep the waste in its original or a compatible, clearly labeled container.

  • The label should include the full chemical name ("Propanedioic Acid" or "Malonic Acid"), concentration, and relevant hazard warnings.

Step 2: Spill and Leak Management

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid generating dust.[2][5]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as bases and strong oxidizing agents.[1]

  • The storage area should be cool and dry.[2]

Step 4: Final Disposal

  • Disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.[2]

  • Contact your institution's EHS department to coordinate the pickup and disposal of the waste. They will ensure that the disposal process complies with all regulatory requirements.

  • Provide the disposal contractor with the Safety Data Sheet (SDS) for Propanedioic Acid.

  • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Propanedioic Acid.

start Start: Propanedioic Acid Waste segregate Segregate from other waste. Label container clearly. start->segregate spill Is it a spill? segregate->spill minor_spill Minor Spill: Absorb with inert material. Collect in a sealed container. spill->minor_spill Yes major_spill Major Spill: Evacuate and contact EHS. spill->major_spill Yes (Major) store Store in a designated, secure, cool, and dry area. spill->store No minor_spill->store contact_ehs Contact Environmental Health & Safety (EHS) for disposal. major_spill->contact_ehs store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Propanedioic Acid Disposal Workflow.

V. Chemical and Physical Properties

A summary of key properties for Propanedioic Acid.

PropertyValue
Molecular Formula C₃H₄O₄
Appearance White crystals or crystalline powder
Melting Point 135 to 137 °C (decomposes)
Solubility in Water 763 g/L
Incompatibilities Bases, oxidizing agents

Data sourced from multiple safety data sheets.[1]

References

Essential Safety and Operational Guide for Handling Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: The term "Dipropanoic acid" is not a standard chemical identifier. This guide addresses the safety protocols for two related compounds based on common interpretations: Propionic Acid and Thiodipropionic Acid . Researchers should verify the specific chemical identity from their supplier's Safety Data Sheet (SDS) before handling.

This document provides crucial safety and logistical information for laboratory professionals working with Propionic Acid and its derivatives. Adherence to these guidelines is essential for ensuring personal safety and proper environmental disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Propionic acid and Thiodipropionic acid present several hazards that necessitate the use of specific personal protective equipment.

Propionic Acid is classified as a flammable liquid and vapor that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1][2][3][4]

Thiodipropionic Acid can cause eye irritation and requires appropriate PPE to prevent contact.[5]

The following table summarizes the required PPE for handling these substances.

Personal Protective EquipmentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be used in addition to goggles when there is a high risk of splashing.[5][6]Protects against splashes and vapors that can cause severe eye damage.[6]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber are recommended).[6] Fire/flame resistant and impervious clothing, such as a lab coat or apron.[5]Prevents skin contact which can lead to severe burns and tissue damage.[6]
Respiratory Protection Use in a well-ventilated area or with a local exhaust hood.[7][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges is necessary.[5][6]Protects against inhalation of vapors that can cause respiratory irritation and long-term lung damage.[6]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risks.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Locate the nearest emergency eyewash station and safety shower.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Dispensing: Ground/bond containers and receiving equipment to prevent static discharge, especially with flammable Propionic Acid.[1][7] Use only non-sparking tools.[1][7]

  • Avoiding Contact: Avoid all personal contact, including inhalation of vapors.[7] Do not allow clothing wet with the material to remain in contact with the skin.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Disposal Plan:

  • Waste Segregation: Do not mix with other chemical waste streams.[9] Keep waste in a clearly labeled, compatible container.[9]

  • Container Management: Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[1][10]

  • Spill Management:

    • Minor Spills: For minor spills, ensure adequate ventilation.[9] Absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth) and collect it in a sealed container for disposal.[8][9]

    • Major Spills: In the event of a major spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[9]

  • Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[10] This is typically handled by a licensed hazardous waste disposal contractor.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with these acids.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Work Area & Equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Arrange for Professional Disposal cleanup_waste->cleanup_dispose

Figure 1. A step-by-step workflow for the safe handling and disposal of propanoic acid derivatives.

Decision Pathway for Personal Protective Equipment

The selection of appropriate PPE is based on the specific hazards of the chemical.

node_hazard Hazard Assessment node_skin Risk of Skin Contact? node_hazard->node_skin node_eye Risk of Eye Splash? node_hazard->node_eye node_inhalation Risk of Inhalation? node_hazard->node_inhalation node_gloves Wear Resistant Gloves & Lab Coat node_skin->node_gloves Yes node_goggles Wear Safety Goggles & Face Shield node_eye->node_goggles Yes node_respirator Use in Fume Hood or Wear Respirator node_inhalation->node_respirator Yes

Figure 2. Decision-making process for selecting the appropriate personal protective equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.